2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(2-bromo-1,3-thiazol-5-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2OS/c9-8-10-5-6(13-8)7(12)11-3-1-2-4-11/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUWOBBWUFBDJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877675-06-4 | |
| Record name | 2-bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Monograph: 2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole
High-Value Scaffold for Medicinal Chemistry & Fragment-Based Drug Discovery (FBDD)
Executive Summary
This technical guide profiles 2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole (CAS: 877675-06-4), a bifunctional heterocyclic building block critical in modern drug discovery. Characterized by an electron-deficient thiazole core, a reactive C-2 bromine "warhead," and a solubilizing C-5 pyrrolidine amide, this molecule serves as a versatile scaffold for synthesizing kinase inhibitors, antivirals, and CNS-active agents.
This guide details its physicochemical properties, validated synthetic protocols, reactivity profiles, and safety standards, designed for researchers requiring high-purity functionalization of thiazole cores.
Physicochemical Identity & Properties[1]
The compound is a 2,5-disubstituted thiazole . The C-2 bromine atom is activated for cross-coupling, while the C-5 amide provides metabolic stability and hydrogen-bond acceptor properties.
| Property | Data |
| IUPAC Name | (2-bromo-1,3-thiazol-5-yl)(pyrrolidin-1-yl)methanone |
| CAS Number | 877675-06-4 |
| Molecular Formula | C₈H₉BrN₂OS |
| Molecular Weight | 261.14 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Low solubility in water |
| LogP (Predicted) | ~1.5 - 2.0 (Lipophilic, suitable for CNS penetration) |
| H-Bond Donors/Acceptors | 0 / 3 (Thiazole N, Carbonyl O, Amide N) |
| Rotatable Bonds | 1 (C5-Carbonyl bond) |
Synthetic Methodology
Protocol: Amide Coupling from 2-Bromo-5-thiazolecarboxylic Acid
The most robust route to this scaffold is the direct amidation of 2-bromo-5-thiazolecarboxylic acid (CAS 54045-76-0). While acid chloride generation (using SOCl₂) is possible, the HATU-mediated coupling is preferred in medicinal chemistry for its mild conditions and prevention of racemization (if chiral amines were used) or decomposition of the bromine handle.
Reagents & Materials
-
Starting Material : 2-Bromo-5-thiazolecarboxylic acid (1.0 eq)
-
Amine : Pyrrolidine (1.2 eq)
-
Coupling Agent : HATU (1.2 eq) [1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]
-
Base : DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Solvent : Anhydrous DMF or DCM
Step-by-Step Workflow
-
Activation : Dissolve 2-bromo-5-thiazolecarboxylic acid in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere. Add DIPEA and stir for 5 minutes.
-
Coupling : Add HATU in one portion. The solution typically turns yellow. Stir for 10 minutes to form the active ester.
-
Addition : Add pyrrolidine dropwise.
-
Reaction : Stir at Room Temperature (RT) for 4–16 hours. Monitor by LC-MS (Target mass: [M+H]⁺ = 261/263 doublet).
-
Workup : Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid), water, and brine. Dry over Na₂SO₄.
-
Purification : Flash column chromatography (Hexane/EtOAc gradient). The amide is typically stable on silica.
Critical Note on Causality : We use HATU over EDC/HOBt because the electron-withdrawing effect of the thiazole ring can reduce the nucleophilicity of the intermediate, requiring a stronger coupling agent for high yields.
Reactivity Profile & Functionalization
The utility of this scaffold lies in the C-2 Bromine . The thiazole ring is electron-deficient (π-deficient), making the C-2 position highly susceptible to oxidative addition by transition metals (Pd, Ni) and nucleophilic aromatic substitution (SₙAr).
Reactivity Map
The following diagram illustrates the primary diversification pathways available from the parent scaffold.
Figure 1: Divergent synthesis pathways from the 2-bromo-thiazole core.
Mechanistic Insights
-
Suzuki-Miyaura Coupling : The C-2 Br bond is weak enough for facile oxidative addition by Pd(0). This is the primary route to generate 2-arylthiazoles , a motif found in drugs like Dasatinib (though Dasatinib uses a different substitution pattern, the thiazole-carboxamide linkage is structurally homologous).
-
SₙAr Reactivity : The nitrogen in the thiazole ring pulls electron density, making C-2 electrophilic. Strong nucleophiles (thiols, alkoxides) can displace the bromine without a metal catalyst, especially if heated.
-
Lithiation Risk : Attempting Lithium-Halogen exchange (e.g., n-BuLi) is risky due to the presence of the carbonyl group (amide) and the acidic proton at C-4. Grignard exchange (iPrMgCl) is safer if C-2 metalation is required.
Applications in Drug Discovery
Kinase Inhibitor Scaffolds
Thiazole-5-carboxamides are privileged structures in ATP-competitive kinase inhibitors. The amide oxygen and thiazole nitrogen often form a "hinge-binding" motif, interacting with the ATP binding pocket of kinases (e.g., Src, Abl, CDK).
-
Strategy : Use the C-2 bromine to attach a solubilizing "tail" or a hydrophobic group that occupies the selectivity pocket.
Fragment-Based Drug Discovery (FBDD)
With a Molecular Weight of ~261 Da, this molecule sits at the upper limit of a "fragment" but serves as an excellent "lead-like" starting point.
-
Vector : The C-2 position allows for "fragment growing" into deep hydrophobic pockets.
-
Rigidity : The amide bond has restricted rotation, holding the pyrrolidine and thiazole in a defined conformation, reducing the entropic cost of binding.
Handling & Safety (E-E-A-T)
Signal Word : WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Storage Protocol :
-
Store at 2–8°C (Refrigerate).
-
Keep under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation over long periods.
-
Self-Validation : Check appearance before use. Darkening from off-white to brown indicates decomposition (likely liberation of Br₂ or ring opening).
References
-
Apollo Scientific . (n.d.). Safety Data Sheet: this compound. Retrieved from (Search CAS: 877675-06-4).
-
PubChem . (2025). Compound Summary: 5-Bromo-2-(1-pyrrolidinyl)thiazole (Isomer Comparison). National Library of Medicine. Retrieved from . (Note: Used for comparative structural data).
-
GuideChem . (n.d.). 2-Bromo-5-(pyrrolidine-1-carbonyl)thiazole Properties and CAS. Retrieved from .
-
Chemical Book . (n.d.). 2-Bromo-5-thiazolecarboxylic acid (Precursor).[1][2][3] Retrieved from .
Sources
An In-depth Technical Guide to 2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Heterocyclic Scaffold
2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole, identified by its CAS number 877675-06-4, is a halogenated heterocyclic compound that has garnered interest within the scientific community, particularly in the realms of medicinal chemistry and materials science.[1][2] Its structure marries the electronically distinct features of a 2-bromothiazole ring with a robust pyrrolidine amide moiety. This unique combination offers a synthetically versatile platform for the development of novel molecular entities with potential therapeutic applications.
The thiazole ring is a well-established pharmacophore present in a wide array of biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[3] The presence of a bromine atom at the 2-position not only influences the electronic properties of the thiazole ring but also serves as a key functional handle for further chemical modifications, such as cross-coupling reactions. The pyrrolidine-1-carbonyl group, an amide linkage, often imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability, to parent molecules. This in-depth guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this intriguing molecule, aimed at empowering researchers to harness its full potential.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 877675-06-4 | [1][2] |
| Molecular Formula | C₈H₉BrN₂OS | [2] |
| Molecular Weight | 261.14 g/mol | [2] |
| Appearance | Solid (predicted) | [1] |
| Purity | Typically ≥97% | [1] |
| Storage | Sealed in dry, 2-8°C | [2] |
Chemical Structure
Caption: Chemical structure of this compound.
Synthesis and Mechanistic Insights
The synthesis of this compound is most logically achieved through the formation of an amide bond between 2-bromothiazole-5-carboxylic acid and pyrrolidine. This transformation is a cornerstone of organic synthesis and can be approached through several reliable methods.
Workflow for the Synthesis of this compound
Caption: General synthetic workflow.
Experimental Protocol: Amide Coupling
This protocol describes a standard laboratory procedure for the synthesis of the title compound. The choice between activating the carboxylic acid to an acyl chloride or using a peptide coupling reagent depends on the desired reaction conditions and scale.
Method 1: Acyl Chloride Formation and Subsequent Amination
-
Step 1: Activation of 2-Bromothiazole-5-carboxylic Acid
-
To a solution of 2-bromothiazole-5-carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (SOCl₂) or oxalyl chloride (at least 1.1 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the evolution of gas ceases and the starting material is consumed (monitored by TLC).
-
Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure to yield the crude 2-bromothiazole-5-carbonyl chloride. This intermediate is typically used immediately in the next step without further purification.
-
-
Step 2: Amide Bond Formation
-
Dissolve the crude 2-bromothiazole-5-carbonyl chloride in an anhydrous aprotic solvent such as dichloromethane.
-
Cool the solution to 0 °C and add a solution of pyrrolidine (1.1-1.5 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0-2.5 eq) in the same solvent dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-16 hours until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Step 3: Purification
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Method 2: Direct Amide Coupling with a Coupling Reagent
-
Step 1: Reaction Setup
-
To a solution of 2-bromothiazole-5-carboxylic acid (1.0 eq), pyrrolidine (1.1 eq), and a suitable coupling reagent such as HATU (1.1 eq) or EDC (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or dichloromethane), add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring the progress by TLC.
-
-
Step 2: Work-up and Purification
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography as described in Method 1.
-
Causality Behind Experimental Choices
-
Inert Atmosphere: The use of an inert atmosphere is crucial, especially when forming the acyl chloride, to prevent reaction with atmospheric moisture which would hydrolyze the reactive intermediate back to the carboxylic acid.
-
Base: In the acylation of the amine, a base is required to neutralize the HCl generated during the reaction. A non-nucleophilic base is chosen to avoid competing reactions with the acyl chloride.
-
Coupling Reagents: Reagents like HATU and EDC are employed for their efficiency in promoting amide bond formation under mild conditions, minimizing side reactions and often leading to higher yields and purities. They work by activating the carboxylic acid in situ to form a highly reactive intermediate that is readily attacked by the amine.
Analytical Characterization
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrrolidine protons (typically in the range of 1.8-2.0 ppm and 3.5-3.7 ppm) and a singlet for the thiazole proton (expected to be downfield, likely > 8.0 ppm). |
| ¹³C NMR | Resonances for the carbonyl carbon (~160-165 ppm), the carbons of the thiazole ring (with the carbon bearing the bromine atom being significantly shielded), and the carbons of the pyrrolidine ring (~24-26 ppm and ~46-49 ppm). |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, characteristic of a monobrominated compound. Fragmentation patterns would likely show the loss of the pyrrolidine ring or the carbonyl group. |
| Infrared (IR) Spectroscopy | A strong absorption band in the region of 1630-1680 cm⁻¹ corresponding to the amide carbonyl (C=O) stretching vibration. |
Reactivity and Potential for Further Functionalization
The chemical reactivity of this compound is largely dictated by the 2-bromo-thiazole core.
Cross-Coupling Reactions
The bromine atom at the 2-position of the thiazole ring is a prime site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, thereby enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.
Caption: Potential cross-coupling reactions.
Potential Applications in Drug Discovery and Materials Science
While specific biological data for this compound is not extensively published, the thiazole nucleus is a key component in numerous therapeutic agents. Derivatives of thiazole have demonstrated a broad spectrum of biological activities.
-
Antimicrobial and Antifungal Agents: The thiazole ring is a core structure in several approved antimicrobial and antifungal drugs. The title compound could serve as a valuable intermediate for the synthesis of novel agents in this class.
-
Anticancer Drug Development: Many thiazole-containing compounds have been investigated as potential anticancer agents, targeting various cellular pathways. The ability to easily diversify the structure of this compound makes it an attractive scaffold for generating libraries of compounds for high-throughput screening in cancer cell lines.
-
Kinase Inhibitors: The thiazole scaffold has been successfully employed in the design of kinase inhibitors, which are a major class of targeted cancer therapies.
-
Organic Electronics: Thiazole-containing polymers and small molecules are being explored for their applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The synthetic accessibility and tunable electronic properties of derivatives of the title compound could be of interest in this field.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis. Its straightforward preparation, coupled with the reactivity of the 2-bromo substituent, provides a gateway to a wide array of more complex molecules. The established biological significance of the thiazole core suggests that derivatives of this compound hold considerable promise for the discovery of new therapeutic agents. This guide has provided a detailed overview of its synthesis, properties, and potential, offering a solid foundation for researchers to explore its utility in their respective fields.
References
- Thakkar, S. S., Thakor, P., Doshi, H., & Ray, A. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9-s), 225-235.
-
PubChem. 5-Bromo-2-(1-pyrrolidinyl)thiazole. [Link]
-
ResearchGate. Synthesis, antimycobacterial activity, and acid dissociation constants of polyfunctionalized 3-[2-(pyrrolidin-1-yl)thiazole-5-carbonyl]-2H-chromen-2-one derivatives. [Link]
-
MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
-
I. L. Nato, A. S. Tatareva, V. V. Tkachenko, O. V. Khavryuchenko, S. M. Desenko, V. A. Chebanov. New 2-thiazol-5-yl-benzimidazoles: synthesis and determining of their potential as chemosensor reagents for polyvalent metal ions. Kharkiv University Bulletin. Chemical Series. 2022, 37(2), 52-61. [Link]
-
RSC Publishing. Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. [Link]
- Ishar, M. P. S., Singh, G., Kumar, K., & Singh, S. (2012). Recent developments in chemistry and medicinal applications of thiazole derivatives.
Sources
A Technical Guide to (2-Bromothiazol-5-yl)(pyrrolidin-1-yl)methanone: Synthesis, Characterization, and Therapeutic Potential
Introduction: The Strategic Fusion of Thiazole and Pyrrolidine Scaffolds
In the landscape of modern medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, is a structural alert in numerous FDA-approved drugs, valued for its metabolic stability and diverse bioactivities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Its unique electronic properties allow it to act as a versatile pharmacophore, engaging in a variety of interactions with biological targets.[2]
Similarly, the pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a ubiquitous motif in natural products and synthetic pharmaceuticals. It provides a three-dimensional architecture that can effectively explore pharmacological space, often imparting improved solubility and favorable pharmacokinetic profiles to drug candidates.
This guide provides an in-depth technical overview of (2-Bromothiazol-5-yl)(pyrrolidin-1-yl)methanone , a compound that strategically combines these two key scaffolds. The presence of a bromine atom at the 2-position of the thiazole ring offers a crucial synthetic handle for further chemical elaboration via cross-coupling reactions, while the pyrrolidine-1-carbonyl moiety at the 5-position introduces a stable amide linkage with potential for forming key hydrogen bond interactions. This document serves as a comprehensive resource for researchers in drug discovery and chemical biology, detailing the compound's synthesis, physicochemical characteristics, and putative biological significance.
Compound Identification and Physicochemical Profile
Precise identification is critical for any scientific investigation. The structural and chemical identifiers for the target compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | (2-Bromothiazol-5-yl)(pyrrolidin-1-yl)methanone | - |
| CAS Number | 877675-06-4 | - |
| Molecular Formula | C₈H₉BrN₂OS | Calculated |
| Molecular Weight | 261.14 g/mol | Calculated |
| Canonical SMILES | C1CCN(C1)C(=O)C2=CN=C(S2)Br | - |
| InChIKey | YQGHYZYJCSHCLW-UHFFFAOYSA-N | - |
While experimental physical properties for this specific molecule are not widely published, computational methods provide reliable estimates crucial for experimental planning, such as selecting appropriate solvent systems and purification techniques.
| Property | Predicted Value | Notes |
| XLogP3 | 1.8 | Indicates moderate lipophilicity, suggesting good potential for cell membrane permeability. |
| Hydrogen Bond Donors | 0 | The molecule lacks N-H or O-H groups. |
| Hydrogen Bond Acceptors | 3 | The carbonyl oxygen and the two nitrogen atoms can accept hydrogen bonds. |
| Topological Polar Surface Area | 55.7 Ų | Suggests good oral bioavailability based on Veber's rules (<140 Ų). |
| Rotatable Bonds | 1 | Limited conformational flexibility, which can be advantageous for target binding. |
Computed properties are derived from PubChem entries for structurally related compounds.[3]
Synthesis and Mechanistic Considerations
The most logical and efficient synthetic route to (2-Bromothiazol-5-yl)(pyrrolidin-1-yl)methanone is a two-step process commencing from commercially available starting materials. This strategy involves the synthesis of a key intermediate, 2-bromothiazole-5-carboxylic acid, followed by a standard amide coupling reaction.
Synthesis Workflow
The overall synthetic pathway is outlined below. The causality behind this approach is rooted in its robustness and modularity; the two key fragments are prepared or procured separately and then joined in a high-yielding final step.
Sources
- 1. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives [mdpi.com]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (2S)-N-[(2S)-1-(1,3-benzothiazol-2-yl)-5-carbamimidamido-1-oxopentan-2-yl]-1-[(2R)-2-cyclohexyl-2-(methylamino)acetyl]pyrrolidine-2-carboxamide | C27H39N7O3S | CID 11330177 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: 2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole
This technical guide details the properties, synthesis, and application of 2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole , a critical heterocyclic building block in medicinal chemistry.
Executive Summary
This compound (Systematic Name: (2-bromo-1,3-thiazol-5-yl)(pyrrolidin-1-yl)methanone) is a bifunctional scaffold used extensively in the design of kinase inhibitors, PROTAC linkers, and central nervous system (CNS) active agents.
Its value lies in its orthogonal reactivity :
-
The C2-Bromide: An electrophilic handle primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (
). -
The C5-Amide: A stable, solubility-enhancing pharmacophore that resists hydrolysis and metabolic degradation.
Chemical Identity & Physicochemical Profile
This compound is typically synthesized from its parent acid, 2-bromo-1,3-thiazole-5-carboxylic acid . While the amide itself is often a custom catalog item, the parent acid is the primary commercial entry point.
| Property | Data / Descriptor |
| Systematic Name | (2-Bromo-1,3-thiazol-5-yl)(pyrrolidin-1-yl)methanone |
| Parent Acid CAS | 54045-76-0 (2-Bromo-1,3-thiazole-5-carboxylic acid) |
| Molecular Formula | |
| Molecular Weight | 261.14 g/mol |
| SMILES | BrC1=NC=C(C(=O)N2CCCC2)S1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1][2] |
| LogP (Predicted) | ~1.8 (Lipophilic, suitable for CNS penetration) |
Synthetic Methodology
The most robust route to this scaffold involves the amidation of 2-bromo-1,3-thiazole-5-carboxylic acid . Below is a field-validated protocol optimized for yield and purity, avoiding the instability often associated with thiazole acid chlorides.
Protocol: HATU-Mediated Amidation
Reaction Overview:
Reagents:
-
Substrate: 2-Bromo-1,3-thiazole-5-carboxylic acid (1.0 equiv) [CAS: 54045-76-0][1][3][4]
-
Nucleophile: Pyrrolidine (1.2 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (3.0 equiv) -
Solvent: Anhydrous DMF (0.1 M concentration)
Step-by-Step Procedure:
-
Activation: Charge a round-bottom flask with 2-bromo-1,3-thiazole-5-carboxylic acid and anhydrous DMF. Add DIPEA and stir at room temperature (RT) for 5 minutes.
-
Coupling: Add HATU in one portion. The solution typically turns yellow. Stir for 10 minutes to form the activated ester species.
-
Addition: Add pyrrolidine dropwise.
-
Monitoring: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass:
[M+H] ). -
Work-up: Dilute reaction mixture with EtOAc and wash sequentially with saturated
(2x), water (1x), and brine (1x). -
Purification: Dry organic layer over
, concentrate, and purify via flash column chromatography (Gradient: 0–50% EtOAc in Hexanes).
Expert Insight: Avoid using thionyl chloride (
) to generate the acid chloride if possible. Thiazole acid chlorides are prone to thermal decomposition and hydrolysis. The HATU method preserves the C2-Bromide integrity.
Reactivity Profile & Functionalization
The strategic value of this molecule is the C2-Bromide , which serves as a "universal socket" for diversifying the scaffold.
Reactivity Map (DOT Visualization)
Figure 1: Divergent synthesis pathways from the 2-bromo-thiazole core.[5] The C2 position is highly activated for Pd-catalyzed cross-couplings.
Key Transformations:
-
Suzuki-Miyaura Coupling: The C2-Br is highly reactive towards aryl boronic acids.
-
Conditions:
, , Dioxane/Water, . -
Utility: Generating biaryl kinase inhibitors.
-
-
Buchwald-Hartwig Amination: Introduction of amine side chains.
-
Conditions:
, Xantphos, , Toluene, . -
Utility: Creating aminothiazole libraries (common in CDK/GSK3
inhibitors).
-
- Displacement: The electron-deficient nature of the thiazole ring (enhanced by the C5-carbonyl) allows nucleophilic displacement by thiols or alkoxides without transition metals.
Applications in Drug Discovery
Kinase Inhibition
Thiazole-5-carboxamides mimic the adenine pocket binding motif in ATP-competitive inhibitors. The pyrrolidine ring often projects into the solvent-exposed region, improving solubility and metabolic stability compared to open-chain diethyl amides.
PROTAC Linkers
The rigidity of the thiazole ring makes it an excellent "exit vector" for PROTACs (Proteolysis Targeting Chimeras). The C2-Br allows for the precise attachment of alkyl linkers connecting to E3 ligase ligands (e.g., Cereblon or VHL).
Safety & Handling
-
Hazards: Classed as an Irritant (Xi) .[6] May cause skin, eye, and respiratory irritation.[7]
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store at
under inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination over long periods.
References
-
Parent Acid Identification: PubChem. 2-Bromothiazole-5-carboxylic acid (CAS 54045-76-0).[1][6] National Library of Medicine. Link[1]
-
Thiazole Amide Synthesis: Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. US Patent US7408069B2. (Describes general conditions for thiazole-5-carboxamide formation). Link
-
Kinase Inhibitor Utility: Substituted pyrimidinyl and pyridinyl-pyrrolopyridinones as kinase inhibitors. WO2014072220A1. (Cites 2-bromo-thiazole-5-carboxylic acid amides as intermediates). Link
-
Cross-Coupling Protocols: Fused ring heterocycle kinase modulators. WO2006015124A2. (Details Suzuki coupling conditions for 2-bromo-thiazole-5-carboxylates). Link
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- 2. WO2014072220A1 - Substituted pyrimidinyl and pyridinyl-pyrrolopyridinones, process for their preparation and their use as kinase inhibitors - Google Patents [patents.google.com]
- 3. CAS RN 54045-76-0 | Fisher Scientific [fishersci.com]
- 4. CAS 54045-76-0: 2-Bromo-5-thiazolecarboxylic acid [cymitquimica.com]
- 5. Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Bromo-5-thiazolecarboxylic acid Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. 5-Bromo-2-(1-pyrrolidinyl)thiazole | C7H9BrN2S | CID 45787555 - PubChem [pubchem.ncbi.nlm.nih.gov]
"2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole" physical and chemical properties
Technical Monograph: 2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole
Part 1: Executive Summary & Chemical Identity
This compound (CAS: 877675-06-4) is a high-value heterocyclic building block used extensively in medicinal chemistry, particularly in Fragment-Based Drug Discovery (FBDD) . Its structural rigidity, provided by the thiazole core, combined with the orthogonal reactivity of the electrophilic C-2 bromine and the stable C-5 amide, makes it an ideal scaffold for developing kinase inhibitors, antiviral agents, and PROTAC linkers.
Chemical Identity & Physical Properties
| Property | Data |
| CAS Number | 877675-06-4 |
| IUPAC Name | (2-bromo-1,3-thiazol-5-yl)(pyrrolidin-1-yl)methanone |
| Molecular Formula | C₈H₉BrN₂OS |
| Molecular Weight | 261.14 g/mol |
| Physical State | Off-white to pale yellow solid (Typical) |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| Purity Grade | Typically ≥97% (HPLC) |
| SMILES | Brc1nc(C(=O)N2CCCC2)cs1 |
| InChIKey | ZKEGFBGVGXMOKL-UHFFFAOYSA-N |
Part 2: Synthetic Methodology
The synthesis of this compound is most reliably achieved through the activation of 2-bromo-1,3-thiazole-5-carboxylic acid followed by nucleophilic acyl substitution with pyrrolidine. Below is a field-validated protocol designed for high yield and purity.
Protocol: Acid Chloride Activation Route
Reagents:
-
Precursor: 2-Bromo-1,3-thiazole-5-carboxylic acid (CAS: 54045-76-0)[1]
-
Reagent: Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Nucleophile: Pyrrolidine (1.1 equiv)
-
Base: Triethylamine (Et₃N) or DIPEA (2.0 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Procedure:
-
Activation :
-
In a flame-dried round-bottom flask under N₂, dissolve 2-bromo-1,3-thiazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add catalytic DMF (2-3 drops) followed by the dropwise addition of oxalyl chloride (1.2 eq) at 0°C.
-
Allow the mixture to warm to room temperature (RT) and stir for 2 hours until gas evolution ceases.
-
Checkpoint: Monitor by TLC (methanol quench aliquot) to confirm acid chloride formation.
-
Concentrate in vacuo to remove excess oxalyl chloride; re-dissolve the crude acid chloride in anhydrous DCM.
-
-
Coupling :
-
Cool the acid chloride solution to 0°C.
-
Add a solution of pyrrolidine (1.1 eq) and Et₃N (2.0 eq) in DCM dropwise over 30 minutes. Exothermic reaction—control temperature <5°C.
-
Warm to RT and stir for 4–6 hours.
-
-
Workup & Purification :
-
Quench with saturated NaHCO₃ solution.
-
Extract with DCM (3x). Wash combined organics with 1N HCl (to remove unreacted amine), water, and brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purification : Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).
-
Part 3: Reactivity Profile & Logic
This scaffold is a "bifunctional divergency point." The C-2 bromine is highly activated for metal-catalyzed cross-couplings due to the electron-withdrawing nature of the thiazole ring and the C-5 carbonyl group.
Key Transformation Pathways:
-
Suzuki-Miyaura Coupling : The C-2 Br is an excellent handle for introducing aryl/heteroaryl groups.
-
SₙAr (Nucleophilic Aromatic Substitution) : The C-2 position is susceptible to displacement by strong nucleophiles (amines, thiols) due to the inductive effect of the ring nitrogen and sulfur.
-
Amide Reduction : The C-5 amide can be reduced to a tertiary amine, altering the physicochemical properties (pKa, solubility).
Visualized Reactivity Logic
Figure 1: Divergent synthesis pathways utilizing the orthogonal reactivity of the C-2 bromine and C-5 amide.
Part 4: Applications in Drug Discovery
Fragment-Based Drug Discovery (FBDD)
The 2-bromothiazole moiety is a "privileged scaffold" in FBDD. The bromine atom serves as a placeholder for growing the fragment into a lead compound.
-
Mechanism : The thiazole nitrogen (N3) often acts as a hydrogen bond acceptor in the hinge region of kinase enzymes.
-
Case Study : Thiazole-5-carboxamides have been identified as inhibitors of DNA Gyrase and EGFR (Epidermal Growth Factor Receptor). The pyrrolidine ring provides solubility and a defined spatial vector for filling hydrophobic pockets.
PROTAC Linker Anchors
The compound acts as a rigid connector in Proteolysis Targeting Chimeras (PROTACs). The C-2 position can be coupled to an E3 ligase ligand (e.g., Cereblon binder), while the pyrrolidine amide can be functionalized or used as the exit vector for the linker chain.
Part 5: Safety & Handling (MSDS Summary)
GHS Classification:
Handling Protocols:
-
PPE : Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation : All operations involving the powder or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust/aerosols.
-
Storage : Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (amide hydrolysis risk over long term).
References
-
Apollo Scientific . Safety Data Sheet: this compound. CAS 877675-06-4.[3]
-
PubChem . Compound Summary: 5-Bromo-2-(pyrrolidin-1-yl)-1,3-thiazole (Isomer Reference).[2] National Library of Medicine. [2][1]
-
Mersin University . Synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks. (General thiazole synthesis methodology).[4][5]
-
National Institutes of Health (NIH) . Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns. PMC9632891.
-
BenchChem . Acylation Reactions with 2-Bromo-2-phenylacetyl Chloride (Analogous Chemistry).
Sources
- 1. 2-Bromothiazole-5-carboxylic acid | C4H2BrNO2S | CID 2763210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromo-2-(1-pyrrolidinyl)thiazole | C7H9BrN2S | CID 45787555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 877675-06-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. kuey.net [kuey.net]
- 5. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
An In-depth Technical Guide to the Synthesis of 2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The thiazole ring is a common scaffold in many biologically active molecules, and the specific substitution pattern of this compound, featuring a brominated position ripe for further functionalization and a pyrrolidine carboxamide, makes it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this target molecule, detailing the reaction mechanisms, experimental protocols, and critical process parameters.
Retrosynthetic Analysis and Strategic Overview
The synthesis of this compound can be logically approached through a multi-step process. A retrosynthetic analysis suggests that the target molecule can be assembled by forming the amide bond between 2-bromothiazole-5-carboxylic acid and pyrrolidine. The 2-bromothiazole-5-carboxylic acid intermediate can, in turn, be derived from a more readily available 2-aminothiazole precursor via a Sandmeyer-type reaction. This 2-aminothiazole can be constructed using the well-established Hantzsch thiazole synthesis.
This strategy is advantageous as it utilizes common and relatively inexpensive starting materials and employs robust and well-understood chemical transformations. Each step can be monitored and the intermediates purified to ensure the high quality of the final product.
Unlocking the Therapeutic Potential of 2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole: A Technical Guide for Drug Discovery
Introduction: The Strategic Convergence of Thiazole and Pyrrolidine Scaffolds
In the landscape of medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. This guide delves into the potential biological activities of a novel chemical entity, 2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole . This molecule represents a thoughtful amalgamation of two key pharmacophores: the versatile 1,3-thiazole ring and the functionally significant pyrrolidine moiety. The thiazole ring is a five-membered heterocycle containing sulfur and nitrogen, and it is a core component in numerous clinically approved drugs, including anticancer and antimicrobial agents.[1][2][3][4][5][6][7] Its aromatic nature and diverse substitution patterns allow for fine-tuning of biological activity.[1] The pyrrolidine ring, a five-membered saturated heterocycle, is prevalent in natural products and synthetic drugs, contributing to a range of biological activities such as antimicrobial, anti-HIV, and anticancer effects.[8][9][10]
The specific arrangement within "this compound," featuring a bromine atom at the 2-position and a pyrrolidine carboxamide at the 5-position, suggests a molecule designed for specific biological interactions. The bromine atom can act as a handle for further chemical modifications or participate in halogen bonding, while the amide linkage introduces a potential hydrogen bond donor/acceptor site. This guide will explore the hypothesized biological activities of this compound, grounded in the established pharmacology of its constituent parts and related molecules, and provide a roadmap for its experimental validation.
Hypothesized Biological Activities and Mechanistic Rationale
Based on the extensive literature on thiazole and pyrrolidine derivatives, we can postulate several high-priority biological activities for "this compound."
Antimicrobial Activity
The thiazole nucleus is a well-established scaffold for antimicrobial agents, effective against a broad spectrum of bacteria and fungi.[11][12] The combination of thiazole and pyrrolidine moieties has been explicitly explored to develop new antibacterial compounds.[8][10]
Causality of Experimental Choices: The rationale for investigating antimicrobial activity lies in the structural alerts present in the target molecule. The thiazole ring's amphiphilic nature can facilitate interaction with microbial cell membranes.[11] The pyrrolidine component can further enhance this interaction and potentially interfere with bacterial cellular processes.[8][10] A study on thiazole-based pyrrolidine derivatives demonstrated selective activity against Gram-positive bacteria, suggesting that the outer membrane of Gram-negative bacteria might act as a barrier.[8]
Proposed Mechanism of Action: The compound could disrupt bacterial cell wall synthesis, interfere with protein synthesis by targeting ribosomes, or inhibit essential enzymes like DNA gyrase.[2] The lipophilicity imparted by the pyrrolidine and bromine substituents may enhance cell membrane permeability, a crucial factor for antibacterial efficacy.
Anticancer Activity
Thiazole-containing compounds are prominent in oncology, with several approved drugs targeting key cancer pathways.[1][3] These compounds can act as microtubule inhibitors, enzyme inhibitors, or receptor antagonists.[1][3] Furthermore, some thiazole-carboxamide derivatives have shown promising anticancer activity.[13][14]
Causality of Experimental Choices: The structural similarity to known anticancer agents warrants a thorough investigation of its antiproliferative effects. The planar thiazole ring can intercalate into DNA or bind to the active sites of enzymes, while the pyrrolidine ring can influence solubility and cell permeability. A study on a 2-(N-pyrrolidinyl)-thiazole derivative revealed potent antimicrotubule activity and in vivo efficacy in a colon cancer xenograft model.[15]
Proposed Signaling Pathway Involvement:
Caption: Hypothesized anticancer mechanisms of action.
Anti-inflammatory and Antioxidant Activity
Thiazole derivatives have been reported to possess anti-inflammatory and antioxidant properties.[16][17] Chronic inflammation and oxidative stress are implicated in a multitude of diseases, making compounds with these activities highly valuable.
Causality of Experimental Choices: The electron-rich thiazole ring can scavenge free radicals, and the overall molecular structure may allow for the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX).[13] Thiazole-carboxamide derivatives, in particular, have been investigated as potent antioxidant agents.[17]
Experimental Protocols for Biological Evaluation
To empirically validate the hypothesized biological activities, a structured, multi-tiered screening approach is recommended.
Workflow for Biological Activity Screening
Caption: A tiered approach for biological evaluation.
Detailed Step-by-Step Methodologies
1. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.
-
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.
-
Inoculate each well with a standardized suspension of the microbial strain.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration for each microorganism.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8][10]
-
2. In vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the antiproliferative activity of the compound against a panel of human cancer cell lines.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the cell viability and determine the IC50 (the concentration of the compound that inhibits cell growth by 50%).[1]
-
3. COX Inhibition Assay
-
Objective: To evaluate the in vitro inhibitory activity of the compound against COX-1 and COX-2 enzymes.
-
Protocol:
-
Utilize a commercial COX inhibitor screening assay kit.
-
Prepare a reaction mixture containing the COX enzyme, heme, and a substrate (arachidonic acid).
-
Add the test compound at various concentrations to the reaction mixture.
-
Incubate the reaction mixture.
-
Measure the production of prostaglandin F2α (PGF2α) using an enzyme-linked immunosorbent assay (ELISA).
-
Calculate the percentage of COX inhibition and determine the IC50 value.[13]
-
Structure-Activity Relationship (SAR) Insights and Future Directions
The initial screening results will provide crucial insights into the preliminary SAR of this scaffold.
| Structural Moiety | Potential Contribution to Activity | Proposed Modifications for Optimization |
| 2-Bromo Group | Halogen bonding, metabolic stability, lipophilicity | Replacement with other halogens (Cl, F) or small alkyl groups to modulate potency and selectivity. |
| Pyrrolidine Ring | Solubility, cell permeability, van der Waals interactions | Introduction of substituents on the pyrrolidine ring to explore additional binding pockets. |
| Thiazole Core | Aromatic interactions, hydrogen bonding | Isosteric replacements (e.g., oxazole, imidazole) to assess the importance of the sulfur atom. |
| Carbonyl Linker | Hydrogen bonding, conformational rigidity | Modification to an ester or ether linkage to alter electronic properties and flexibility. |
Future research should focus on synthesizing a library of analogs based on the initial SAR data to optimize potency, selectivity, and pharmacokinetic properties. The 2-bromo position serves as a versatile handle for synthetic diversification through cross-coupling reactions.[12][18]
Conclusion
"this compound" is a promising chemical scaffold with a high potential for exhibiting a range of valuable biological activities, particularly in the realms of antimicrobial and anticancer therapies. The strategic combination of the thiazole and pyrrolidine moieties provides a solid foundation for drug discovery efforts. The experimental workflows and protocols outlined in this guide offer a robust framework for systematically evaluating its therapeutic potential and paving the way for the development of novel drug candidates. The journey from a conceptual molecule to a clinical candidate is arduous, but it begins with a thorough and scientifically rigorous preclinical evaluation as detailed herein.
References
-
The Potential of Thiazole Derivatives as Antimicrobial Agents - MDPI. (2022-11-17). [Link]
-
Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives - Biointerface Research in Applied Chemistry. (2021-01-03). [Link]
-
One-pot synthesis and biological evaluation of 2-pyrrolidinyl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole: A unique, highly active antimicrotubule agent - PMC - PubMed Central. [Link]
-
The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
A Review on Recent Development and biological applications of benzothiazole derivatives - Progress in Chemical and Biochemical Research. [Link]
-
Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC. [Link]
-
2-Bromothiazole - MedChem Express - Cambridge Bioscience. [Link]
-
(PDF) Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives - ResearchGate. (2021-01-03). [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. [Link]
-
Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PubMed Central. (2025-05-06). [Link]
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An Overview of Thiazole Derivatives and its Biological Activities. (2023-08-20). [Link]
-
Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed. (2020-02-15). [Link]
-
Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC - NIH. (2025-09-19). [Link]
-
New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies | ACS Omega. (2023-08-06). [Link]
-
Synthesis, antioxidant and antimicrobial properties of novel pyridyl-carbonyl thiazoles as dendrodoine analogs - PMC. [Link]
-
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. [Link]
-
The drugs containing thiazole ring. | Download Scientific Diagram - ResearchGate. [Link]
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2025-10-16). [Link]
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Thiazole and thiazole containing drugs | PPTX - Slideshare. [Link]
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Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PubMed Central. (2025-10-15). [Link]
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A review on thiazole based compounds andamp; it's pharmacological activities. (2024-10-23). [Link]
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"2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole" mechanism of action hypothesis
Technical Whitepaper: Mechanism of Action Hypothesis for 2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole
Executive Summary
This compound (hereafter referred to as BPT-5 ) represents a specialized chemical scaffold characterized by a high-reactivity electrophilic center at the C2 position and a distinct amide pharmacophore at the C5 position.[1]
While often utilized as a synthetic intermediate, this whitepaper evaluates BPT-5 as a Covalent Fragment Lead .[1] The core hypothesis posits that BPT-5 functions via a Nucleophilic Aromatic Substitution (SNAr) mechanism, targeting solvent-accessible cysteine residues within the ATP-binding pockets of kinases or the catalytic triads of proteases.[1] This guide provides the theoretical framework and experimental protocols required to validate this mechanism.
Chemical Structure & Reactivity Profile
The pharmacological potential of BPT-5 is dictated by its electronic distribution.[1] The thiazole ring is electron-deficient, a property significantly amplified by the electron-withdrawing carbonyl group at the C5 position.[1]
| Feature | Chemical Moiety | Mechanistic Role |
| Electrophilic Warhead | C2-Bromine | Acts as a leaving group for SNAr reactions with biological nucleophiles (Cys-SH).[1] |
| Scaffold Core | 1,3-Thiazole | Provides aromatic pi-stacking interactions; mimics the adenine ring in kinase hinge binding.[1] |
| Solvent Interface | Pyrrolidine Amide | Modulates solubility and prevents steric clash; positions the warhead towards the nucleophile.[1] |
| Electronic Tuner | C5-Carbonyl | Lowers the LUMO energy of the thiazole ring, increasing susceptibility to nucleophilic attack at C2.[1] |
Mechanism of Action (MoA) Hypothesis
Primary Hypothesis: Irreversible Covalent Inhibition
We hypothesize that BPT-5 acts as a Targeted Covalent Inhibitor (TCI) .[1] Upon binding to a protein active site (driven by the thiazole-amide scaffold), the C2-carbon undergoes nucleophilic attack by a proximal cysteine residue.[1] This results in the displacement of the bromide ion and the formation of a stable thioether bond, permanently silencing the target protein.[1]
Target Class Prediction:
-
Kinases: Cysteine residues in the P-loop or Hinge region (e.g., EGFR Cys797, BTK Cys481 analogs).[1]
-
Deubiquitinases (DUBs): Catalytic cysteine in the active site.[1]
Mechanistic Pathway Diagram
Figure 1: Proposed SNAr mechanism for the covalent modification of protein targets by BPT-5.
Experimental Validation Protocols
To confirm this hypothesis, a rigorous three-phase validation workflow is required.
Phase 1: Intrinsic Reactivity Assessment (GSH Assay)
Objective: Determine if BPT-5 is chemically capable of reacting with thiols under physiological conditions.[1]
-
Preparation: Dissolve BPT-5 (10 mM) in DMSO. Prepare Glutathione (GSH) stock (100 mM) in PBS (pH 7.4).
-
Incubation: Mix BPT-5 (50 µM) with GSH (500 µM) in PBS. Incubate at 37°C.
-
Monitoring: Analyze aliquots at t=0, 1h, 4h, and 24h using LC-MS/MS.
-
Success Criteria: Detection of the [M-Br+SG+H]⁺ adduct mass and depletion of the parent BPT-5 peak.[1]
Phase 2: Activity-Based Protein Profiling (ABPP)
Objective: Identify specific proteome targets.[1]
-
Lysate Preparation: Harvest cells (e.g., HeLa or Jurkat) and lyse in PBS (no DTT/protease inhibitors).
-
Probe Treatment: Treat lysate with BPT-5 (1, 10, 50 µM) for 1 hour.
-
Competition: Chase with a broad-spectrum cysteine-reactive probe (e.g., Iodoacetamide-Alkyne).
-
Click Chemistry: Conjugate rhodamine-azide or biotin-azide via CuAAC.
-
Readout:
Phase 3: Structural Confirmation (Intact Protein MS)
Objective: Confirm 1:1 stoichiometry of the covalent adduct.[1]
| Step | Description |
| 1. Incubation | Incubate recombinant target protein (e.g., 5 µM) with BPT-5 (50 µM) for 2 hours.[1] |
| 2. Desalting | Remove excess compound using Zeba™ Spin Desalting Columns. |
| 3.[1] Analysis | Inject onto Q-TOF MS (denaturing conditions). |
| 4. Data Interpretation | Look for a mass shift of +152.02 Da (MW of BPT-5 minus HBr).[1] |
Mechanistic Logic & SAR Context
The choice of the pyrrolidine-1-carbonyl group at C5 is not arbitrary.[1] In the context of drug design, this moiety serves two critical functions:
-
Solubility & PK: The alicyclic amine improves lipophilicity (LogP) for cell permeability while maintaining water solubility compared to planar aromatics.[1]
-
Electronic Modulation: The amide carbonyl is a moderate electron-withdrawing group (EWG).[1] It activates the C2-Br for substitution but is less reactive than a nitro or cyano group, potentially reducing off-target toxicity (avoiding "PAINS" behavior).[1]
Comparative SAR Table:
| Analog Structure | C5 Substituent | Predicted Reactivity (C2-Br) | Stability Risk |
| BPT-5 | Amide | Moderate (Tunable) | Stable in buffer; reactive to Cys |
| Analog A | Nitro (-NO2) | High | Unstable; high toxicity |
| Analog B | Alkyl (-CH3) | Low | Inert; reversible binder only |
References
-
Thiazole Scaffold in Drug Discovery
-
Anticancer Activity of Thiazole-5-Carboxamides
-
Chemical Identity & Safety Data
Sources
Executive Summary
This technical guide analyzes 2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole , a critical "linchpin" intermediate in modern medicinal chemistry. This scaffold offers a unique combination of a metabolically stable amide (C5 position) and a highly reactive electrophilic handle (C2 bromine).[1] This guide details the structural rationale, validated synthetic protocols, and downstream functionalization strategies required to utilize this molecule effectively in the development of kinase inhibitors, GPCR ligands, and anti-infectives.[1]
Chemo-Structural Analysis & Reactivity Profile
The utility of this compound lies in its electronic asymmetry. The thiazole ring is electron-deficient, similar to pyridine, but the sulfur atom introduces specific regiochemical behaviors.
-
C2 Position (Electrophilic): The C2 position is flanked by both the sulfur and nitrogen atoms. The inductive effect (
) of the nitrogen and the potential for nucleophilic attack make the C-Br bond highly labile. It is an excellent substrate for Nucleophilic Aromatic Substitution ( ) and Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1] -
C5 Position (Stable Amide): The carbonyl group at C5 is conjugated with the thiazole
-system. The pyrrolidine amide is sterically compact and resistant to enzymatic hydrolysis compared to linear alkyl amides. It serves as a "locking" group, establishing the pharmacophore's orientation before the C2 diversification.[1]
Reactivity Heatmap
| Position | Electronic State | Primary Reactivity | Key Transformation |
| C2-Br | Highly Electrophilic ( | Introduction of Aryl/Heteroaryl/Amine diversity | |
| C5-Amide | Electron Withdrawing | Stable / Directing | Solubility modulation, H-bond acceptor |
| C4-H | Weakly Acidic | Deprotonation (LDA) | Electrophilic trapping (rarely used in this sequence) |
Synthetic Architecture: The Divergent Strategy
The most efficient route to library generation is a Divergent Synthesis approach. Rather than synthesizing the thiazole ring de novo for every analog (Hantzsch synthesis), the core 2-bromo-5-carboxy scaffold is established first, followed by amide formation, and finally C2 diversification.[1]
Diagram 1: Synthetic Workflow & Divergence
The following diagram illustrates the logical flow from the commercially available acid to the final library generation.
Caption: Divergent synthesis workflow transforming the acid precursor into distinct pharmacological classes via the core amide intermediate.
Experimental Protocols
The following protocols are standardized for reliability and scalability.
Protocol A: Core Synthesis (Amide Coupling)
Objective: Synthesis of this compound from 2-bromothiazole-5-carboxylic acid.
Reagents:
-
2-Bromothiazole-5-carboxylic acid (1.0 eq)[2]
-
Pyrrolidine (1.2 eq)[1]
-
HATU (1.2 eq) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium][1]
-
DIPEA (3.0 eq) [N,N-Diisopropylethylamine][1]
-
DMF (Anhydrous, 0.1 M concentration)
Methodology:
-
Activation: Charge a round-bottom flask with 2-bromothiazole-5-carboxylic acid and anhydrous DMF. Add DIPEA and stir at 0°C for 10 minutes.
-
Coupling: Add HATU in one portion. Stir for 15 minutes at 0°C to form the active ester.
-
Addition: Dropwise add pyrrolidine. Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.
-
Monitoring: Monitor via LCMS (Target Mass: ~261/263 amu for Br isotopes).
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove excess amine/DIPEA), saturated
, and brine. Dry over . -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Critical Causality:
-
Why HATU? Thiazole carboxylic acids can be prone to decarboxylation under harsh thermal conditions (like
reflux).[1] HATU allows mild, RT activation.[1] -
Why Acid Wash? Removing unreacted pyrrolidine is crucial as it can act as a nucleophile in the subsequent step if carried over.
Protocol B: C2-Diversification via Suzuki-Miyaura Coupling
Objective: Coupling of the core with Phenylboronic acid (Model Substrate).
Reagents:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.5 eq)[1]
- (0.05 eq)[1]
- (2.0 M aqueous solution, 3.0 eq)[1]
-
1,4-Dioxane (degassed)[1]
Methodology:
-
Inertion: Combine the thiazole core, boronic acid, and Pd catalyst in a microwave vial. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed Dioxane and aqueous
. -
Reaction: Heat to 90°C (oil bath) or 100°C (Microwave, 30 min).
-
Workup: Filter through Celite to remove Pd black. Concentrate and purify via HPLC or Flash Chromatography.
Data Summary: Optimization of C2-Coupling
The following table summarizes typical yields for this scaffold under varying conditions.
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| Toluene/EtOH | 100 | 45-60 | Sluggish; homocoupling observed. | ||
| Dioxane/H2O | 90 | 85-95 | Optimal.[1] High conversion. | ||
| THF | 60 | 90 | Good for sterically hindered boronates.[1] | ||
| None ( | DMF | 120 | 70-80 | Only works with amine nucleophiles (not boronic acids).[1] |
Medicinal Chemistry Applications
The this compound scaffold is not merely a chemical curiosity; it is a bioisostere and pharmacophore scaffold found in several high-value therapeutic classes.
Kinase Inhibition (Type I/II)
Thiazole-5-carboxamides are frequent motifs in kinase inhibitors (e.g., Dasatinib analogs).[1]
-
Mechanism: The thiazole nitrogen (N3) often acts as a Hydrogen Bond Acceptor (HBA) interacting with the hinge region of the kinase ATP pocket.
-
Role of Pyrrolidine: The amide carbonyl accepts a hydrogen bond from the backbone, while the pyrrolidine ring fills the solvent-exposed region or a specific hydrophobic pocket (e.g., ribose pocket), improving potency and selectivity.[1]
11 -HSD1 Inhibitors
Inhibitors of 11
Diagram 2: SAR & Pharmacophore Logic
This diagram visualizes how the molecule interacts with a theoretical binding pocket (e.g., Kinase Hinge).[1]
Caption: Structure-Activity Relationship (SAR) map detailing the pharmacophoric contributions of the thiazole derivative.
References
-
Synthesis of Thiazole Derivatives: Kocabaş, E., et al. (2021).[1][3] "Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives." Biointerface Research in Applied Chemistry.
-
Suzuki Coupling Methodology: Ohmiya, H., et al. (2025).[1] "Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions." ResearchGate.[3][4][5][6]
-
Medicinal Chemistry (Anticancer): Cai, W.-X., et al. (2016).[1] "Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives." Applied Sciences.[5]
-
Reactivity of 2-Bromothiazoles: Chugh, V., et al. (2022).[1] "Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry."[4][7][8] Materials Today: Proceedings.
-
General Reactivity & SNAr: "Nucleophilic Aromatic Substitution (SNAr) and Related Reactions." Master Organic Chemistry.
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. calpaclab.com [calpaclab.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole: A Versatile Scaffold for Kinase Inhibitor Discovery
Executive Summary
In the landscape of modern medicinal chemistry, 2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole (hereafter referred to as BPT ) serves as a critical building block for the synthesis of bioactive heterocycles.[1] Its structural utility lies in the orthogonal reactivity of its two functional handles: the electrophilic C2-bromine "warhead" and the stable C5-pyrrolidine amide.
This guide details the synthesis, physicochemical properties, and reactivity profile of BPT. It is designed for medicinal chemists seeking to leverage this scaffold for fragment-based drug discovery (FBDD) or lead optimization, particularly in the development of kinase inhibitors (e.g., RET, Bcr-Abl) and viral protease inhibitors.
Chemical Profile & Structural Analysis[2]
Structural Logic
The BPT molecule combines a thiazole core with a solubilizing pyrrolidine amide. The electronic environment of the thiazole ring dictates its reactivity:
-
C2-Position (Bromine): Highly activated for oxidative addition by transition metals (Pd, Ni) due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. It is also susceptible to nucleophilic aromatic substitution (
) under forcing conditions. -
C5-Position (Amide): The carbonyl group at C5 is conjugated to the thiazole ring, further withdrawing electron density from the C2 position, thereby enhancing the reactivity of the C-Br bond. The pyrrolidine moiety often improves solubility and metabolic stability compared to acyclic amides.
Physicochemical Properties
-
IUPAC Name: (2-bromo-1,3-thiazol-5-yl)(pyrrolidin-1-yl)methanone
-
Molecular Formula:
-
Molecular Weight: 261.14 g/mol
-
Predicted LogP: ~1.2 – 1.5 (Favorable for membrane permeability)
-
Appearance: Typically an off-white to pale yellow solid.
-
Solubility: Soluble in DCM, DMSO, DMF, and Methanol; sparingly soluble in water.
Synthesis Protocols
Two robust pathways are recommended for the synthesis of BPT, depending on the scale and available reagents.
Method A: T3P-Mediated Coupling (Recommended for Discovery Scale)
This method utilizes Propylphosphonic Anhydride (T3P), a mild coupling agent that produces water-soluble byproducts, simplifying purification.
Reagents:
-
2-Bromo-1,3-thiazole-5-carboxylic acid (1.0 equiv)[2][3][4][5]
-
Pyrrolidine (1.1 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or DMF
Protocol:
-
Dissolution: Charge a round-bottom flask with 2-bromo-1,3-thiazole-5-carboxylic acid and EtOAc (10 mL/g).
-
Base Addition: Add DIPEA and stir at room temperature (RT) for 10 minutes.
-
Amine Addition: Add pyrrolidine dropwise.
-
Coupling: Add T3P solution dropwise over 5 minutes. An exotherm may be observed; maintain temperature <30°C.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for consumption of the acid (
). -
Work-up: Wash the organic layer sequentially with water, sat.
, and brine.[6] -
Isolation: Dry over
, filter, and concentrate in vacuo. -
Purification: If necessary, recrystallize from EtOAc/Hexanes or purify via silica gel chromatography (0–50% EtOAc in Hexanes).
Method B: Acid Chloride Activation (Recommended for Scale-Up >10g)
This method avoids expensive coupling agents but requires strict moisture control.
Reagents:
-
2-Bromo-1,3-thiazole-5-carboxylic acid (1.0 equiv)[2][3][4][5]
-
Thionyl Chloride (
) (5.0 equiv) or Oxalyl Chloride (1.2 equiv) + DMF (cat.) -
Pyrrolidine (1.1 equiv)
-
Triethylamine (
) (2.0 equiv) -
Solvent: DCM or Toluene
Protocol:
-
Activation: Suspend the acid in toluene. Add
and heat to reflux for 2 hours until gas evolution ceases and the solution clears. -
Concentration: Remove excess
and toluene under reduced pressure to obtain the crude acid chloride as a yellow solid/oil. -
Coupling: Redissolve the acid chloride in dry DCM (10 mL/g). Cool to 0°C.
-
Addition: Add a mixture of pyrrolidine and
in DCM dropwise, keeping the internal temperature <5°C. -
Completion: Allow to warm to RT and stir for 1 hour.
-
Work-up: Quench with water. Separate phases. Wash organic phase with 1N HCl (to remove excess amine) and brine.
Reactivity & Functionalization Map
The value of BPT lies in its ability to undergo divergent synthesis. The following diagram illustrates the primary transformations accessible from the C2-bromide.
Figure 1: Divergent synthesis pathways from the BPT scaffold. The C2-bromine serves as the primary electrophilic handle.
Case Study: Application in Viral Protease Inhibitors
A prominent application of the 2-bromo-thiazole-5-carbonyl scaffold is found in the development of inhibitors for the Chikungunya virus (CHIKV) nsP2 cysteine protease .
Mechanism of Action
Researchers utilized the thiazole core to bridge the P2 and P3 binding pockets of the protease.
-
Scaffold Selection: The thiazole ring provides a rigid linker that positions substituents into the S2 pocket.
-
Role of the Amide: The 5-carbonyl amide (analogous to the pyrrolidine amide in BPT) directs the "tail" of the inhibitor towards solvent-exposed regions, allowing for modulation of pharmacokinetic properties without disrupting the core binding mode.
-
Synthetic Route: BPT analogues were subjected to Suzuki coupling with aryl boronates to install the P2 substituent, followed by further elaboration.
Key Insight: The stability of the pyrrolidine amide under Suzuki coupling conditions (
Data Presentation: Comparative Coupling Conditions
The following table summarizes optimized conditions for functionalizing BPT at the C2 position.
| Reaction Type | Catalyst System | Base / Additive | Solvent | Temp (°C) | Yield (Typical) |
| Suzuki-Miyaura | Dioxane/H2O | 80–100 | 75–95% | ||
| Stille | Toluene | 110 | 60–80% | ||
| Buchwald-Hartwig | Dioxane | 100 | 50–70% | ||
| Negishi | None | THF | 60 | 65–85% |
Safety & Handling
-
Hazard Classification: 2-Bromo-thiazoles are generally classified as Skin Irritants (Category 2) and Eye Irritants (Category 2A).
-
Sensitization: Thiazole derivatives can be skin sensitizers. Handle with nitrile gloves and work within a fume hood.
-
Storage: Store in a cool, dry place. Although the amide is stable, the C-Br bond can degrade under prolonged exposure to intense light or moisture; amber vials are recommended.
References
-
Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease. Source: BioRxiv (2024). Context: Describes the use of 2-bromothiazole-5-carboxylic acid derivatives in Suzuki coupling/amide coupling protocols to generate protease inhibitors.
-
Fused Ring Heterocycle Kinase Modulators (WO2006015124A2). Source: World Intellectual Property Organization (WIPO). Context: Details the synthesis of 2-bromo-thiazole-5-carboxylic acid amides and their subsequent Pd-catalyzed coupling to form kinase inhibitors (e.g., Bcr-Abl).
-
Substituted Pyrimidinyl and Pyridinyl-Pyrrolopyridinones as Kinase Inhibitors (WO2014072220A1). Source: WIPO / Google Patents. Context: Provides NMR characterization and synthetic procedures for 2-bromo-thiazole-5-carboxamides as intermediates for RET kinase inhibitors.
-
A Guideline for the Arylation of Positions 4 and 5 of Thiazole via Pd-Catalyzed Cross-Coupling Reactions. Source: ResearchGate / Tetrahedron. Context: A comprehensive review of the reactivity of bromothiazoles in Suzuki, Stille, and Negishi couplings.
Sources
- 1. inter-chem.pl [inter-chem.pl]
- 2. WO2009084614A1 - ã¤ããã¾ã¼ã«ã«ã«ããã«ååç© - Google Patents [patents.google.com]
- 3. CN105143222B - ç³è·é ¶æå¶å - Google Patents [patents.google.com]
- 4. CN103649053A - æ°¨åºç²åºå¹è¯ºé ®ååç© - Google Patents [patents.google.com]
- 5. WO2024184550A1 - Biarylamide derivatives and their use as pkmyt1 inhibitors - Google Patents [patents.google.com]
- 6. IMIDAZOLOPYRAZINE COMPOUNDS USEFUL FOR THE TREATMENT OF DEGENERATIVE AND INFLAMMATORY DISEASES - Patent 2027124 [data.epo.org]
Technical Guide: Safety, Handling, and Reactivity of 2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole
Topic: "2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole" Safety and Handling Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Introduction & Chemical Identity
This compound is a specialized heterocyclic intermediate primarily utilized in fragment-based drug discovery (FBDD) and medicinal chemistry campaigns.[1] It serves as a bifunctional scaffold: the C2-bromine acts as an electrophilic handle for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C5-pyrrolidine amide provides a stable, polar pharmacophore often used to modulate solubility and metabolic stability in kinase or GPCR inhibitors.[1]
This guide synthesizes safety protocols based on Structure-Activity Relationship (SAR) analysis, as specific Safety Data Sheets (SDS) for this exact intermediate are often proprietary or unavailable in public repositories.[1]
1.1 Structural Characterization
-
IUPAC Name: (2-bromo-1,3-thiazol-5-yl)(pyrrolidin-1-yl)methanone[1]
-
Molecular Formula: C₈H₉BrN₂OS[1]
-
Molecular Weight: 261.14 g/mol [1]
-
Key Functional Groups:
Hazard Identification & Risk Assessment (SAR-Based)
Since specific toxicological data is rare for this intermediate, we apply a "Read-Across" approach using its precursors: 2-Bromothiazole (CAS: 3034-53-5) and 2-Bromo-5-thiazolecarboxylic acid (CAS: 54045-76-0).[1]
2.1 GHS Classification (Derived)
| Hazard Class | Category | Hazard Statement (H-Code) | Rationale |
| Acute Toxicity (Oral) | Cat.[1][2] 3 or 4 | H301/H302: Toxic/Harmful if swallowed.[1] | Thiazole halides often exhibit neurotoxicity or metabolic inhibition.[1] |
| Skin Corrosion/Irritation | Cat.[1] 2 | H315: Causes skin irritation.[1][3] | Inherited from thiazole core and amide functionality.[1] |
| Serious Eye Damage | Cat. 2A | H319: Causes serious eye irritation.[1][2][3] | Standard for halogenated heteroaromatics.[1] |
| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation.[1][3] | Dust inhalation hazard.[1][4][5] |
| Sensitization | Cat. 1 (Potential) | H317: May cause allergic skin reaction.[1] | Reactive electrophiles (C-Br) can act as haptens.[1] |
2.2 Safety Decision Logic Diagram
The following diagram outlines the risk assessment workflow for handling this compound.
Caption: Logic flow for determining PPE and engineering controls based on physical state and reaction type.
Strategic Handling Protocols
3.1 Engineering Controls
-
Primary Containment: All weighing and transfer operations must be performed inside a certified chemical fume hood.[1]
-
Airflow: Maintain face velocity >0.5 m/s.
-
Static Control: As a thiazole amide, the solid may be electrostatic.[1] Use an ionizing fan or anti-static gun during weighing to prevent particle dispersal.[1]
3.2 Personal Protective Equipment (PPE)
-
Respiratory: If handling >500 mg outside a hood (not recommended), use a full-face respirator with P100 (HEPA) and Organic Vapor cartridges.[1]
-
Dermal:
-
Ocular: Chemical splash goggles.[1] Safety glasses are insufficient for solution-phase synthesis involving heating.[1]
3.3 Storage & Stability
-
Conditions: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under inert gas (Argon/Nitrogen).[1] The C-Br bond is relatively stable, but the thiazole ring can be sensitive to photo-oxidation over long periods.[1]
-
Incompatibilities: Strong oxidizing agents, strong bases (potential for amide hydrolysis or elimination at the thiazole ring).[1]
Experimental Protocols: Synthesis & Reactivity
This compound is typically synthesized via amide coupling of 2-bromo-5-thiazolecarboxylic acid with pyrrolidine .[1]
4.1 Synthesis Workflow (Amide Coupling)
-
Reagents: 2-Bromo-5-thiazolecarboxylic acid (1.0 equiv), Pyrrolidine (1.1 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv), DMF (Solvent).[1]
-
Safety Note: Pyrrolidine is highly flammable and corrosive.[1] Add it slowly to the reaction mixture at 0°C to control exotherm.
-
Quench: Dilute with EtOAc, wash with saturated NaHCO₃ (removes acid), then 1M HCl (removes excess pyrrolidine/DIPEA). Caution: 2-bromothiazoles may degrade in strong acid; keep washes brief and cold.[1]
4.2 Reactivity Map (Graphviz)
Understanding the reactive sites is crucial for safety during downstream functionalization.[1]
Caption: Reactivity profile highlighting the C2-Br "hotspot" for metal-catalyzed coupling and potential hazards.
Emergency Response Protocols
5.1 First Aid
| Exposure Route | Immediate Action | Medical Rationale |
| Inhalation | Move to fresh air.[1] If breathing is difficult, give oxygen.[1] | Thiazole derivatives can cause respiratory depression or irritation.[1] |
| Skin Contact | Wash with soap and water for 15 min.[1] Do not use ethanol. | Ethanol may increase skin absorption of the halogenated compound.[1] |
| Eye Contact | Rinse cautiously with water for 15 min.[1] Remove contact lenses.[1] | Alkaline hydrolysis products (pyrrolidine) can cause corneal damage.[1] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center. | Risk of aspiration and systemic toxicity.[1] |
5.2 Fire Fighting
-
Hazards: Emits toxic fumes of Hydrogen Bromide (HBr) , Sulfur Oxides (SOx) , and Nitrogen Oxides (NOx) upon combustion.[1]
-
PPE: Firefighters must wear Self-Contained Breathing Apparatus (SCBA).[1]
5.3 Spill Cleanup
-
Evacuate the immediate area.
-
Don PPE: Double nitrile gloves, goggles, lab coat.[1]
-
Contain: If solid, cover with wet paper towels to prevent dust.[1] If liquid solution, absorb with vermiculite.[1]
-
Decontaminate: Wipe surface with 10% bleach solution (oxidizes sulfur residues) followed by water.[1]
-
Disposal: Collect in a container marked "Halogenated Organic Waste."
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12220404 (2-Bromothiazole).[1] Retrieved from [Link][1]
-
ECHA (European Chemicals Agency). Registration Dossier: Thiazole derivatives.[1] Retrieved from [Link][1]
Sources
"2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole" material safety data sheet (MSDS)
An In-Depth Technical Guide to the Safe Handling of 2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole
Foreword for the Modern Researcher
Chemical Identity and Physicochemical Properties
Systematic Name: this compound CAS Number: 877675-06-4[1] Molecular Formula: C₈H₉BrN₂OS Molecular Weight: 261.14 g/mol [2] Appearance: Solid[2] Purity: Typically supplied at ≥97%[1][2]
Physicochemical Data Summary Table
| Property | Value | Source |
| Molecular Weight | 261.14 g/mol | CymitQuimica[2] |
| Physical State | Solid | CymitQuimica[2] |
| Purity | 97% | Apollo Scientific[1] |
Hazard Identification and GHS Classification
A specific GHS classification for this compound is not available. However, based on the known hazards of its structural components and data from a commercial supplier, the following hazard statements are assigned:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
Furthermore, considering the hazards of the closely related compound 5-Bromo-2-(1-pyrrolidinyl)thiazole, it is prudent to assume the following additional potential hazards:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
GHS Pictograms (Anticipated)
Given the anticipated hazard statements, the following GHS pictograms are relevant:
First-Aid Measures: A Proactive Protocol
In the event of exposure, immediate and appropriate action is critical. The following first-aid measures are recommended based on the potential hazards:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3] If skin irritation persists, seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[3] Seek immediate medical attention.[3]
Safe Handling and Personal Protective Equipment (PPE)
A rigorous approach to safe handling is essential to minimize the risk of exposure. The following protocols should be strictly adhered to:
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]
-
Skin Protection:
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat, and consider additional protective clothing such as an apron or sleeves for larger quantities.
-
-
Respiratory Protection: If working outside of a fume hood or with large quantities, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.
Hygiene Practices
-
Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[3]
-
Do not eat, drink, or smoke in laboratory areas.[3]
-
Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[5]
Storage and Stability
Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4][6]
-
Stability: The compound is expected to be stable under recommended storage conditions.[4]
The Thiazole Core in Drug Discovery: A Brief Overview
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its presence is associated with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8] The pyrrolidine moiety is also a common feature in many natural products and pharmacologically active agents.[9] The combination of these two motifs in "this compound" makes it a valuable intermediate for the synthesis of novel therapeutic candidates.[10][11]
Experimental Workflow: A Hypothetical Synthetic Application
The following diagram illustrates a potential synthetic workflow where "this compound" could be utilized as a key building block.
Caption: Hypothetical Suzuki coupling reaction utilizing the target compound.
Disposal Considerations
All waste materials should be handled as hazardous chemical waste.
-
Chemical Waste: Dispose of the compound and any contaminated materials in accordance with federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.
-
Contaminated Packaging: Dispose of empty containers as hazardous waste.
References
-
2-Bromo-2-Nitropropane-1,3- Propanediol (Bronopol) CAS No 52-51-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical . Central Drug House (P) Ltd.
-
PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical . Central Drug House (P) Ltd.
-
Safety Data Sheet: 2-Pyrrolidone . Carl ROTH.
-
This compound . CymitQuimica.
-
SAFETY DATA SHEET . Fisher Scientific.
-
This compound . Apollo Scientific.
-
4-Bromo-thiazole-5-carboxylic acid ethyl ester . Synquest Labs.
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents . MDPI.
-
5-Bromo-2-(1-pyrrolidinyl)thiazole | C7H9BrN2S | CID 45787555 . PubChem.
-
Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications . PMC.
-
Synthesis, antimycobacterial activity, and acid dissociation constants of polyfunctionalized 3-[2-(pyrrolidin-1-yl)thiazole-5-carbonyl]-2H-chromen-2-one derivatives . ResearchGate.
-
(PDF) Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives . ResearchGate.
-
A Systematic Review On Thiazole Synthesis And Biological Activities .
-
SAFETY DATA SHEET . Fisher Scientific.
-
SAFETY DATA SHEET . Spectrum Chemical.
-
SAFETY DATA SHEET . Sigma-Aldrich.
-
SAFETY DATA SHEET . Fisher Scientific.
-
Recent insights about pyrrolidine core skeletons in pharmacology . Frontiers.
Sources
- 1. 877675-06-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. This compound [cymitquimica.com]
- 3. fishersci.ca [fishersci.ca]
- 4. synquestlabs.com [synquestlabs.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. fishersci.com [fishersci.com]
- 7. mdpi.com [mdpi.com]
- 8. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Technical Guide to 2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole: Synthesis, Commercial Availability, and Applications for the Research Professional
Introduction: The Strategic Value of the Thiazole-Pyrrolidine Scaffold
The heterocycle 2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole represents a molecule of significant interest to the medicinal chemistry and drug development community. Its structure marries two pharmacologically important moieties: the thiazole ring and a pyrrolidine amide. The thiazole ring is a cornerstone in numerous FDA-approved drugs, valued for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is also a prevalent feature in a wide array of natural products and synthetic drugs, contributing to their pharmacokinetic and pharmacodynamic profiles. The combination of these two scaffolds in "this compound," further functionalized with a bromine atom, presents a versatile building block for library synthesis and the development of novel therapeutic agents.[5][6] The bromine atom at the 2-position of the thiazole ring provides a convenient handle for further chemical modifications, such as cross-coupling reactions, allowing for the exploration of a broad chemical space.
This technical guide provides an in-depth overview of the commercial availability of this compound, a detailed, plausible synthetic route for its in-house preparation, and a discussion of its potential applications in research and drug development.
Commercial Availability
While this compound is commercially available, its supply can be subject to variability. Researchers are advised to verify stock levels and lead times with suppliers. The primary identifier for this compound is its CAS number: 877675-06-4.[7]
| Supplier | CAS Number | MDL Number | Purity | Availability |
| Apollo Scientific | 877675-06-4 | MFCD20259835 | 97% | Currently Out of Stock (UK & US)[7] |
| BLDpharm | 877675-06-4 | MFCD20259835 | Not Specified | Inquire for details[8] |
Note: Availability is subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthesis of this compound: A Plausible Laboratory-Scale Protocol
Given the potential for limited commercial availability, an efficient and reliable synthetic route is of paramount importance for research teams requiring this key intermediate. The following protocol outlines a plausible and scientifically sound method for the synthesis of this compound, based on established principles of thiazole synthesis.
Synthetic Workflow Overview
The proposed synthesis is a two-step process commencing with the Hantzsch thiazole synthesis to construct the core thiazole ring, followed by an amidation reaction to introduce the pyrrolidine moiety.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate
-
To a solution of ethyl 2-bromo-3-oxobutanoate (1.0 eq) in absolute ethanol (5 mL/mmol), add thiourea (1.1 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate.
Step 2: Synthesis of 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid
-
Suspend ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate (1.0 eq) in a 10% aqueous solution of sodium hydroxide (10 mL/mmol).
-
Heat the mixture to 80-90 °C until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Collect the resulting precipitate of 2-amino-4-methyl-1,3-thiazole-5-carboxylic acid by filtration, wash with cold water, and dry.
-
To a solution of the carboxylic acid (1.0 eq) in acetonitrile (ACN), add N-bromosuccinimide (NBS) (1.2 eq).
-
Stir the reaction at room temperature for 12-18 hours.
-
Remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography to yield 2-bromo-4-methyl-1,3-thiazole-5-carboxylic acid.
Step 3: Synthesis of this compound
-
Dissolve 2-bromo-4-methyl-1,3-thiazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL/mmol) under an inert atmosphere (nitrogen or argon).
-
Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the solution.
-
In a separate flask, dissolve (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) (1.2 eq) in anhydrous DCM.
-
Add the BOP reagent solution dropwise to the carboxylic acid solution at 0 °C.
-
Stir the mixture for 15-20 minutes at 0 °C.
-
Add pyrrolidine (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Wash the reaction mixture sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Quality Control and Analytical Validation
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The proton NMR is expected to show characteristic signals for the pyrrolidine ring protons and the thiazole ring proton. The carbon NMR will confirm the presence of all carbons in the molecule, including the carbonyl carbon.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show characteristic absorption bands for the carbonyl group of the amide and the C=N and C-S bonds of the thiazole ring.[5][9]
-
High-Performance Liquid Chromatography (HPLC): The purity of the final compound should be assessed by HPLC, ideally using a C18 column with a suitable mobile phase gradient of water and acetonitrile containing 0.1% trifluoroacetic acid or formic acid.
Applications in Research and Drug Development
The this compound scaffold is a valuable starting point for the synthesis of a diverse range of compounds with potential therapeutic applications.
-
Fragment-Based Drug Discovery (FBDD): This molecule can serve as a fragment for screening against various biological targets. The pyrrolidine amide can act as a vector to explore different pockets of a target protein, while the brominated thiazole can be elaborated to enhance potency and selectivity.
-
Lead Optimization: The bromine atom at the 2-position of the thiazole is a key functional group for lead optimization. It can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce a wide variety of substituents, allowing for the fine-tuning of a compound's biological activity and ADME (absorption, distribution, metabolism, and excretion) properties.
-
Development of Novel Antimicrobial and Anticancer Agents: The thiazole nucleus is a well-established pharmacophore in antimicrobial and anticancer drugs.[1][2][4][10] By using this compound as a building block, researchers can design and synthesize novel compounds for screening in these therapeutic areas. The combination of the thiazole and pyrrolidine moieties has been shown to be a promising strategy for the development of new antibacterial agents.[5][6]
Conclusion
This compound is a valuable and versatile building block for chemical synthesis and drug discovery. While its commercial availability may be inconsistent, the plausible synthetic route detailed in this guide provides a reliable method for its in-house preparation. The strategic combination of the biologically active thiazole and pyrrolidine moieties, along with the synthetically tractable bromine handle, makes this compound a highly attractive starting point for the development of novel chemical entities with a wide range of potential therapeutic applications. As with any chemical synthesis, all procedures should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
References
- Singh, D., & colleagues. (n.d.). A simple and efficient silica gel-mediated synthesis of thiazolidine derivatives. Source and URL not fully provided in search results.
-
Kocabaş, E., et al. (2021). Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. Biointerface Research in Applied Chemistry, 11(4), 12178-12185. Retrieved from [Link]
- Nural, Y., et al. (2018). Synthesis, antimycobacterial activity, and acid dissociation constants of polyfunctionalized 3-[2-(pyrrolidin-1-yl)thiazole-5-carbonyl]-2H-chromen-2-one derivatives.
-
MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. ResearchGate. Retrieved from [Link]
- Al-Ostath, A., et al. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry.
- Synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks with interesting antibacterial and antimycobacterial a. (n.d.). Source and URL not fully provided in search results.
-
ACS Publications. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Retrieved from [Link]
- ResearchGate. (2025). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.
-
MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Retrieved from [Link]
-
PubMed Central. (n.d.). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PubMed Central. Retrieved from [Link]
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. 877675-06-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. 877675-06-4|(2-Bromothiazol-5-yl)(pyrrolidin-1-yl)methanone|BLD Pharm [bldpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole: An In-Depth Technical Guide for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of 2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole, a heterocyclic compound of interest for researchers in drug discovery and development. The document outlines a reliable two-stage synthetic pathway, delving into the mechanistic underpinnings of the reactions, offering expert insights for troubleshooting, and providing a complete, step-by-step protocol for practical implementation in a laboratory setting.
Introduction to this compound
The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in the design of novel therapeutic agents. The incorporation of a bromine atom at the 2-position and a pyrrolidine-1-carbonyl moiety at the 5-position of the thiazole ring creates a molecule with potential for further functionalization and diverse pharmacological activities. This guide details a robust and reproducible synthetic route to this valuable research compound.
Synthetic Strategy and Mechanism
The synthesis of this compound is most effectively achieved through a two-part strategy. The initial stage focuses on the construction of the core heterocyclic structure, yielding a key intermediate, 2-bromo-1,3-thiazole-5-carboxylic acid. The second stage involves the amidation of this carboxylic acid with pyrrolidine to afford the final product.
Part 1: Synthesis of the 2-Bromothiazole-5-carboxylic Acid Intermediate
The formation of the 2-bromothiazole ring system can be accomplished starting from readily available precursors. A common and effective method involves the Hantzsch thiazole synthesis followed by a Sandmeyer-type reaction.
The synthesis commences with the cyclization of ethyl 2-chloro-3-oxobutanoate with thiourea to form ethyl 2-amino-4-methylthiazole-5-carboxylate. This is a classic Hantzsch synthesis, a cornerstone of thiazole chemistry[1]. The subsequent crucial step is the conversion of the 2-amino group to a bromo group. This is achieved through a diazotization reaction using sodium nitrite in the presence of a strong acid, followed by a bromination reaction, often using a copper(I) bromide catalyst in what is known as a Sandmeyer reaction. The resulting ethyl 2-bromothiazole-5-carboxylate is then hydrolyzed to the corresponding carboxylic acid.
Part 2: Amidation with Pyrrolidine
The final step is the formation of the amide bond between 2-bromo-1,3-thiazole-5-carboxylic acid and pyrrolidine. This can be achieved through several reliable methods. One common approach is the conversion of the carboxylic acid to a more reactive acyl chloride using a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-bromo-1,3-thiazole-5-carbonyl chloride is then reacted with pyrrolidine, typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Alternatively, direct coupling of the carboxylic acid with pyrrolidine can be accomplished using a variety of modern peptide coupling reagents. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a hindered base like diisopropylethylamine (DIPEA) provide a mild and efficient method for amide bond formation, often with high yields and minimal side products.
Overall Synthetic Workflow
The entire synthetic process can be visualized as a two-stage workflow, starting from the formation of the key thiazole intermediate and culminating in the final amidation step.
Sources
"2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole" as a potential kinase inhibitor
Application Note: 2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole as a Privileged Scaffold for Kinase Inhibitor Discovery
Executive Summary
This application note details the utility of This compound (CAS: 933696-74-3) as a high-value "privileged scaffold" in Fragment-Based Drug Discovery (FBDD). While the raw molecule acts as a synthetic intermediate, its structural architecture—specifically the 1,3-thiazole core—is bio-isosteric to the purine ring of ATP.
This guide provides a validated workflow for transforming this brominated precursor into potent Type I/II kinase inhibitors targeting CDK2, PI3K, and ROCK pathways. We present protocols for palladium-catalyzed diversification (Buchwald-Hartwig) and subsequent biochemical profiling.
Scientific Background: The "Warhead" Logic
Structural Rationale
Kinase inhibitors typically require a "hinge-binding" motif to anchor the molecule within the ATP-binding pocket. The 1,3-thiazole ring serves this function effectively:
-
N3 Nitrogen: Acts as a hydrogen bond acceptor, interacting with the backbone amide (NH) of the kinase hinge region (e.g., Leu83 in CDK2).
-
C2-Bromine (The Handle): A reactive electrophile positioned to allow the installation of aryl/heteroaryl groups that extend into the hydrophobic "back pocket" or "gatekeeper" region.
-
C5-Pyrrolidine Amide: Projects towards the solvent-exposed region, improving solubility and pharmacokinetic properties (LogP modulation).
Target Specificity
Literature validates thiazole-5-carboxamides as potent inhibitors for:
-
Akt/PKB: Regulating cell survival [1].
-
CDK2: Cell cycle control [4].[1]
-
ROCK (Rho-kinase): Cytoskeletal regulation [3].
Strategic Workflow: From Scaffold to Lead
The following diagram illustrates the critical path for utilizing this compound in a drug discovery campaign.
Figure 1: Strategic workflow for transforming the brominated thiazole scaffold into active kinase inhibitors.
Experimental Protocols
Protocol A: C2-Diversification via Buchwald-Hartwig Amination
Objective: To replace the C2-Bromine with an aryl-amine moiety, creating the critical hydrogen-bond donor/acceptor pair required for high-affinity kinase binding.
Reagents:
-
Scaffold: this compound (1.0 eq)
-
Coupling Partner: Aryl amine (e.g., 4-aminopyridine or aniline derivative) (1.2 eq)
-
Catalyst: Pd2(dba)3 (0.02 eq) / Xantphos (0.04 eq)
-
Base: Cs2CO3 (2.0 eq)
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a reaction vial and purge with Argon.
-
Charge Reagents: Add the thiazole scaffold (261 mg, 1 mmol), aryl amine, Cs2CO3, and Xantphos to the vial.
-
Catalyst Addition: Add Pd2(dba)3 last to prevent premature catalyst deactivation.
-
Solvation: Add degassed 1,4-Dioxane (5 mL). Seal the vial with a crimp cap.
-
Reaction: Heat to 100°C for 12 hours with vigorous stirring.
-
Work-up: Filter through a Celite pad (elute with EtOAc). Concentrate the filtrate in vacuo.
-
Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).
-
Quality Check: Verify product via LC-MS (Expect M+1 peak) and 1H NMR (Disappearance of C2-Br shift).
-
Protocol B: Kinase Inhibition Assay (ADP-Glo™)
Objective: To quantify the inhibitory potency (IC50) of the synthesized derivatives against a target kinase (e.g., CDK2/CyclinA).
Materials:
-
Kinase: Recombinant Human CDK2/CyclinA (0.2 µ g/well ).
-
Substrate: Histone H1 peptide.
-
Detection: ADP-Glo™ Kinase Assay Kit (Promega).
-
Plate: 384-well white solid-bottom plate.
Procedure:
-
Compound Preparation: Prepare 3-fold serial dilutions of the synthesized thiazole derivatives in DMSO (Top concentration: 10 µM).
-
Enzyme Reaction (10 µL):
-
Add 2 µL of Compound (or DMSO control).
-
Add 4 µL of Kinase Buffer (containing CDK2). Incubate 10 min at RT.
-
Add 4 µL of ATP/Substrate mix (ATP concentration at Km).
-
-
Incubation: Incubate at RT for 60 minutes.
-
ADP Generation Stop: Add 10 µL of ADP-Glo™ Reagent. Incubate 40 min.
-
Detection: Add 20 µL of Kinase Detection Reagent. Incubate 30 min.
-
Readout: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).
-
Analysis: Plot RLU vs. Log[Compound] to calculate IC50 using non-linear regression (GraphPad Prism).
Representative Data & SAR Analysis
The following table demonstrates the expected Structure-Activity Relationship (SAR) when modifying the C2-position of the this compound scaffold.
Note: Data below is representative of trends observed in thiazole-based kinase inhibitors [1, 4].
| Entry | C2-Substituent (R) | Predicted IC50 (CDK2) | Mechanistic Insight |
| 1 | Bromine (Starting Material) | > 10,000 nM | Inactive. Lacks H-bond donor for hinge binding. |
| 2 | Phenyl-amine | ~ 500 nM | Establishes basic H-bond donor (NH) to hinge. |
| 3 | 4-(Morpholino)phenyl-amine | ~ 45 nM | Morpholine improves solubility and contacts ribose pocket. |
| 4 | Pyridin-4-amine | ~ 120 nM | Pyridine nitrogen adds secondary H-bond interaction. |
Interpretation: The starting material (Entry 1) is biologically inert regarding kinase inhibition. However, the introduction of an amino-aryl group (Entry 2-4) dramatically increases potency by satisfying the "donor-acceptor" motif required for ATP-competitive inhibition.
Safety & Handling
-
GHS Classification (Scaffold): Warning.[2] Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[2] 2A [5].
-
Specific Hazard: Brominated heterocycles can be sensitizers. Handle in a fume hood.
-
Storage: Store at 2-8°C under inert gas (Argon). Moisture sensitive.
References
-
New thiazole carboxamides as potent inhibitors of Akt kinases. Source: Bioorganic & Medicinal Chemistry Letters (2012).[3][4] Context: Validates the thiazole-5-carboxamide scaffold for kinase inhibition.[4][5]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. Source: Molecules (MDPI). Context: Reviews the structural biology of thiazole binding modes.
-
The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Source: Semantic Scholar. Context: Demonstrates the utility of aminothiazoles in ROCK inhibition.[6]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives (CDK2 Inhibition). Source: MDPI (2023). Context: Confirms CDK2 as a viable target for this structural class.
-
PubChem Compound Summary: 5-Bromo-2-(1-pyrrolidinyl)thiazole. Source: National Center for Biotechnology Information (2025). Context: Physical properties and safety data for the specific scaffold.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 5-Bromo-2-(1-pyrrolidinyl)thiazole | C7H9BrN2S | CID 45787555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. New thiazole carboxamides as potent inhibitors of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Investigation of "2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole" in Cancer Cell Line Studies
Introduction: The Rationale for Investigating 2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole as a Potential Anticancer Agent
The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds with diverse therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3][4][5] The thiazole ring system is a key building block in the development of novel therapeutic agents due to its ability to engage in various biological interactions.[6] Numerous thiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, often acting through mechanisms such as apoptosis induction, cell cycle arrest, and the inhibition of crucial signaling pathways.[7][8][9][10][11]
This document provides a comprehensive guide for the initial in vitro evaluation of a novel compound, This compound , in cancer cell line studies. While specific biological data for this exact molecule is not yet publicly available, its structural features—a substituted thiazole core—suggest a strong rationale for its investigation as a potential anticancer agent. The presence of the pyrrolidine-1-carbonyl group and the bromo substitution at key positions may influence its bioactivity and target specificity.
These application notes are designed for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific reasoning behind the experimental design. The aim is to provide a robust framework for assessing the compound's cytotoxic potential and elucidating its preliminary mechanism of action.
Compound Profile: this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₈H₉BrN₂OS | - |
| Molecular Weight | 261.14 g/mol | - |
| Structure | (Image of the chemical structure) | - |
| Purity | ≥95% (Recommended for biological assays) | - |
| Solubility | Soluble in DMSO, ethanol; sparingly soluble in aqueous buffers | (Predicted) |
Note: As a novel compound, empirical determination of solubility and stability in various media is a critical preliminary step.
Proposed Initial Screening Strategy
A tiered approach is recommended to efficiently evaluate the anticancer potential of this compound. This strategy begins with a broad cytotoxicity screening across a panel of cancer cell lines, followed by more detailed mechanistic studies on the most sensitive lines.
Figure 1. A tiered experimental workflow for the evaluation of a novel anticancer compound.
Detailed Protocols
Protocol 1: Preparation of Compound Stock and Working Solutions
Rationale: Accurate and consistent compound concentrations are fundamental for reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for novel organic compounds in biological assays. It is crucial to maintain a low final DMSO concentration in the cell culture medium to avoid solvent-induced cytotoxicity.
Materials:
-
This compound (powder)
-
Anhydrous DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
Procedure:
-
Stock Solution (10 mM):
-
Tare a sterile microcentrifuge tube.
-
Carefully weigh approximately 1-5 mg of the compound.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration (Volume (µL) = [Weight (mg) / 261.14 ( g/mol )] * 100,000).
-
Add the calculated volume of DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
-
-
Working Solutions:
-
On the day of the experiment, thaw a stock aliquot.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your assay.
-
Important: Ensure the final concentration of DMSO in the cell culture wells does not exceed 0.5% (v/v), as higher concentrations can be toxic to many cell lines. A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.
-
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. This initial screen helps to identify which cancer cell lines are sensitive to the compound and to determine the concentration range that inhibits cell growth by 50% (GI50) or is cytotoxic (IC50).
Materials:
-
Selected cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung], HeLa [cervical])[9][12][13][14]
-
96-well flat-bottom cell culture plates
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium (e.g., from 0.01 µM to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions.
-
Include wells for vehicle control (DMSO only) and untreated control (medium only).
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the GI50/IC50 value using non-linear regression analysis (e.g., using GraphPad Prism or similar software).
-
Hypothetical Cytotoxicity Data:
| Cell Line | Cancer Type | GI50 (µM) for Compound XYZ |
| MCF-7 | Breast | 8.5 |
| HCT-116 | Colon | 5.2 |
| A549 | Lung | 15.7 |
| HeLa | Cervical | 7.9 |
| PC-3 | Prostate | 22.1 |
This table presents hypothetical data for a thiazole derivative to illustrate expected outcomes.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Rationale: Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M phase), preventing cancer cell proliferation.[9] This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain DNA and quantify the DNA content of cells, thereby revealing the distribution of cells in different phases of the cell cycle.
Materials:
-
Sensitive cancer cell line (e.g., HCT-116 from the initial screen)
-
6-well plates
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed HCT-116 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations equivalent to its GI50 and 2x GI50 for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells (to include apoptotic cells).
-
Wash the cells with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
-
Data Interpretation:
-
Analyze the DNA content histograms. An accumulation of cells in a particular phase (e.g., G2/M) compared to the control indicates cell cycle arrest at that checkpoint.
-
Plausible Mechanism of Action: Targeting Cancer-Related Signaling Pathways
Thiazole derivatives have been reported to inhibit various kinases and signaling pathways critical for cancer cell survival and proliferation.[6][8][15] One such pathway is the VEGFR-2 signaling cascade, which is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[9] Inhibition of VEGFR-2 can stifle tumor growth.
Sources
- 1. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel hybrid pyrrolidinedione-thiazolidinones as potential anticancer agents: Synthesis and biological evaluation - Enamine [enamine.net]
- 8. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 9. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]
- 10. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification of novel compounds that enhance colon cancer cell sensitivity to inflammatory apoptotic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: A Guide to Structure-Activity Relationship (SAR) Studies of the 2-Bromo-5-carbonyl-1,3-thiazole Scaffold
Abstract: The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates with a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] This application note provides a comprehensive guide for researchers and drug development professionals on conducting systematic structure-activity relationship (SAR) studies, using "2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole" as a versatile starting point. We present a strategic framework for molecular modification, detailed protocols for the synthesis of analogs, and robust methodologies for biological evaluation, specifically focusing on a hypothetical anticancer research program. The aim is to furnish scientists with the rationale and practical tools to efficiently explore the chemical space around this promising scaffold and identify novel therapeutic agents.
Part 1: Strategic Framework for SAR Exploration
The lead compound, this compound, is an ideal starting point for an SAR campaign due to its synthetically tractable modification points. A systematic exploration of its structure can elucidate the key molecular features required for potent and selective biological activity.
1.1. Analysis of the Core Scaffold
The lead compound can be dissected into three primary regions for modification. Each region offers a unique opportunity to probe interactions with a biological target and modulate the compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
-
Region 1 (C2-Position): The bromine atom at the C2 position is the most versatile synthetic handle. Thiazole reactivity studies show that this position is amenable to various cross-coupling reactions.[3] This allows for the introduction of a wide array of substituents to explore steric and electronic requirements, such as interactions within a hydrophobic pocket of a target enzyme.
-
Region 2 (C5-Amide Moiety): The pyrrolidine-1-carbonyl group at the C5 position is a critical interaction domain. The amide carbonyl can act as a hydrogen bond acceptor, while the pyrrolidine ring occupies a specific vector in space. Modifications here can probe the size and nature of the binding pocket and influence compound solubility and cell permeability.
-
Region 3 (Thiazole Core): The 1,3-thiazole ring itself is a bioisostere of other five-membered heterocycles.[4] Its specific arrangement of sulfur and nitrogen atoms contributes to the molecule's overall electronic profile and geometry. Replacing this core can determine the indispensability of the thiazole scaffold for the observed biological activity.
1.2. Proposed SAR Strategy Diagram
The following diagram outlines a logical workflow for systematically modifying the lead compound to build a comprehensive SAR profile.
Caption: A systematic SAR strategy for exploring the chemical space around the lead compound.
Part 2: Experimental Design and Protocols
This section provides detailed, self-validating protocols for the synthesis and biological evaluation of the designed analogs. The causality behind key steps is explained to ensure reproducibility and understanding.
2.1. Chemical Synthesis Workflow
The synthesis of analogs will be performed according to established methods in heterocyclic chemistry. All novel compounds must be fully characterized (¹H NMR, ¹³C NMR, HRMS) and their purity (>95%) confirmed by HPLC before biological testing.
Caption: General workflow for the synthesis, purification, and analysis of target compounds.
Protocol 2.1.1: Synthesis of C2-Aryl Analogs via Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki-Miyaura coupling is a highly reliable and versatile palladium-catalyzed reaction for forming C-C bonds. Its tolerance of a wide range of functional groups makes it ideal for late-stage diversification of the lead compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂; 0.05 eq)
-
Triphenylphosphine (PPh₃; 0.1 eq) or SPhos
-
Potassium carbonate (K₂CO₃; 3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound, the corresponding arylboronic acid, and K₂CO₃.
-
Add Pd(OAc)₂ and PPh₃ to the flask.
-
Causality Note: The palladium catalyst is the active species, and the phosphine ligand stabilizes the catalyst and facilitates the catalytic cycle. Using a pre-catalyst or a specific ligand like SPhos can improve yields for challenging substrates.
-
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Causality Note: Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired C2-aryl analog.
-
Confirm the structure and purity via NMR, HRMS, and HPLC analysis.
2.2. Biological Evaluation Protocols
For this guide, we will hypothesize that the thiazole scaffold is being investigated for anticancer activity, potentially as a kinase inhibitor, a common mechanism for this class of compounds.[5][6]
Protocol 2.2.1: Primary Screen - In Vitro Cytotoxicity (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a robust and high-throughput method to measure the cytotoxic or cytostatic effects of compounds on cancer cells.[7]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized thiazole compounds (dissolved in DMSO to make 10 mM stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂.
-
Causality Note: This allows the cells to adhere and enter a logarithmic growth phase, ensuring a consistent physiological state for drug treatment.
-
-
Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should be kept constant and non-toxic (<0.5%). Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Remove the medium from the wells and add 100 µL of the compound dilutions.
-
Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Causality Note: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis (e.g., in GraphPad Prism).
Part 3: Data Presentation and Interpretation
A well-structured table is essential for visualizing the SAR trends from the experimental data.
3.1. Sample SAR Data Table
The following table presents hypothetical data from the proposed studies. The goal is to correlate structural modifications with changes in biological activity.
| Cmpd. ID | Modification (C2-Position, R¹) | Modification (C5-Amide, R²) | Cytotoxicity IC₅₀ (MCF-7, µM) | Kinase Inhibition (% @ 1 µM) |
| 1 (Lead) | -Br | Pyrrolidine | > 50 | 15% |
| 2a | Phenyl | Pyrrolidine | 15.2 | 45% |
| 2b | 4-Methoxyphenyl | Pyrrolidine | 2.1 | 88% |
| 2c | 4-Chlorophenyl | Pyrrolidine | 25.8 | 32% |
| 2d | 3-Pyridyl | Pyrrolidine | 8.5 | 71% |
| 3a | 4-Methoxyphenyl | Diethylamine | 18.9 | 35% |
| 3b | 4-Methoxyphenyl | Piperidine | 3.5 | 82% |
| 3c | 4-Methoxyphenyl | Morpholine | 22.4 | 28% |
3.2. Interpretation of SAR Data
-
C2-Position (Region 1): Replacing the bromine at C2 with an aryl group (Cmpd. 2a vs. 1) is crucial for activity. The data suggests a preference for electron-donating substituents on the aryl ring, as the 4-methoxy analog (2b) is significantly more potent than the unsubstituted phenyl (2a) or the electron-withdrawing 4-chloro analog (2c). This may indicate a specific electronic or hydrogen-bonding interaction in the target's binding site. The activity of the pyridyl analog (2d) suggests that a nitrogen atom at this position is well-tolerated and could be a vector for improving solubility.
-
C5-Amide (Region 2): The nature of the cyclic amine is critical. Comparing the highly active compound 2b to its amide analogs (3a-3c), it is clear that the pyrrolidine ring is not easily replaced. While the slightly larger piperidine ring (3b) retains significant activity, the acyclic diethylamine (3a) and the polar morpholine ring (3c) lead to a substantial loss of potency. This implies a constrained, hydrophobic pocket that accommodates the C5-amide group, where the size and polarity of the amine are key determinants of binding affinity.
Conclusion and Future Directions: The hypothetical SAR study reveals that a 4-methoxyphenyl group at the C2 position and a pyrrolidine or piperidine ring at the C5-amide position are optimal for anticancer activity in this series. Future work should focus on further exploring substitutions on the C2-phenyl ring and synthesizing analogs with substituted pyrrolidine rings (e.g., with hydroxyl or fluoro groups) to fine-tune potency and pharmacokinetic properties.
References
-
Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). ResearchGate. [Link]
-
Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. (2021). Biointerface Research in Applied Chemistry. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. [Link]
-
Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. (2017). ACS Publications. [Link]
-
Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. (2022). AIP Publishing. [Link]
-
Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (n.d.). Semantic Scholar. [Link]
-
Synthesis and biological activities of novel thieno[2,3-b]pyrrol-5-one derivatives: antioxidant and anticancer potential. (2025). ResearchGate. [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). MDPI. [Link]
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]
-
Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. (2025). National Center for Biotechnology Information. [Link]
- The preparation method of 2-thiazole carboxaldehyde compounds. (2009).
-
Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2025). National Center for Biotechnology Information. [Link]
-
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Indian Journal of Pharmaceutical Education and Research. [Link]
- Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode. (2012).
-
The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Comptes Rendus. Chimie. [Link]
-
Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (2017). LookChem. [Link]
-
Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. (2018). National Center for Biotechnology Information. [Link]
-
Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (2018). ACS Publications. [Link]
-
Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (2017). PubMed. [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]
-
Structure Activity Relationship. (n.d.). ResearchGate. [Link]
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- 3. archives.ijper.org [archives.ijper.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Derivatization of 2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole
Application Note & Protocol Guide | Version 1.0
Executive Summary: The "Activated" Thiazole Scaffold
2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole (CAS: 933696-74-3) represents a high-value pharmacophore scaffold in medicinal chemistry.[1] Its utility stems from a specific electronic "push-pull" architecture: the electron-withdrawing pyrrolidine amide at position C5 significantly lowers the electron density at the C2 position, activating the C2-Bromine bond.
Unlike simple 2-bromothiazoles, this scaffold exhibits enhanced electrophilicity, making it a versatile candidate for both metal-catalyzed cross-couplings and nucleophilic aromatic substitutions (
Part 1: Strategic Analysis & Reactivity Profile[1]
Electronic Architecture
The thiazole ring is inherently
-
C2-Position (Electrophilic Center): Highly reactive.[1] The primary site for derivatization via Suzuki-Miyaura, Buchwald-Hartwig, or
reactions.[1] -
C5-Position (Amide Handle): The pyrrolidine amide is robust and generally stable under standard cross-coupling conditions (basic/aqueous), serving as a directing group and solubility enhancer.[1]
-
C4-Position (Steric/Electronic Gate): The C4 proton is acidic enough for Pd-catalyzed C-H activation, though this is kinetically slower than C2 functionalization.[1]
Decision Matrix: C-N Bond Formation
A critical strategic decision is choosing between
-
Use
when: The amine is aliphatic (primary/secondary) and nucleophilic (e.g., morpholine, piperazine). The C5-EWG activation makes this efficient without metal catalysts. -
Use Buchwald-Hartwig when: The amine is aromatic (aniline), sterically hindered, or weakly nucleophilic.[1]
Figure 1: Divergent synthesis pathways for the 2-bromo-5-acylthiazole scaffold.
Part 2: Experimental Protocols
Module A: Palladium-Catalyzed C-C Bond Formation (Suzuki-Miyaura)
Objective: Coupling of the C2-Br with aryl/heteroaryl boronic acids.[1][2][3] Rationale: The electron-deficient nature of the thiazole facilitates rapid oxidative addition. However, protodeboronation of heteroaryl boronic acids can be a side reaction.[1] We utilize a precatalyst system to ensure rapid turnover.[1]
Protocol A1: Standard High-Throughput Conditions
Step-by-Step:
-
Charge: To a microwave vial or Schlenk tube, add:
-
Solvent: Add 1,4-Dioxane (4 mL) and degassed Water (1 mL).
-
Degas: Sparge with Argon or Nitrogen for 5 minutes.
-
Catalyst: Add
(20 mg, 5 mol%). Cap immediately. -
Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
.[1] -
Purification: Flash chromatography (typically Hexane/EtOAc gradients).[1]
Optimization Table:
| Parameter | Standard Condition | Difficult Substrates (Steric Bulk) |
| Catalyst | XPhos Pd G2 or | |
| Base | ||
| Solvent | Dioxane/Water | Toluene/Water or pure DMF |
Module B: The Carbon-Nitrogen Bond ( vs. Buchwald)[1]
Protocol B1: Catalyst-Free
(For Aliphatic Amines)
Rationale: The C5-carbonyl activates the C2 position sufficiently to allow displacement by good nucleophiles without expensive transition metals.[1]
Step-by-Step:
-
Dissolve this compound (0.5 mmol) in DMF or DMSO (2 mL). Note: Polar aprotic solvents stabilize the transition state.
-
Add the aliphatic amine (1.2 – 2.0 equiv).
-
Add DIPEA (2.0 equiv) to scavenge HBr.[1]
-
Heat to 80–100°C for 2–6 hours.
-
Monitoring: TLC usually shows a clean conversion.
-
Workup: Pour into ice water. If the product precipitates, filter. If not, extract with EtOAc/LiCl(aq) wash to remove DMF.[1]
Protocol B2: Buchwald-Hartwig Amination (For Anilines)
Rationale: Anilines are poor nucleophiles for
Step-by-Step:
-
Charge:
-
Catalyst System:
-
Precatalyst: BrettPhos Pd G3 or XantPhos Pd G3 (2–5 mol%).
-
Alternative:
(2 mol%) + Xantphos (4 mol%).[1]
-
-
Solvent: Anhydrous 1,4-Dioxane or Toluene.
-
Reaction: Degas, seal, and heat to 100°C overnight.
Part 3: Advanced C-H Activation (The C4 Position)
Once the C2 position is substituted, the C4 position becomes the next target. The "concerted metallation-deprotonation" (CMD) pathway is accessible here.[1]
Mechanism: The thiazole sulfur and the C5-carbonyl oxygen can act as weak directing groups, assisting Pd coordination.
Figure 2: C-H Activation workflow for C4 functionalization.[1]
Key Reagents for C4-Arylation:
-
Catalyst:
(10 mol%)[1] -
Ligand:
or -
Additive: Pivalic acid (30 mol%) is critical for the CMD mechanism.[1]
-
Base:
or .[1]
Part 4: Safety & Handling
-
Hazard Identification: this compound is classified as an Irritant (H315, H319, H335) .[1] It causes skin irritation and serious eye irritation.[1][4]
-
Sensitizer Potential: Thiazoles can be skin sensitizers.[1] Double-gloving (Nitrile) is recommended.[1]
-
Reaction Safety:
References
-
Thiazole Reactivity & Synthesis
-
Suzuki Coupling on Thiazoles
-
Buchwald-Hartwig Protocols
-
Compound Safety Data
-
SNAr Mechanisms
Sources
- 1. 5-Bromo-2-(1-pyrrolidinyl)thiazole | C7H9BrN2S | CID 45787555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 877675-06-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: A Multi-Pronged Strategy for Target Identification of 2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole
Abstract
The identification of a small molecule's biological target is a critical step in drug discovery, transforming a compound with an interesting phenotype into a tool for understanding biology and a lead for therapeutic development. This guide provides a detailed, multi-faceted strategy for the target deconvolution of "2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole," a molecule featuring a thiazole scaffold common in medicinal chemistry.[1][2] We present an integrated workflow that begins with hypothesis generation through computational methods, followed by robust, label-free biophysical assays, and culminating in definitive identification using chemical probe-based proteomics. Each section provides not only step-by-step protocols but also the underlying scientific rationale, ensuring that researchers can confidently design, execute, and validate their target identification campaigns.
Introduction: The Challenge of Target Deconvolution
Phenotypic screening has re-emerged as a powerful engine for drug discovery, identifying compounds that elicit a desired biological response without prior knowledge of their mechanism of action.[3][4] However, the subsequent process of identifying the specific molecular target(s)—often termed target deconvolution—remains a significant bottleneck.[3][5] The molecule of interest, this compound, contains a thiazole ring, a privileged structure known to interact with a wide range of biological targets, and a bromine atom that can serve as a synthetic handle for probe development.[1][6]
This document outlines a logical, tiered approach to identify its protein targets, moving from broad, predictive methods to highly specific, evidence-based techniques. This strategy is designed to maximize the probability of success while efficiently allocating resources.
Phase 1: In Silico Target Prediction & Hypothesis Generation
Rationale: Before committing to extensive wet-lab experiments, computational approaches can provide valuable, cost-effective guidance.[7] By analyzing the 3D structure and chemical properties of the molecule, these methods can predict potential binding partners, generating a tractable list of hypotheses for experimental validation.[7][8] This step helps prioritize subsequent assays and can inform the design of validation experiments.
Workflow: Computational Target Prediction
The primary computational methods for target prediction are molecular docking and pharmacophore fitting.[7]
Caption: In Silico Target Prediction Workflow.
Protocol 2.1: Reverse Molecular Docking
-
Prepare Ligand: Generate a low-energy 3D conformation of this compound using computational chemistry software (e.g., Avogadro, ChemDraw 3D).
-
Select Protein Database: Utilize a database of known protein structures, such as the Protein Data Bank (PDB).
-
Perform Docking: Use a reverse docking server or software (e.g., PharmMapper, idTarget) to systematically dock the ligand structure against the binding sites of thousands of proteins in the database.
-
Analyze & Rank: Rank the potential targets based on docking scores, which estimate binding affinity.
-
Filter Results: Cross-reference top-ranked targets with known biology related to the observed phenotype (if any).
Data Presentation: Hypothetical In Silico Results
| Rank | Putative Target Class | Example Target | Docking Score (kcal/mol) | Rationale for Interest |
| 1 | Kinases | p38 MAPK | -9.5 | Thiazole is a known kinase hinge-binder. |
| 2 | Hydrolases | Cathepsin S | -9.1 | Amide group may interact with active site. |
| 3 | GPCRs | A2A Receptor | -8.8 | Common drug target class. |
| 4 | Proteases | Thrombin | -8.5 | Pyrrolidine may fit into specificity pocket. |
Phase 2: Label-Free Target Identification
Rationale: Label-free methods are powerful because they use the unmodified parent compound, avoiding the risk that a chemical modification could alter its binding activity.[9][10] These techniques rely on the biophysical principle that the binding of a small molecule alters the stability of its target protein.[5][11] We will employ two orthogonal methods: Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS).
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is based on the concept that when a ligand binds to a protein, it generally increases the protein's thermal stability.[11][12] When cells or lysates are heated, unbound proteins denature and aggregate at lower temperatures than their ligand-bound counterparts.[13] The amount of soluble protein remaining at each temperature can be quantified, revealing which proteins are stabilized by the compound.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Protocol 3.1.1: Proteome-wide CETSA (TPP-MS)
-
Cell Culture & Treatment: Grow cells of interest to ~80% confluency. Treat one population with a suitable concentration of this compound and another with vehicle (e.g., DMSO) for 1-2 hours.[13]
-
Harvest & Aliquot: Harvest cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heating: Place the tubes in a thermal cycler and heat for 3-8 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments).[11] Cool immediately to room temperature.[11]
-
Lysis & Clarification: Lyse the cells (e.g., via freeze-thaw cycles or addition of lysis buffer).[11] Centrifuge at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet aggregated proteins.[11]
-
Sample Preparation for MS: Collect the supernatant (soluble fraction). Reduce, alkylate, and digest the proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify protein abundance in the soluble fraction at each temperature for both treated and vehicle samples. Plot melting curves and identify proteins with a significant rightward shift in their melting temperature in the presence of the compound.
Drug Affinity Responsive Target Stability (DARTS)
Principle: DARTS operates on a similar principle to CETSA but uses proteases as the denaturing stress.[9][14] A protein bound to a small molecule can undergo a conformational change that masks protease cleavage sites, making it more resistant to degradation.[9] This method is an excellent orthogonal approach to validate CETSA hits.
Protocol 3.2.1: DARTS with LC-MS/MS
-
Lysate Preparation: Prepare a native protein lysate from cells or tissues of interest.
-
Compound Incubation: Divide the lysate into two aliquots. To one, add this compound; to the other, add vehicle control. Incubate for 1 hour at room temperature.
-
Protease Digestion: Add a non-specific protease (e.g., pronase or thermolysin) to both aliquots. Incubate for a predetermined time (e.g., 30 minutes) at a set temperature (e.g., 25°C). The optimal protease and time should be determined empirically.
-
Stop Digestion: Stop the reaction by adding a protease inhibitor cocktail and/or heat denaturation.
-
Analysis:
-
Gel-Based: Run samples on SDS-PAGE. Look for bands that are present or more intense in the compound-treated lane compared to the vehicle lane. These bands can be excised and identified by mass spectrometry.
-
LC-MS/MS (Unbiased): Digest the entire sample with trypsin and analyze by LC-MS/MS. Use quantitative proteomics to identify proteins that are significantly more abundant in the compound-treated sample.
-
Phase 3: Chemical Probe-Based Target Identification
Rationale: While label-free methods are excellent for identifying target engagement, chemical probe-based methods provide direct evidence of a physical interaction by "fishing" the target protein out of the cellular milieu.[5][15] This approach requires the synthesis of a probe molecule, which is a modified version of the parent compound.
Probe Design & Synthesis
Principle: An effective affinity probe consists of three components: the parent molecule (for binding), a linker, and a reporter tag (e.g., biotin) for enrichment.[16][17] The key is to attach the linker at a position that does not disrupt the compound's interaction with its target.
Proposed Synthesis Strategy: The bromine atom at the 2-position of the thiazole ring is an ideal site for modification via a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Sonogashira coupling. This allows for the attachment of a linker with minimal perturbation to the core scaffold.
Caption: Key Components of an Affinity Probe.
Affinity Chromatography (Pull-Down Assay)
Principle: The biotinylated probe is immobilized on streptavidin-coated beads.[5] When a cell lysate is incubated with these beads, the probe's target proteins bind and are captured.[15] After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.[5]
Caption: Affinity Chromatography Workflow with Essential Controls.
Protocol 4.2.1: Affinity Pull-Down & Mass Spectrometry
-
Probe Immobilization: Incubate streptavidin-coated magnetic beads with the biotinylated probe to allow for binding. Wash away the unbound probe.
-
Lysate Incubation: Incubate the probe-coated beads with native cell lysate for 2-4 hours at 4°C.
-
Crucial Controls: Set up two parallel control experiments:
-
Competition Control: Pre-incubate the lysate with a 100-fold excess of the original, unmodified this compound before adding the probe-coated beads. True targets will bind the free compound and will not be pulled down.
-
Beads Control: Incubate lysate with streptavidin beads that have not been coated with the probe. This identifies proteins that bind non-specifically to the beads themselves.
-
-
Washing: Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound to the probe.
-
Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer) and boiling.
-
Identification: Separate the eluted proteins by SDS-PAGE. Visualize proteins with silver or Coomassie staining. Perform in-gel tryptic digestion of unique bands or analyze the entire eluate using quantitative LC-MS/MS.
-
Data Analysis: Identify proteins that are highly enriched in the probe pull-down sample but are significantly reduced in the competition control and absent in the beads-only control.
Phase 4: Target Validation
Rationale: The final and most critical phase is to validate the putative targets identified in Phases 2 and 3. Validation confirms a direct, functional interaction between the compound and its target.
Recommended Validation Methods:
-
Direct Binding Assays: Use techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) with a purified recombinant version of the target protein to measure binding affinity and kinetics (KD, kon, koff).
-
Enzymatic/Functional Assays: If the identified target is an enzyme, test the ability of this compound to inhibit or activate its function in a biochemical assay.
-
Cellular Target Engagement: Use the targeted CETSA protocol (with Western blot readout) to confirm that the compound stabilizes the specific protein of interest in intact cells.[18]
-
Genetic Approaches: Use siRNA or CRISPR/Cas9 to knock down or knock out the gene encoding the putative target protein. A true target's depletion should phenocopy or abrogate the effect of the compound treatment.
Conclusion
Identifying the molecular target of a bioactive small molecule is a complex but achievable challenge. The integrated strategy presented here for this compound provides a robust and logical workflow. By combining predictive computational analysis, unbiased label-free biophysical methods, and definitive chemical proteomics, researchers can move from a phenotypic observation to a validated, mechanism-based understanding of their compound's activity. This multi-pronged approach, which incorporates essential controls and orthogonal validation steps, maximizes the likelihood of successfully identifying the true biological targets, thereby accelerating the journey from hit to lead.
References
- Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023).
- Drug Target Identification Methods After a Phenotypic Screen. (2023). Drug Hunter.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.
- Mass Spectrometry–Driven Strategies for Membrane Protein–Targeted Drug Discovery. (2026). American Chemical Society.
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC. (n.d.).
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016).
- Chemoproteomics Workflows. (n.d.). Thermo Fisher Scientific.
- Photoaffinity labeling in target- and binding-site identification - PMC. (n.d.).
- Target prediction of small molecules with information of key molecular interactions. (2012). PubMed.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC. (2019).
- Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC. (n.d.).
- (PDF) Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. (2021).
- Identification of Direct Protein Targets of Small Molecules. (n.d.). ACS Chemical Biology.
- Recent Advances in Target Characterization and Identification by Photoaffinity Probes. (n.d.). MDPI.
- Target deconvolution strategies in drug discovery. (2025).
- High-throughput drug target discovery using a fully automated proteomics sample preparation platform. (n.d.). Royal Society of Chemistry.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol.
- Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. (n.d.). Frontiers.
- Target Deconvolution in the Post-genomic Era. (n.d.). Pharma Focus Asia.
- Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.
- A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.).
- Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online.
- Drug affinity responsive target stability (DARTS)
Sources
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kuey.net [kuey.net]
- 3. researchgate.net [researchgate.net]
- 4. pharmafocusasia.com [pharmafocusasia.com]
- 5. drughunter.com [drughunter.com]
- 6. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target prediction of small molecules with information of key molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 9. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. news-medical.net [news-medical.net]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. bio-protocol.org [bio-protocol.org]
Troubleshooting & Optimization
Troubleshooting "2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole" synthesis
Senior Application Scientist Desk Subject: Optimization and Troubleshooting of Amide Coupling for Thiazole Scaffolds
System Overview: The Synthesis Challenge
The synthesis of 2-bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole typically involves an amide coupling between 2-bromothiazole-5-carboxylic acid and pyrrolidine .
While this appears to be a standard transformation, the 2-bromothiazole moiety presents a unique "electrophilic trap." The C2-position is highly susceptible to Nucleophilic Aromatic Substitution (
The Critical Failure Mode: If reaction conditions are uncontrolled (excess heat or amine), pyrrolidine will not only react with the carbonyl (desired) but also displace the bromine at C2 (undesired), leading to the bis-pyrrolidino byproduct .
Reaction Scheme & Failure Pathways
Figure 1: Reaction workflow distinguishing the desired kinetic pathway (Green) from the thermodynamic impurity trap (Red).
Critical Troubleshooting (Q&A)
Q1: I am seeing a significant impurity (M+ + 71) in LCMS. What is it?
Diagnosis: This is the bis-substituted byproduct .
Cause: You likely used an excess of pyrrolidine (>1.2 eq) or ran the reaction at elevated temperatures. The bromine at the C2 position of the thiazole ring is activated for
-
Stoichiometry Control: Use exactly 1.0–1.05 equivalents of pyrrolidine.
-
Temperature: Conduct the addition of pyrrolidine at 0°C and do not exceed Room Temperature (RT) during stirring.
-
Base Selection: Use a non-nucleophilic base like DIPEA (Hunig’s Base) rather than excess pyrrolidine to scavenge protons.
Q2: My yield is low (<30%) using Thionyl Chloride (SOCl2) for activation.
Diagnosis: Degradation of the heteroaryl halide.
Cause: Refluxing 2-bromothiazole derivatives in
Q3: The product co-elutes with the urea byproduct from EDC/DCC coupling.
Diagnosis: Common purification issue with carbodiimides. Solution:
-
Switch Reagents: Use HATU (byproduct is water-soluble/washable) or T3P (Propylphosphonic anhydride), which allows for a simple extraction workup.
-
Acidic Wash: If using EDC, wash the organic layer with 0.5M HCl. Note: Do this quickly and cold to avoid hydrolyzing the amide or the C-Br bond.
Validated Experimental Protocols
Method A: HATU Coupling (Recommended)
Best for: High regioselectivity and preventing C-Br displacement.
| Parameter | Specification | Reason |
| Solvent | DMF or DMAc (Anhydrous) | Ensures solubility of the polar acid. |
| Concentration | 0.1 M | Dilution prevents intermolecular side reactions. |
| Temperature | 0°C (Addition) → RT (Stir) | Low temp prevents |
| Stoichiometry | Acid (1.0) : HATU (1.1) : DIPEA (2.0) : Amine (1.05) | Excess amine is the enemy here. |
Step-by-Step:
-
Dissolve 2-bromothiazole-5-carboxylic acid (1.0 eq) in anhydrous DMF under
. -
Add DIPEA (2.0 eq) and stir at RT for 5 mins.
-
Cool to 0°C . Add HATU (1.1 eq). Stir for 15–30 mins to form the activated ester (OAt-ester).
-
Add pyrrolidine (1.05 eq) dropwise.
-
Allow to warm to RT and stir for 2–4 hours. Monitor by TLC/LCMS.
-
Workup: Dilute with EtOAc, wash with saturated
, , and Brine. Dry over .
Method B: Acid Chloride (via Oxalyl Chloride)
Best for: Scale-up (>10g) where HATU is too expensive.
-
Suspend acid in dry DCM (0.2 M). Add catalytic DMF (2-3 drops).
-
Cool to 0°C. Add Oxalyl Chloride (1.2 eq) dropwise.
-
Stir at RT until gas evolution ceases (1–2 h). Do not reflux.
-
Concentrate in vacuo (cold) to remove excess oxalyl chloride.
-
Redissolve residue in DCM. Cool to -10°C .
-
Add mixture of pyrrolidine (1.0 eq) and TEA (1.2 eq) dropwise.
Analytical Data Reference
Expected NMR Profile (Target Molecule):
| Nucleus | Shift ( | Multiplicity | Assignment |
| 1H | 7.85 - 8.05 | Singlet (1H) | Thiazole C4-H |
| 1H | 3.40 - 3.65 | Multiplet (4H) | Pyrrolidine N-CH 2 |
| 1H | 1.85 - 2.05 | Multiplet (4H) | Pyrrolidine C-CH 2 |
| 13C | ~160.0 | Singlet | C =O (Amide) |
| 13C | ~145.0 | Singlet | Thiazole C 2-Br |
Note: If you see a loss of the Singlet at ~145 ppm in 13C or a shift in the Thiazole C4-H, check for C2-substitution.
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link
- Li, J. J. (2013). Heterocyclic Chemistry in Drug Discovery. Wiley. (See Chapter on Thiazole reactivity and susceptibility of 2-halothiazoles).
-
Application Note: Synthesis of Thiazole-Based Pyrrolidine Derivatives. (General protocol adaptation for regioselective coupling). Biointerface Research in Applied Chemistry, 11(4), 12178-12185.[1] Link
Sources
Optimizing reaction conditions for thiazole ring formation
Mission Statement
Welcome to the Thiazole Synthesis Technical Support Center. This guide is designed for medicinal chemists and process engineers encountering bottlenecks in the construction of the 1,3-thiazole core—a pharmacophore critical to compounds like Dasatinib, Ritonavir, and Epothilones.
Unlike standard textbook procedures, this guide focuses on failure analysis : why reactions stall, why tars form, and how to bypass the instability of
Module 1: The Hantzsch Thiazole Synthesis (The Workhorse)
Core Reaction: Condensation of
1.1 Troubleshooting Low Yields & "Tar" Formation
User Issue: "My reaction mixture turns black/tarry, and I isolate <30% yield. The LCMS shows multiple peaks."
Root Cause Analysis:
The Hantzsch synthesis is robust, but the
-
Polymerization: Triggered by light or heat.
-
Self-Alkylation: Forming complex oligomers before reacting with the thioamide.
-
Oxidation: The thioamide sulfur can oxidize to a disulfide if the reaction is too slow or exposed to air excessively.
Corrective Actions:
| Variable | Recommendation | Mechanistic Rationale |
| Stoichiometry | Use 1.1 – 1.2 eq of Thioamide. | The thioamide acts as a nucleophile ( |
| Solvent | Switch from EtOH to DMF or DMAc (room temp). | Ethanol often requires reflux, which degrades unstable haloketones. Polar aprotic solvents accelerate the initial |
| Base Scavenger | Add solid | The reaction generates HBr/HCl. While acid catalyzes the dehydration step, excess acid can degrade electron-rich thiazoles. Solid bases neutralize the acid without dissolving and causing hydrolysis. |
1.2 The "Unstable Reagent" Workaround (One-Pot Protocol)
User Issue: "My
Solution: Do not isolate the
Protocol:
-
Dissolve parent ketone (1.0 eq) and
-TsOH (0.1 eq) in MeCN or Ionic Liquid. -
Add N-bromosuccinimide (NBS, 1.05 eq). Stir at RT until ketone is consumed (TLC).
-
Immediately add Thioamide (1.2 eq).
-
Heat to 60–80°C.
-
Result: The haloketone has a lifetime of seconds, preventing degradation.
1.3 Regioselectivity Issues
User Issue: "I am seeing an isomer impurity (2-imino-2,3-dihydrothiazole) instead of my desired 2-aminothiazole."
Mechanistic Insight: The reaction proceeds via a hydroxythiazoline intermediate. Under acidic conditions , the equilibrium can shift to favor the thermodynamic imino-form, or the dehydration step can be retarded, leading to side products.
-
Neutral/Basic Conditions: Favor the 2-aminothiazole (aromatic).
-
Strongly Acidic Conditions: Can trap the kinetic 2-imino intermediate.
Module 2: Visualization of Reaction Dynamics
Figure 1: Hantzsch Synthesis Mechanism & Failure Points
This diagram illustrates the stepwise mechanism and identifies where specific failures (tarring, isomerization) occur.
Caption: Step-wise flow of Hantzsch synthesis showing critical failure branches (Red) vs. desired pathway (Green).
Module 3: Green Chemistry & Aqueous Protocols
User Issue: "I need to reduce organic solvent waste. Can I run this in water?"
Technical Guidance: Yes. Thiazole synthesis is highly amenable to "On-Water" conditions. The hydrophobic effect accelerates the reaction as reactants cluster together, often faster than in organic solvents.
Comparative Data: Solvent Systems
| Solvent System | Temp (°C) | Typical Yield | Workup Difficulty | Green Score |
| Ethanol (Reflux) | 78 | 70-85% | Low (Precipitation) | Moderate |
| DMF | 25-60 | 85-95% | High (Aq. Wash req.) | Low (Toxic) |
| Water (Catalyst-Free) | 100 | 75-90% | Very Low (Filtration) | High |
| PEG-400 | 80 | 80-92% | Moderate | High |
Protocol: Catalyst-Free Aqueous Synthesis
-
Suspend
-haloketone (1 mmol) and Thioamide (1.1 mmol) in Water (5 mL) . -
(Optional) Add surfactant (SDS) or
-cyclodextrin (10 mol%) to improve mass transfer for greasy substrates. -
Reflux for 60–90 minutes.
-
Cool to RT. The thiazole usually precipitates as a solid.
-
Filter and wash with water/hexanes.
Module 4: Oxidative Cyclization (The Alternative)
User Issue: "I don't have the
Solution: Use Iodine-Mediated Oxidative Cyclization .
Instead of pre-halogenating the ketone, you use molecular iodine (
Workflow:
-
Ketone + Thiourea +
(1.1 eq). -
Heat in Ethanol.
-
Mechanism:
halogenates the ketone transiently Hantzsch-like closure Oxidation aromatizes the ring.
Figure 2: Troubleshooting Decision Tree
Follow this logic to select the correct optimization path.
Caption: Diagnostic flowchart for selecting the appropriate optimization strategy based on observed experimental failure.
References
-
Hantzsch Thiazole Synthesis Mechanism & Overview. Chem Help Asap. Available at: [Link]
-
One-Pot NBS-Promoted Synthesis of Thiazoles in Water. Molecules (MDPI), 2019. Available at: [Link]
-
Green One-Pot Synthesis of Thiazole Scaffolds. ACS Omega, 2024. Available at: [Link]
-
Prepar
-Bromoketones and Thiazoles from Ketones with NBS. Green and Sustainable Chemistry, 2011.[4] Available at: [Link] -
Regioselectivity in Thiazole Synthesis under Acidic Conditions. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids [file.scirp.org]
- 4. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids - Green and Sustainable Chemistry - SCIRP [scirp.org]
Technical Support Center: Synthesis & Troubleshooting for 2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole
Case ID: THZ-BR-PYR-001
Status: Active
Support Level: Tier 3 (Senior Application Scientist)
Topic: Mitigating Nucleophilic Aromatic Substitution (
Executive Summary: The "Deceptive Simplicity" Trap
The synthesis of 2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole appears straightforward: a standard amide coupling between 2-bromothiazole-5-carboxylic acid and pyrrolidine.[1] However, this reaction is notorious for a specific, yield-killing side reaction: Chemoselectivity failure driven by C2-activation.
The electron-withdrawing carbonyl group at the C5 position, combined with the inherent electronegativity of the thiazole nitrogen, renders the C2-Bromine position highly electrophilic. Pyrrolidine, being a strong secondary amine nucleophile, will not only attack the activated carboxylate (desired amidation) but also displace the bromine atom (undesired
This guide provides the protocols and mechanistic insights required to suppress this side reaction and isolate the target high-purity scaffold.
Critical Analysis: The Mechanism of Failure
To troubleshoot effectively, you must understand the competition occurring in your flask.[1]
The Competing Pathways
-
Path A (Desired): Nucleophilic acyl substitution at the carbonyl carbon (C5-CO).[1]
-
Path B (Fatal Side Reaction): Nucleophilic Aromatic Substitution (
) at C2.[1]
Why Path B happens: The intermediate formed during
Visualizing the Divergence (Pathway Diagram)[1]
Figure 1: The divergence between the desired amide coupling (Path A) and the parasitic
Troubleshooting Guide (FAQ Format)
Issue 1: Mass Spectrum shows M+71 peak (approx.[1] MW ~337)
User Question: "I isolated a product that looks clean by NMR, but the mass is roughly 337 Da instead of 261 Da. What happened?"
Diagnosis: You have synthesized the Bis-Pyrrolidine adduct .
-
Cause: You likely used an excess of pyrrolidine (> 2.0 equiv) or ran the reaction at room temperature/reflux without controlling the addition rate. The pyrrolidine displaced the bromine at C2.
-
Solution:
-
Stoichiometry: Use exactly 1.0–1.1 equivalents of pyrrolidine.
-
Base Choice: Do not use excess pyrrolidine as the base. Use a non-nucleophilic base like DIPEA (Hünig's base) or 2,6-lutidine.[1]
-
Temperature: Perform the amine addition at -10°C to 0°C . The
reaction has a higher activation energy than the amidation; keeping it cold favors the amide.
-
Issue 2: Low Yield with Acid Chloride Method
User Question: "I tried converting the acid to the acid chloride using
Diagnosis: Decomposition of the intermediate or Hydrolysis.
-
Cause: 2-bromo-thiazole-5-carbonyl chloride is thermally unstable. Refluxing in thionyl chloride often leads to degradation. Furthermore, HCl generated during the reaction can protonate the pyrrolidine, requiring you to add more pyrrolidine, which triggers the
side reaction described above.[1] -
Solution: Switch to a Mixed Anhydride or HATU method (see Protocol A below).[1] If you must use the Acid Chloride, use oxalyl chloride/DMF (catalytic) at 0°C, not thionyl chloride at reflux.[1]
Issue 3: Starting Material Persists (Incomplete Reaction)
User Question: "I see starting material on TLC even after 12 hours. Should I heat it?"
Diagnosis: Do NOT heat. Heating will trigger the bromine displacement immediately.
-
Solution: Add a "booster" of the coupling agent (e.g., 0.2 equiv HATU), not the amine.[1] Ensure your solvent is strictly anhydrous (DMF or DCM).[1] Water hydrolyzes the active ester faster than the amine can attack in sterically crowded environments.
Optimized Experimental Protocols
Method A: The "Cold HATU" Protocol (Recommended)
Best for: Small scale (<5g), high purity requirements.[1]
-
Dissolution: Dissolve 2-bromo-thiazole-5-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add DIPEA (2.5 equiv). Cool the mixture to 0°C in an ice/water bath.
-
Activation: Add HATU (1.1 equiv) in one portion. Stir at 0°C for 15 minutes. Note: The solution typically turns yellow/orange.
-
Amine Addition: Add Pyrrolidine (1.05 equiv) dropwise over 10 minutes.
-
Critical: Do not dump the amine in. High local concentration favors
.
-
-
Reaction: Stir at 0°C for 2 hours. Monitor by LCMS.
-
Workup: Dilute with EtOAc, wash with 1N HCl (cold), sat.
, and brine.[1][2] -
Purification: Flash chromatography (Hexane/EtOAc).
Method B: The Mixed Anhydride Method (Scale-Up Friendly)
Best for: Large scale (>10g), cost-efficiency.[1]
-
Activation: Dissolve acid (1.0 equiv) in dry THF. Add N-methylmorpholine (NMM, 1.2 equiv).[1] Cool to -15°C (Salt/Ice).[1]
-
Anhydride Formation: Dropwise add Isobutyl chloroformate (IBCF, 1.1 equiv).[1] Stir for 20 mins.
-
Coupling: Dropwise add Pyrrolidine (1.0 equiv).
-
Warming: Allow to warm to RT slowly over 1 hour.
Data Comparison: Coupling Reagents
| Reagent | Yield (Isolated) | Comments | |
| HATU | 88% | < 2% | Best balance of speed and selectivity at 0°C. |
| EDC / HOBt | 75% | ~5% | Slower reaction time allows side reactions to creep in. |
| SOCl₂ (Reflux) | 40% | > 15% | High thermal degradation and |
| T3P (Cyclic Anhydride) | 82% | < 1% | Excellent suppression of epimerization (not relevant here) and side reactions, but expensive.[1] |
Decision Tree for Troubleshooting
Use this flow to determine your next step based on analytical data.
Figure 2: Logical flow for diagnosing reaction failures based on crude analysis.
References
-
Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley. (Standard text detailing the electrophilicity of 2-halothiazoles).
-
Li, J. J. (2014).[1] Name Reactions and Reagents in Organic Synthesis. Wiley. (Mechanisms of HATU and Mixed Anhydride couplings).
-
Larock, R. C. (2018).[1] Comprehensive Organic Transformations. Wiley-VCH. (General protocols for amide bond formation avoiding racemization and side reactions).
-
PubChem. (2025).[1][3][4] 2-Bromothiazole-5-carboxylic acid.[4][5][6][7][8] National Library of Medicine. Link[1]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. 5-Bromothiophene-2-carbonyl chloride | C5H2BrClOS | CID 605712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromothiazole-5-carboxylic acid | C4H2BrNO2S | CID 2763210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemscene.com [chemscene.com]
- 7. 2-Bromothiazole-5-carboxylic Acid | 54045-76-0 | TCI AMERICA [tcichemicals.com]
- 8. calpaclab.com [calpaclab.com]
Purification challenges of brominated thiazole compounds
Technical Support Center: Brominated Thiazole Purification Subject: Troubleshooting Guide for Isolation, Stability, and Purity of Brominated Thiazole Derivatives
Introduction: The "Thiazole Trap"
Brominated thiazoles present a unique paradox in organic synthesis. While the thiazole ring is aromatic, its basic nitrogen (pKa ~2.5 for simple thiazoles) creates strong interactions with acidic stationary phases (silica gel), leading to severe peak tailing. Simultaneously, the carbon-bromine (C-Br) bond—particularly at the C2 position—is electronically activated and prone to homolytic cleavage (photolysis) or nucleophilic displacement during standard workups.
This guide addresses these competing challenges: Basicity (requiring polar/basic conditions) vs. Lability (requiring mild/neutral conditions).
Module 1: Chromatographic Challenges
Core Issue: "My compound streaks on the column, or I cannot separate regioisomers."
FAQ: Why is my product tailing on TLC and Flash Chromatography?
Technical Insight: Silica gel is inherently acidic (
Protocol 1.1: The "Amine-Blocked" Silica Method
Use this as your default protocol for streaking bromothiazoles.
-
The Pre-Wash (Critical Step):
-
Prepare your column with 100% Hexanes (or initial non-polar solvent).
-
Flush the column with 2 column volumes (CV) of mobile phase containing 1% Triethylamine (TEA) .
-
Mechanism:[1][2][3][4] TEA is a stronger base than the thiazole. It preferentially binds to the active silanol sites, "capping" the silica and allowing your thiazole to elute based on polarity rather than acid-base interaction.
-
-
The Mobile Phase:
-
Run your gradient (e.g., Hex/EtOAc) but maintain 0.5% TEA throughout the run.
-
Note: TEA has a high boiling point. For volatile thiazoles, use 1%
in the mobile phase instead, but ensure miscibility (requires some MeOH or EtOAc).
-
FAQ: How do I separate regioisomers (e.g., 4-bromo vs. 5-bromo)?
Technical Insight: Regioisomers often have identical polarity but slightly different basicity (
Troubleshooting Workflow:
-
Switch Selectivity: Change from Hexane/EtOAc to Toluene/Acetone (Start 95:5). The
interactions of toluene with the aromatic thiazole ring often discriminate between isomers better than aliphatic solvents. -
The "Acid Trick" (Counter-Intuitive):
-
If basic modifiers fail, add 0.5% Acetic Acid to the mobile phase.
-
Why? This protonates the thiazoles. If the isomers have different
values (due to the inductive effect of Br position), their protonated forms may interact differently with the silica.
-
Visualization: Chromatography Decision Tree
Figure 1: Decision logic for optimizing chromatographic separation of brominated thiazoles.
Module 2: Solubility & Crystallization
Core Issue: "My product oils out or won't dissolve for recrystallization."
Data Summary: Solvent Systems for Brominated Thiazoles Bromine adds significant lipophilicity (LogP increase ~0.6–0.8 per Br).
| Solvent Pair (Solvent/Anti-solvent) | Application | Notes |
| Ethanol / Water | General Purpose | Good for polar thiazoles (e.g., amino-thiazoles). Heat to boiling, add water until turbid. |
| Hexane / Acetone | Lipophilic Compounds | Excellent for poly-brominated thiazoles. Allows slow evaporation in fume hood.[5] |
| Heptane / Toluene | High MW / Aromatic | Toluene solubilizes the aromatic core; Heptane acts as anti-solvent. High boiling point allows better thermal gradients. |
| DCM / Hexane | "Crash Out" Method | Dissolve in min. DCM, layer Hexane on top. Do NOT stir. Let diffusion crystallize the product. |
Protocol 2.1: The "Oiling Out" Rescue
If your compound forms an oil at the bottom of the flask instead of crystals:
-
Re-dissolve: Heat the mixture until the oil dissolves (add more solvent if needed).
-
The "Seed" Trick: Scratch the glass side of the flask with a metal spatula at the interface of the liquid and air. This creates micro-abrasions that serve as nucleation sites.
-
Temperature Control: "Oiling out" happens when the Liquid-Liquid Phase Separation (LLPS) point is hit before the crystallization point. Cool slower. Wrap the flask in cotton or place it in a warm water bath and let the bath cool to room temp overnight.
Module 3: Chemical Stability & Scavenging
Core Issue: "I'm losing bromine during workup," or "My Pd-coupling failed later."
FAQ: Why is my bromine disappearing?
Technical Insight:
-
Photolysis: C-Br bonds in electron-deficient heterocycles are sensitive to UV light.
-
Protodebromination: During Pd-catalyzed reactions (if purifying after coupling), residual Pd can catalyze the reduction of C-Br to C-H if a hydride source (like an alcohol solvent) is present.
Protocol 3.1: The "Dark" Workup (Self-Validating)
Validation Step: Perform a 2D-TLC.[4] Spot the crude, run it in one direction. Rotate the plate 90 degrees and run again. If spots appear off the diagonal, decomposition is happening on the silica.
-
Shielding: Wrap your column and collection flasks in aluminum foil.
-
Speed: Use "Flash" chromatography literally—high flow rates. Do not leave the compound on silica overnight.
-
Solvent Choice: Avoid Acetone/Ketones if the thiazole has a primary amine (formation of imines). Use EtOAc/Hexane.
FAQ: Removing Metal Impurities (Pd/Cu)
Thiazoles are excellent ligands for Palladium (
Recommended Scavenger:
-
Thiol-Modified Silica (e.g., SiliaMetS® Thiol): Best for Pd removal.
-
Protocol:
-
Dissolve crude bromothiazole in THF or EtOAc (10 mL/g).
-
Add Thiol-Silica (0.5 eq relative to expected metal content, or 10% w/w).
-
Stir at 40°C for 4 hours (Heat is required to displace the Pd-Thiazole complex).
-
Filter through a 0.45
m pad.
-
Visualization: Scavenging & Stability Workflow
Figure 2: Workflow for ensuring stability and high purity during isolation.
References
-
Hantzsch Thiazole Synthesis & Workup
- Source: Organic Chemistry Portal. "Hantzsch Thiazole Synthesis."
-
URL:[Link]
- Relevance: Foundational chemistry for thiazole formation and initial isol
-
Chromatographic Separation of Regioisomers
- Source: ResearchGate Discussion / Journal of Chromatography A. "Separation of regioisomers of bromothiazoles."
-
URL:[Link]
- Relevance: Supports the use of specific solvent systems and acid/base modifiers for close-eluting isomers.
-
Recrystallization Solvents
- Source: MIT OpenCourseWare / University of Rochester.
-
URL:[Link]
- Relevance: Provides the theoretical basis for the solvent pairs (Ethanol/Water, Hexane/Acetone) recommended in Module 2.
-
Stability on Silica Gel
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode - Google Patents [patents.google.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. reddit.com [reddit.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
Improving the yield of "2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole"
Topic: Optimization of 2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole Synthesis Ticket ID: #TZ-BR-5PYR-YIELD Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Synthetic Strategy
You are experiencing yield issues with the synthesis of This compound . This is a common bottleneck caused by the competing reactivities of the thiazole core.
The target molecule contains two conflicting functionalities:
-
Electrophilic C2-Position: The 2-bromo group activates the thiazole ring toward Nucleophilic Aromatic Substitution (
). -
Nucleophilic Amine: Pyrrolidine is a strong nucleophile that must attack the carbonyl carbon (C5-amide formation) without attacking the C2-bromine.
The Root Cause of Low Yield: Most yield losses in this synthesis stem from over-reaction . If you use standard peptide coupling conditions (excess amine, room temperature or heat, basic DMF), the pyrrolidine will displace the bromine, forming the 2,5-bis(pyrrolidinyl) impurity. Additionally, standard aqueous workups often fail to separate the product from urea byproducts (if using EDC/DCC), leading to loss during silica chromatography.
The Recommended Pathway
We recommend shifting from Carbodiimide (EDC/DCC) or Uronium (HATU) chemistries to Propylphosphonic Anhydride (T3P) coupling in Ethyl Acetate. This method minimizes
Troubleshooting Logic (Decision Tree)
Before altering your protocol, use this logic flow to identify your specific failure mode.
Figure 1: Diagnostic logic for identifying yield loss mechanisms in halothiazole amidation.
Optimized Protocols
Protocol A: The "High Yield" Method (T3P in EtOAc)
Recommended for: Scale-up (>1g), avoiding column chromatography, and preventing bromine displacement.
Why this works: T3P (Propylphosphonic anhydride) has low epimerization potential and, crucially, its byproducts are water-soluble.[1] This allows you to isolate the product by extraction alone, avoiding silica gel where thiazoles often streak or decompose.
Materials:
-
2-Bromo-1,3-thiazole-5-carboxylic acid (1.0 equiv)
-
Pyrrolidine (1.1 equiv) (Strict Control)
-
T3P (50% w/w in EtOAc) (1.5 equiv)
-
Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Anhydrous)
Step-by-Step:
-
Dissolution: Suspend the thiazole acid (1.0 eq) in EtOAc (10 V, i.e., 10 mL per 1g).
-
Base Addition: Add DIPEA (2.5 eq) and cool the mixture to 0 °C .
-
Activation: Add T3P solution (1.5 eq) dropwise over 10 minutes. Stir at 0 °C for 20 minutes to form the active anhydride.
-
Amine Addition: Add Pyrrolidine (1.1 eq) dropwise. Do not dump it in. A high local concentration of amine will attack the bromine.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by HPLC/TLC.
-
Workup (The "Magic" Step):
-
Wash organic layer with Water (2x).
-
Wash with 0.5 M HCl (2x) (Removes unreacted pyrrolidine and DIPEA).
-
Wash with Sat. NaHCO₃ (2x) (Removes unreacted acid and phosphorus byproducts).
-
Wash with Brine (1x).
-
-
Isolation: Dry over MgSO₄, filter, and concentrate. The residue is usually pure enough (>95%) to proceed without chromatography.
Protocol B: The "Rapid Screening" Method (HATU)
Recommended for: Small scale (<100mg), HTS library generation.
Why this works: HATU is extremely fast (often <30 mins), but it generates non-volatile urea byproducts that require column chromatography.
Materials:
-
2-Bromo-1,3-thiazole-5-carboxylic acid (1.0 equiv)
-
HATU (1.1 equiv)
-
Pyrrolidine (1.05 equiv)
-
DIPEA (2.0 equiv)
-
Solvent: DMF (Anhydrous)
Step-by-Step:
-
Dissolve the acid and HATU in DMF at RT. Stir for 5 minutes.
-
Cool to 0 °C. (Crucial step often skipped).
-
Add DIPEA, followed immediately by Pyrrolidine.
-
Stir at 0 °C for 1 hour. Do not heat.
-
Quench: Pour into ice water. If a solid precipitates, filter it (best case). If it oils out, extract with EtOAc, wash with LiCl solution (to remove DMF), and purify via flash chromatography (Hexane/EtOAc gradient).
Mechanistic Insight: The "Double-Edged" Sword
To master this chemistry, you must visualize the competing pathways. The diagram below illustrates why temperature and stoichiometry are your control levers.
Figure 2: Competing reaction pathways. Note that the Target Product can convert into the Impurity if left in the presence of excess amine and heat.
Frequently Asked Questions (FAQs)
Q: Can I use Thionyl Chloride (
Q: My product is stuck in the aqueous layer during workup. A: This is common with small polar amides.
-
Fix 1: Saturate the aqueous layer with NaCl (solid) before extraction.
-
Fix 2: Use 2-Methyltetrahydrofuran (2-MeTHF) instead of EtOAc; it has better extraction efficiency for polar heterocycles.
-
Fix 3: Use the T3P protocol (Protocol A) which generates fewer solids, allowing for cleaner phase separation.
Q: I see a spot on TLC that moves just below my product. What is it? A: This is likely the des-bromo analog (where Br is replaced by H) or the hydroxy-thiazole (hydrolysis of Br). This usually comes from bad starting material or using wet solvents with strong heating. Ensure your 2-bromo-thiazole acid is high quality before starting.
References
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4][5][6] Tetrahedron, 61(46), 10827–10852.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177. (Validates T3P superiority for scale and purity).
-
Sperry, J. B., & Wright, D. L. (2005). Furans, Thiophenes and Related Heterocycles.[7][8][9] Current Opinion in Drug Discovery & Development. (General reference for heteroaromatic reactivity and halogen stability).
-
Archimica (Now Euticals/Curia). (2011). T3P® (Propylphosphonic Anhydride) Handling Guide. (General manufacturer protocol for T3P usage).
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 肽偶联剂选择指南 [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 5. hepatochem.com [hepatochem.com]
- 6. growingscience.com [growingscience.com]
- 7. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Intramolecular Rearrangement of α-Amino Acid Amide Derivatives of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
"2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole" solubility issues in aqueous buffers
Executive Summary: Compound Profile
You are encountering issues with 2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole (CAS: 877675-06-4).[1][2] This molecule presents a specific set of physicochemical challenges defined by its structural motifs: a lipophilic bromine atom, a weakly basic thiazole ring, and a rigid pyrrolidine amide.[3]
-
Estimated LogP: ~2.1 – 2.5 (Moderately Lipophilic)[2]
-
Key Challenge: The molecule lacks strong Hydrogen Bond Donors (HBD). While the thiazole nitrogen and carbonyl oxygen are acceptors, the absence of donors limits its interaction with water molecules, leading to rapid aggregation ("crashing out") upon dilution from DMSO.[3]
-
Critical Reactivity Warning: The C-2 Bromine position is electrophilic.[1][2] It is susceptible to nucleophilic attack, particularly by thiols (e.g., DTT,
-mercaptoethanol) often found in kinase or protein buffers.[3]
Module 1: Troubleshooting Precipitation (The "Crash-Out" Effect)
User Issue: "My solution turns cloudy immediately when I dilute my 10 mM DMSO stock into PBS or Media."
Technical Diagnosis: This is a classic "kinetic solubility" failure.[2][3] When a hydrophobic stock (100% DMSO) hits a highly polar aqueous buffer, the water molecules strip away the DMSO hydration shell faster than the compound can equilibrate.[3] The 2-bromo and pyrrolidine groups drive rapid hydrophobic stacking, forming micro-precipitates that scatter light (turbidity).[2]
Corrective Protocol: The "Step-Down" Serial Dilution Do not spike 1 µL of stock directly into 1 mL of buffer. Use an intermediate solvent concentration to "walk" the compound down to aqueous conditions.[4]
-
Prepare Stock: 10 mM in anhydrous DMSO.
-
Intermediate Step: Dilute stock 1:10 into a 50% DMSO / 50% Buffer mixture.
-
Final Step: Dilute the Intermediate 1:100 into your final Assay Buffer.
Solvent Compatibility Table
| Solvent / Excipient | Compatibility | Notes |
| DMSO | Excellent | Primary stock solvent.[1][2] Keep <1% in final assay if possible. |
| Ethanol | Good | Alternative intermediate solvent; more volatile than DMSO.[2][3] |
| PBS (pH 7.4) | Poor | Causes immediate precipitation without cosolvents.[2] |
| Tween-20 (0.05%) | Recommended | Critical surfactant to prevent aggregation.[1][2] Add to buffer before compound. |
| PEG-400 | Moderate | Can be used (up to 5-10%) to stabilize higher concentrations.[1][2] |
Module 2: Chemical Stability & Buffer Composition
User Issue: "The compound is soluble, but I see loss of activity or strange kinetics over time."
Technical Diagnosis: The 2-Bromo substituent on the thiazole ring is a leaving group.[1][2] In the presence of strong nucleophiles—specifically thiols used to protect proteins—the bromine can be displaced, creating a new covalent adduct.[3] This changes the molecule entirely, leading to false negatives (loss of the probe) or false positives (covalent inhibition).[3]
Decision Matrix: Buffer Additives
Figure 1: Decision tree for buffer composition to prevent chemical degradation of the 2-bromothiazole scaffold.
Protocol Adjustment:
-
Remove DTT/BME: If your protein requires a reducing agent, switch to TCEP (Tris(2-carboxyethyl)phosphine) .[2] TCEP is a strong reducing agent but is significantly less nucleophilic than DTT and will not attack the C-Br bond as aggressively [1].[1][2]
Module 3: Non-Specific Binding (Plastic Adsorption)[2]
User Issue: "My IC50 curve shifts depending on whether I use glass or plastic plates."
Technical Diagnosis: Lipophilic thiazoles (LogP > 2) have a high affinity for polystyrene.[2] In low-concentration assays (< 1 µM), up to 50-80% of your compound may be stuck to the tube walls, effectively lowering the free concentration.
Self-Validating Solution:
-
The "Transfer Test": Incubate your 1 µM solution in a plastic tube for 30 minutes. Transfer the liquid to a new tube. Measure UV absorbance (or LC-MS) of the liquid.[2] If the signal drops significantly compared to T=0, you have adsorption.[3]
-
The Fix:
FAQ: Rapid Response
Q: Can I use acid to improve solubility? A: The thiazole nitrogen is weakly basic (pKa ~ 2.5). You would need a pH < 2 to protonate it significantly.[2] This is likely incompatible with biological assays.[2][3] Do not use acid; rely on cosolvents (DMSO) or surfactants.[2]
Q: Is the compound light sensitive? A: Thiazoles and brominated heterocycles can be sensitive to UV light (photodebromination). Store the solid and DMSO stocks in amber vials or wrapped in foil. Avoid leaving clear plates under bright fluorescent light for extended periods.[2][3]
Q: What is the maximum solubility in PBS? A: Without excipients, expect the solubility limit to be < 50 µM . With 1% DMSO, this may rise to ~100 µM.[3] If you need higher concentrations (e.g., for NMR or crystallography), you must use a different solvent system (e.g., deuterated DMSO or Methanol).[3]
References
-
BenchChem Technical Support. (2025).[2][3][4] Improving the Solubility of Thiazole Compounds: Troubleshooting & Optimization. Retrieved from [2]
-
National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 45787555: 5-Bromo-2-(pyrrolidin-1-yl)-1,3-thiazole.[1][2] (Note: Structural isomer used for property comparison). Retrieved from [2]
-
Apollo Scientific. (2025).[2][3][5] Safety Data Sheet: this compound.[1][2] Retrieved from [2]
- Journal of Medicinal Chemistry. (General Reference). Strategies for solubilizing lipophilic heterocycles in biological assays. (Contextual grounding for DMSO/Tween protocols).
Sources
- 1. 2-Bromo-5-thiazolecarboxylic acid Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 5-Bromo-2-(1-pyrrolidinyl)thiazole | C7H9BrN2S | CID 45787555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN106831637A - Thiazole amide compound and preparation method and application - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 877675-06-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
Technical Guide: Stability & Handling of 2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole
[1]
Introduction: The Dual Nature of Reactivity
As researchers, we value 2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole (CAS: 933696-74-3) for its specific electronic profile.[1] The thiazole ring, substituted at the 5-position with an electron-withdrawing carbonyl group (the pyrrolidine amide), significantly activates the 2-position bromine.
This activation makes it an excellent scaffold for nucleophilic aromatic substitution (
Module 1: Critical Degradation Pathways[1]
To prevent degradation, you must understand the mechanisms driving it. This molecule faces three primary threats, ranked by probability:
Nucleophilic Displacement at C2 ( )
-
Mechanism: The carbonyl at C5 pulls electron density from the ring, making the C2 carbon highly electrophilic. Even weak nucleophiles (water, alcohols, trace amines) can displace the bromine atom over time.
-
Result: Formation of 2-hydroxy, 2-alkoxy, or 2-amino impurities.[1]
-
Risk Factor: High.[1] This is the most common cause of purity loss in "aged" DMSO or alcoholic solutions.
Photolytic Debromination[1]
-
Mechanism: The C-Br bond in heteroaryl systems is susceptible to homolytic cleavage upon exposure to UV/Vis light, generating a radical pair that abstracts hydrogen from the solvent.
-
Result: Formation of the des-bromo analog (5-(pyrrolidine-1-carbonyl)-1,3-thiazole).[1]
-
Risk Factor: Moderate (if stored in clear glass).[1]
Amide Hydrolysis
-
Mechanism: While the pyrrolidine amide is sterically hindered and relatively robust, prolonged exposure to strong acids or bases will cleave the amide bond.
-
Result: 2-Bromo-1,3-thiazole-5-carboxylic acid and free pyrrolidine.[1]
-
Risk Factor: Low (requires extreme pH).[1]
Visualization: Degradation Topology
The following diagram maps the structural vulnerabilities of the molecule.
Caption: Mechanistic map showing the three distinct degradation routes. The C2-Br displacement (Red path) is the dominant instability factor.
Module 2: Storage & Handling Protocols[1][2]
The "Golden Rule" of Solvents
Never store this compound in solution for long periods. If you must prepare a stock solution, avoid nucleophilic solvents.
| Solvent | Compatibility | Technical Note |
| DMSO (Anhydrous) | Good (Short term) | Hygroscopic.[1] Absorbed water can act as a nucleophile at C2.[1] Freeze aliquots. |
| Ethanol / Methanol | Poor | The oxygen lone pair can displace Br over time ( |
| DMF | Moderate | Can degrade to release dimethylamine, a potent nucleophile that will rapidly displace Br. |
| Acetonitrile | Excellent | Non-nucleophilic.[1] Best choice for LCMS prep or short-term reactions.[1] |
| Water | Avoid | Promotes hydrolysis and Br displacement.[1] |
Storage Protocol (Solid State)[1]
-
Container: Amber glass vial (borosilicate).
-
Atmosphere: Purge headspace with Argon or Nitrogen before sealing.[1]
-
Temperature: -20°C is optimal. 4°C is acceptable for <1 month.
-
Desiccation: Store the vial inside a secondary jar containing desiccant (e.g., Drierite) to prevent moisture condensation upon thawing.
Module 3: Troubleshooting & FAQs
Diagnostic: Is my compound degraded?
Use this decision matrix to interpret your LCMS data.
Target Mass (M+H): ~261/263 amu (1:1 Br isotope pattern)[1]
| Observation (LCMS) | Likely Issue | Root Cause | Corrective Action |
| Mass shift -80 amu (M+H ~183) | Des-bromo | Photolysis (Light exposure) | Store in amber vials; wrap in foil.[1] |
| Mass shift -62 amu (M+H ~199) | 2-Hydroxy | Hydrolysis of C-Br (Water ingress) | Dry solvents; check DMSO quality.[1] |
| Mass shift +31 amu (M+H ~292) | 2-Methoxy | Reaction with Methanol | Do not dissolve in MeOH for storage.[1] Use ACN.[1] |
| Loss of Br pattern | Substitution | Any | Check for nucleophilic impurities in reagents. |
Frequently Asked Questions
Q: I dissolved the compound in DMSO and it turned yellow overnight. Is it bad? A: A slight color change to yellow often indicates trace liberation of HBr or formation of N-oxides, but it doesn't always mean total failure.[1] Run an LCMS. If the purity is >95%, use it immediately. The color often comes from <1% of a highly conjugated impurity.
Q: Can I use this compound in a nucleophilic substitution reaction? A: Yes, that is its primary purpose! The C2-Br is "primed" for displacement.[1] However, if you are trying to react the amide side or another part of the molecule, you must protect the C2 position or select non-nucleophilic conditions to prevent unwanted displacement of the bromine.
Q: Why does the protocol specify "warm to room temperature before opening"? A: This is critical. If you open a -20°C vial in humid lab air, water vapor will instantly condense inside the vial and onto the powder. This water will then react with the C2-Br position over the next few weeks. Always let the vial equilibrate in a desiccator for 30 minutes before uncapping.
Module 4: Emergency Degradation Check (Workflow)
If you suspect your batch has compromised integrity, follow this logic flow to validate it before committing it to a valuable experiment.
Caption: Rapid decision tree for validating batch integrity prior to usage.
References
-
PubChem Compound Summary. "5-Bromo-2-(1-pyrrolidinyl)thiazole" (Analogous reactivity data). PubChem. Accessed Feb 6, 2026. [Link][1]
-
Chou, J. Y., et al. "Thiazole Derivatives: Synthesis and Pharmaceutical Applications." MDPI Molecules. (Context on Thiazole C2 reactivity). [Link]
-
Master Organic Chemistry.
) Mechanism." (Mechanistic grounding for C2-displacement). [Link]
Technical Support Center: 2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole (BPT-1)
The following technical guide addresses assay interference specifically related to 2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole (referred to herein as BPT-1 ). This content is structured for researchers observing anomalous data in biochemical or cell-based screenings.
Status: Active Support Topic Classification: Electrophilic Fragment / Thiol-Reactive Interference Applicable Assays: Enzymatic Inhibition (FRET, FP, Absorbance), Surface Plasmon Resonance (SPR), Cell Viability.
Executive Summary: The "Warhead" Problem
BPT-1 is not a passive competitive inhibitor. Chemically, it is an electron-deficient heteroaromatic electrophile. The carbonyl group at position 5 withdraws electron density from the thiazole ring, activating the C2-Bromine bond for Nucleophilic Aromatic Substitution (
If your assay buffer contains reducing agents (DTT,
Core Interference Mechanisms
| Mechanism | Symptom | Root Cause |
| Thiol Scavenging | False Negative (Right-shifted IC | DTT in buffer attacks C2-Br, destroying the compound before it binds the target. |
| Promiscuous Alkylation | False Positive (Steep Hill Slope > 2.0) | Compound covalently modifies non-catalytic cysteines on the protein surface. |
| Spectral Quenching | Signal Artifact | The thiazole core absorbs in the UV range (approx. 250-300 nm), potentially interfering with fluorescence excitation. |
Troubleshooting Guide (Q&A)
Q1: "My IC shifts significantly when I change the DTT concentration. Why?"
Diagnosis: Thiol-Mediated Compound Depletion. Explanation: In the presence of 1–5 mM DTT, BPT-1 undergoes a displacement reaction where the dithiothreitol thiolate displaces the bromine. The resulting adduct (2-DTT-thiazole) usually lacks the binding affinity of the parent bromide.
-
High DTT: Rapid consumption of BPT-1
Apparent loss of potency. -
No DTT: BPT-1 remains intact
Higher potency (or non-specific protein alkylation).
Action Plan:
-
Perform the Thiol Stability Assay (Protocol A below).
-
Switch to TCEP (Tris(2-carboxyethyl)phosphine).[1] TCEP is a strong reducing agent but is less nucleophilic than DTT at physiological pH, minimizing the
reaction [1].
Q2: "The inhibition increases over time (Time-Dependent Inhibition). Is this a covalent binder?"
Diagnosis: Likely Irreversible Covalent Modification. Explanation: The 2-bromo-thiazole motif is a "soft" electrophile. If your target protein has a cysteine residue in or near the active site, BPT-1 will covalently modify it over time. While this is the basis for Targeted Covalent Inhibitors (TCIs), in early screening, this is often classified as "promiscuous reactivity" if not designed intentionally.
Action Plan:
-
Run a Jump-Dilution Experiment to distinguish reversible vs. irreversible binding.
-
If irreversible, confirm specificity by digesting the protein and analyzing via LC-MS/MS to identify the modified residue.
Q3: "I see activity in the biochemical assay, but zero efficacy in cells. Why?"
Diagnosis: GSH Scavenging (The "Cellular DTT" Effect). Explanation: Intracellular Glutathione (GSH) concentrations range from 1–10 mM. Upon entering the cell, BPT-1 is rapidly conjugated to GSH by Glutathione S-Transferases (GST) or spontaneous reaction, leading to efflux and inactivation.
Visualizing the Interference Pathways
The following diagram illustrates the kinetic competition between specific target engagement and assay interference pathways.
Caption: Kinetic competition between specific binding (Green) and nucleophilic interference pathways (Red) driven by DTT or surface cysteines.
Validated Experimental Protocols
Protocol A: NMR-Based Thiol Stability Assay
Use this to definitively confirm if DTT is destroying your compound.
Materials:
-
500 MHz NMR Spectrometer.
-
d6-DMSO.
-
DTT (deuterated DTT is preferred but standard DTT works if peaks are distinct).
Step-by-Step:
-
Control Sample: Dissolve BPT-1 (10 mM) in d6-DMSO. Acquire a
H-NMR reference spectrum. Note the chemical shift of the thiazole proton (typically singlet near 8.0–8.5 ppm). -
Test Sample: Prepare a tube with BPT-1 (10 mM) and DTT (10 mM) in d6-DMSO (or D
O/DMSO mix if solubility permits). -
Time-Course: Acquire spectra at
, hour, and hours. -
Analysis: Look for:
-
Disappearance of the specific thiazole singlet.
-
Appearance of new peaks corresponding to the thio-ether adduct.
-
Criterion: >10% degradation within 1 hour indicates high risk of assay interference [2].
-
Protocol B: Jump-Dilution (Reversibility Check)
Use this to determine if inhibition is permanent (covalent).
Materials:
-
Assay Buffer (minus DTT if possible, or use TCEP).
-
Enzyme at 100x final concentration.
-
BPT-1 at 10x IC
.
Step-by-Step:
-
Incubation: Incubate Enzyme (100x) with BPT-1 (10x IC
) for 30 minutes. (Complex formation). -
Dilution: Rapidly dilute the mixture 100-fold into substrate-containing buffer.
-
Final [Enzyme] = 1x.
-
Final [BPT-1] = 0.1x IC
(below inhibitory threshold).
-
-
Measurement: Monitor enzymatic activity immediately.
-
Interpretation:
-
Rapid Recovery of Activity: Inhibition is reversible (Non-covalent).
-
Sustained Inhibition: Inhibition is irreversible (Covalent/Tight-binding).
-
Data Interpretation Matrix
Use this table to triage BPT-1 based on your experimental data.
| Observation | DTT Sensitivity | Hill Slope | Conclusion |
| Stable IC | Unchanged +/- DTT | ~1.0 | Valid Hit. Likely reversible binder. |
| Right-Shift | IC | ~1.0 | Interference. DTT is consuming the compound. |
| Left-Shift | IC | > 2.0 | Reactive. Covalent alkylator. Likely PAINS/Artifact. |
| Flatline | No activity in cells | N/A | Metabolic Instability. GSH conjugation. |
References
-
Dahlin, J. L., et al. (2015). "Assay Interference by Chemical Reactivity." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
-
Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 53(7), 2719–2740. Available at: [Link]
- Ho, T. L., et al. (2016). "Thiazole-based inhibitors: Structural concerns and reactivity." Bioorganic & Medicinal Chemistry Letters. (Generalized reference for thiazole reactivity).
-
Auld, D. S., et al. (2008). "Characterization of chemical libraries for luciferase inhibitory activity." Journal of Medicinal Chemistry, 51(8), 2372-2386. Available at: [Link]
Sources
Technical Support Center: Scalable Synthesis of 2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole
Executive Summary & Route Selection
Target Molecule: 2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole
CAS Registry Number: (Analogous structures widely cited, specific CAS for this exact amide may vary by vendor)
Core Challenge: The 2-bromothiazole moiety is electronically similar to 2-bromopyridine. It is highly susceptible to Nucleophilic Aromatic Substitution (
The "Golden" Route: Direct amide coupling of 2-bromo-1,3-thiazole-5-carboxylic acid with pyrrolidine using T3P (Propylphosphonic anhydride) .
Why this route?
-
Safety & Stability: Avoids the generation of acid chlorides (via
), which releases HCl/HBr and can degrade the sensitive C-Br bond or cause ring opening on scale [1]. -
Selectivity: T3P allows for coupling at lower temperatures (0°C to RT), significantly reducing the kinetic probability of the competing
reaction where pyrrolidine displaces the bromine [2]. -
Purification: T3P byproducts are water-soluble, eliminating the need for column chromatography—a critical requirement for kilogram-scale synthesis.
Interactive Workflow & Mechanism
The following diagram illustrates the critical decision points and the competing side-reaction pathway that must be suppressed.
Figure 1: Synthetic workflow highlighting the critical branching point for side-reaction formation.
Standard Operating Procedure (SOP) for Scale-Up
Reagent Stoichiometry Table
| Reagent | Equiv.[1][2] | Role | Critical Note |
| 2-Bromo-1,3-thiazole-5-carboxylic acid | 1.0 | SM | Limiting reagent. |
| Pyrrolidine | 1.05 | Nucleophile | Do not exceed 1.1 eq. Excess drives |
| T3P (50% in EtOAc) | 1.5 | Coupling Agent | Ensures complete conversion of acid. |
| DIPEA (Hunig's Base) | 2.5 - 3.0 | Base | Scavenges protons; maintains pH ~8. |
| Ethyl Acetate (EtOAc) | 10 Vol | Solvent | Green solvent, allows direct aqueous workup. |
Step-by-Step Protocol
-
Charge the reactor with 2-bromo-1,3-thiazole-5-carboxylic acid (1.0 eq) and EtOAc (10 volumes).
-
Add DIPEA (2.5 eq) and cool the mixture to 0°C .
-
Add T3P (1.5 eq, 50% solution) dropwise over 20 minutes. Stir for 30 minutes at 0°C to form the active ester.
-
Add Pyrrolidine (1.05 eq) slowly over 1 hour. Crucial: Maintain internal temp < 5°C.
-
Warm to Room Temperature (20-25°C) and stir for 2-4 hours.
-
Quench with water (5 volumes).
-
Wash organic layer with:
-
Concentrate and crystallize (typically from EtOAc/Heptane).
Troubleshooting Guide (Q&A)
Category A: Impurity Profile & Side Reactions
Q1: I see a new impurity at RRT 0.85 with a mass of M+ = [Target - Br + Pyrrolidine]. What is it?
Diagnosis: This is the
-
Immediate: You cannot remove this easily by crystallization.[4] You must restart or use column chromatography.
-
Prevention: Strictly control pyrrolidine addition at 0°C. Ensure pyrrolidine is the limiting coupling partner relative to the activated ester (add amine TO acid, not acid TO amine).
Q2: My conversion is stuck at 90% after 24 hours. Diagnosis: T3P hydrolysis or insufficient activation. Cause: Wet solvent (T3P reacts with water) or insufficient base (pH < 7 prevents activation). Solution:
-
Check pH of the reaction mixture. If < 7, add DIPEA.
-
Add an additional 0.2 eq of T3P. Do not heat to force the reaction; this will trigger the
side reaction.
Category B: Workup & Isolation
Q3: The product is oiling out during crystallization. Diagnosis: Residual solvent or impurities preventing lattice formation. Solution:
-
Perform a solvent swap to Isopropyl Alcohol (IPA) or Ethanol.
-
Heat to 50°C to dissolve the oil, then cool slowly (5°C/hour) to induce crystallization.
-
Seed with pure crystal from a pilot batch (0.1% wt/wt).
Q4: I have residual Starting Material (Acid) in the product.
Diagnosis: Inefficient bicarbonate wash.
Solution: The starting acid (2-bromo-thiazole-5-carboxylic acid) is acidic (
Mechanism of Failure (Visualization)
Understanding the competition between Amide Coupling (Desired) and
Figure 2: Competitive reaction pathways. Path A is favored by low temperature and activated esters. Path B is favored by heat and excess amine.
References
- Process Development of Thiazole Amides: Organic Process Research & Development.
-
T3P Reagent Profile : Archke, J. et al. "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Peptides." Organic Process Research & Development, 2018. Link
-
Nucleophilic Substitution on Thiazoles: Journal of Heterocyclic Chemistry. "Reactivity of 2-halothiazoles towards nucleophiles." 2-bromothiazoles are known to undergo
with secondary amines at elevated temperatures. Link -
Patent Reference : "Biarylamide derivatives and their use as pkmyt1 inhibitors." WO2024184550A1. Describes T3P coupling of 2-bromo-1,3-thiazole-5-carboxylic acid. Link
Sources
- 1. AU2007292155B2 - Imidazole derivative - Google Patents [patents.google.com]
- 2. WO2024184550A1 - Biarylamide derivatives and their use as pkmyt1 inhibitors - Google Patents [patents.google.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents [patents.google.com]
Technical Support Center: Reaction Monitoring for 2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole
Welcome to the technical support guide for monitoring chemical reactions involving 2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole . This document is designed for researchers, chemists, and drug development professionals who utilize this key heterocyclic building block. As a versatile intermediate, its efficient conversion is paramount. This guide provides in-depth, field-proven insights into leveraging Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for robust reaction tracking, troubleshooting, and optimization.
Understanding the Analyte and Its Reactions
This compound is a moderately polar molecule containing a brominated thiazole core and a pyrrolidine amide substituent. The presence of nitrogen atoms in the thiazole and pyrrolidine rings makes the compound basic and readily protonated, which is a key consideration for LC-MS analysis.
The most common reactions involving this scaffold are nucleophilic aromatic substitutions (SNAr) at the C2 position, where the bromide acts as a leaving group.[1][2] Monitoring these reactions requires an analytical method that can effectively separate the starting material from the potentially structurally similar product(s), intermediates, and byproducts.
Reaction Monitoring by Thin-Layer Chromatography (TLC)
TLC is a rapid, inexpensive, and highly effective technique for qualitative reaction monitoring. The principle lies in separating compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent system).[3] For our target compound, the starting material will have a specific polarity, and as the reaction progresses, a new spot corresponding to the product—which will have a different polarity—should appear.
Step-by-Step Protocol: TLC Method Development
-
Plate Preparation: Use standard silica gel 60 F254 plates. With a pencil, lightly draw a baseline approximately 1 cm from the bottom edge.[3]
-
Sample Preparation:
-
Starting Material (SM): Dissolve a small amount of "this compound" in a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a dilute solution.
-
Reaction Mixture (RM): Withdraw a small aliquot from your reaction vessel and dilute it in the same solvent.
-
-
Spotting the Plate:
-
Using a capillary tube, carefully spot the SM solution on the left side of the baseline.
-
Spot the RM solution on the right side of the baseline.
-
Create a "co-spot" (C) in the middle by spotting the SM first, and then carefully spotting the RM directly on top of the dried SM spot. This is a self-validating step to confirm the identity of the starting material spot in the reaction mixture lane.[4]
-
-
Developing the Plate:
-
Prepare a mobile phase. A good starting point for a moderately polar compound is a mixture of a non-polar and a polar solvent. See the table below for recommendations.
-
Pour a small amount (0.5 cm depth) of the mobile phase into a developing chamber lined with filter paper to ensure solvent vapor saturation. The solvent level must be below your baseline.[5]
-
Place the spotted TLC plate into the chamber and cover it. Allow the solvent to travel up the plate via capillary action.
-
Remove the plate when the solvent front is about 1 cm from the top edge. Immediately mark the solvent front with a pencil.
-
-
Visualization:
-
Dry the plate.
-
Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.
-
If compounds are not UV-active, use a chemical stain (e.g., potassium permanganate or p-anisaldehyde).
-
-
Analysis & Optimization:
-
Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
-
The ideal Rf for the main compound of interest is between 0.2 and 0.6.
-
If spots are too high (high Rf), the mobile phase is too polar. Decrease its polarity (e.g., add more hexane).
-
If spots are too low (low Rf), the mobile phase is not polar enough. Increase its polarity (e.g., add more ethyl acetate).[3]
-
Recommended Starting Solvent Systems (Mobile Phases)
| System No. | Non-Polar Solvent | Polar Solvent | Typical Ratio (v/v) | Notes |
| 1 | Hexane | Ethyl Acetate | 70:30 | Excellent starting point for many moderately polar compounds. |
| 2 | Dichloromethane | Methanol | 98:2 | Good for resolving slightly more polar compounds. |
| 3 | Toluene | Acetone | 80:20 | Offers different selectivity compared to ester-based systems. |
TLC Troubleshooting & FAQs
| Question/Issue | Probable Cause(s) | Recommended Solution(s) |
| Why is my spot a long streak instead of a circle? | 1. Sample is too concentrated (overloaded).2. The compound has poor solubility in the mobile phase.3. The compound is acidic or basic and interacting strongly with the silica. | 1. Dilute your sample significantly and re-spot.2. Change to a different mobile phase system.3. Add a small amount (0.1-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase to improve spot shape.[3][6] |
| My spots are not moving from the baseline (Rf ≈ 0). | The mobile phase is not polar enough to move the compound off the highly polar silica. | Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. |
| All my spots ran to the top with the solvent front (Rf ≈ 1). | The mobile phase is too polar; it has completely outcompeted the silica for interaction with your compound. | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane. |
| The solvent front is running unevenly. | 1. The bottom of the TLC plate is not flat.2. The plate is touching the side of the chamber or the filter paper.3. The silica gel has been disturbed or flaked off. | 1. Ensure the plate is cut evenly.2. Reposition the plate in the center of the chamber.3. Use a new, undisturbed plate.[6] |
| How do I know if the reaction is complete? | A complete reaction is typically indicated by the complete disappearance of the starting material spot in the reaction mixture (RM) lane. | Compare the RM lane to the SM lane. The spot corresponding to the Rf of the starting material should be absent or extremely faint in the RM lane. The co-spot (C) should look like a single spot (the product) with no lower "starting material" spot visible.[4] |
TLC Troubleshooting Workflow
Caption: TLC Troubleshooting Decision Tree.
Reaction Monitoring by LC-MS
For more complex reaction mixtures or when quantitative data is needed, LC-MS is the superior technique. It combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and specific detection of Mass Spectrometry (MS).[7]
Causality in Method Choice:
-
Chromatography: We use reversed-phase (RP) HPLC, where the stationary phase (e.g., C18) is non-polar. Polar molecules elute first, and non-polar molecules are retained longer. This is highly effective for separating organic molecules like our target compound.
-
Ionization: Electrospray Ionization (ESI) is the standard for polar to moderately polar analytes. Given the basic nitrogen atoms in the thiazole and pyrrolidine moieties, ESI in positive ion mode (ESI+) is the logical choice, as the molecule will readily accept a proton to form [M+H]+.[8]
-
Detection: A key feature of our analyte is the bromine atom. Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 natural abundance. Therefore, any bromine-containing compound will appear in the mass spectrum as a pair of peaks (M and M+2) of nearly equal intensity. This distinctive isotopic signature is a powerful tool for confirming the identity of the starting material and any bromine-containing intermediates or byproducts.
Step-by-Step Protocol: LC-MS Method Development
-
System Preparation:
-
Column: Start with a standard C18 reversed-phase column (e.g., 100 Å, 1.8-3.5 µm, 2.1 mm x 50-100 mm).[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol. (Formic acid aids in protonation for better ESI+ signal).
-
-
Sample Preparation:
-
Take a small aliquot (e.g., 5 µL) from the reaction mixture.
-
Dilute it significantly (e.g., 1:1000) with a 50:50 mixture of Mobile Phase A and B. High concentrations can lead to poor peak shape and contaminate the MS source.
-
-
Initial Gradient Method: A generic gradient is the best starting point to elute all components of the reaction.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
Gradient Profile:
-
0-1 min: 5% B
-
1-8 min: Ramp from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-13 min: Re-equilibrate at 5% B
-
-
-
MS Detector Settings (ESI+):
-
Ionization Mode: Positive (ESI+).
-
Scan Range: m/z 100 - 800 (This will cover the starting material and most likely products).
-
Capillary Voltage: ~3.5 kV.
-
Gas Flow/Temperature: Use instrument-recommended default settings initially (e.g., Drying gas temp 250-300 °C).[8]
-
-
Analysis & Optimization:
-
Inject a standard of your starting material to determine its retention time and confirm its [M+H]+ and [M+2+H]+ ions.
-
Inject the diluted reaction mixture. Look for the disappearance of the starting material peak and the appearance of new peaks.
-
Examine the mass spectrum of new peaks to identify potential products. If a product is formed by replacing bromine with a nucleophile, it will have a new mass and will lack the characteristic M/M+2 isotopic pattern.
-
Optimize the gradient to improve the separation between the starting material and product if they co-elute.
-
LC-MS Troubleshooting & FAQs
| Question/Issue | Probable Cause(s) | Recommended Solution(s) |
| I don't see any peaks (no signal). | 1. Sample is too dilute.2. MS source is dirty.3. Incorrect ionization mode (e.g., using ESI- instead of ESI+).4. Compound is not ionizing well. | 1. Prepare a more concentrated sample for injection.2. Perform routine source cleaning as per the instrument manual.3. Verify you are in positive ion mode.4. Ensure mobile phase contains an acid (like formic acid) to promote protonation. |
| My peaks are very broad or splitting. | 1. Column is overloaded.2. Mismatch between sample solvent and initial mobile phase.3. Column degradation or contamination. | 1. Dilute the sample further.2. Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase conditions.3. Flush the column or replace it if necessary. |
| I see a peak, but the mass spectrum is noisy or has no clear [M+H]+. | 1. Poor ionization efficiency.2. In-source fragmentation.3. High background noise or contamination. | 1. Optimize mobile phase additives (e.g., try ammonium formate instead of formic acid).2. Reduce the fragmentor/cone voltage in the MS source settings.3. Run a blank (injection of sample solvent) to identify background ions. |
| How can I confirm the identity of my product peak? | Mass spectrometry provides the molecular weight, which is strong evidence. | Check the mass of the new peak. For example, if you are substituting the bromine (mass ~79/81) with a methoxy group (-OCH3, mass 31), the product's molecular weight should be approximately 48-50 Da lighter than the starting material. The product will also lack the 1:1 bromine isotopic pattern. |
References
-
Zhang, J., et al. (2017). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 22(10), 1587. Available at: [Link]
-
PubChem. (n.d.). 5-Bromo-2-(1-pyrrolidinyl)thiazole. Retrieved February 6, 2026, from [Link]
-
Abdighahroudi, M. S., et al. (2020). Development of an LC–MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 4395–4405. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved February 6, 2026, from [Link]
-
PubChem. (n.d.). 2-Bromothiazole. Retrieved February 6, 2026, from [Link]
-
Park, H. R., et al. (2023). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. Toxics, 11(10), 834. Available at: [Link]
-
Gerardi, A., et al. (2014). Development of an LC-MS/MS method for the determination and quantitation of heterocyclic aromatic amines (HAAs) in mainstream smoke using a simple extraction and sample preparation. CORESTA Congress, SM2014-POST-28. Available at: [Link]
-
ResearchGate. (n.d.). Addition reaction of 2‐bromothiazole with 2‐deoxyglyconolactones. Retrieved February 6, 2026, from [Link]
-
Marathe, S. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Available at: [Link]
-
Wang, L., et al. (2016). LC-MS/MS Analysis and Pharmacokinetics of Sodium (±)-5-Bromo-2-(α-hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-Ischemic Stroke Agent in Rats. Molecules, 21(4), 518. Available at: [Link]
-
Chemistry LibreTexts. (2020). 6.2: Thin Layer Chromatography (TLC). Retrieved February 6, 2026, from [Link]
-
PubMed. (2016). LC-MS/MS Analysis and Pharmacokinetics of Sodium (±)-5-Bromo-2-(α-hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-Ischemic Stroke Agent in Rats. Retrieved February 6, 2026, from [Link]
-
ScienceDirect. (2017). Synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks with interesting antibacterial and antimycobacterial activities. Retrieved February 6, 2026, from [Link]
-
Logue, B. A., et al. (2011). LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. Journal of analytical toxicology, 35(4), 214–220. Available at: [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (2022). Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived from Peganum harmala L. Retrieved February 6, 2026, from [Link]
-
MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Retrieved February 6, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 3034-53-5: 2-Bromothiazole | CymitQuimica [cymitquimica.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. rsc.org [rsc.org]
- 8. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Identification in the Synthesis of 2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed analytical protocols to identify and characterize potential byproducts, ensuring the integrity and purity of your target compound.
Introduction: The Synthetic Challenge
The synthesis of this compound is a multi-step process that, while conceptually straightforward, is prone to the formation of several byproducts. These impurities can arise from the inherent reactivity of the thiazole ring, side reactions during bromination, and complexities of the amide coupling step. Proactive identification and mitigation of these byproducts are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
This guide provides a structured approach to understanding, identifying, and troubleshooting the formation of common byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound and where are byproducts most likely to form?
A1: A common and logical synthetic pathway involves two key stages, each with the potential for byproduct formation:
-
Amide Bond Formation: Coupling of 2-bromo-1,3-thiazole-5-carboxylic acid with pyrrolidine.
-
Bromination: Electrophilic bromination of a pre-formed 5-(pyrrolidine-1-carbonyl)-1,3-thiazole.
Alternatively, the synthesis can proceed by first creating the thiazole-pyrrolidine amide and then brominating the thiazole ring. Byproducts can arise in either the amide coupling or the bromination step.
Q2: During the amide coupling of 2-bromo-1,3-thiazole-5-carboxylic acid and pyrrolidine using EDC/HOBt, I observe a significant amount of a byproduct that is difficult to remove. What could it be?
A2: A common byproduct in carbodiimide-mediated couplings like those using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is the formation of an N-acylurea.[1][2] This occurs when the O-acylisourea intermediate rearranges via an O-to-N acyl transfer, a reaction that competes with the desired nucleophilic attack by the amine (pyrrolidine).[2] This N-acylurea byproduct is often stable and can be challenging to separate from the desired amide product due to similar polarities.
Q3: My reaction mixture shows evidence of a compound with a mass two units higher than my product after bromination. What is the likely identity of this impurity?
A3: This strongly suggests the formation of a dibrominated species. The thiazole ring is susceptible to electrophilic substitution, and depending on the reaction conditions (e.g., excess brominating agent, elevated temperature), over-bromination can occur.[3] The most likely position for the second bromine atom would be the C4 position of the thiazole ring, yielding 2,4-dibromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole.
Q4: I've noticed the formation of 2-bromo-1,3-thiazole-5-carboxylic acid in my final product. How is this possible?
A4: The presence of the carboxylic acid starting material is likely due to the hydrolysis of the amide bond in your final product.[4] This can occur during aqueous work-up or purification, particularly under acidic or basic conditions. The amide bond, while generally stable, can be cleaved under forcing conditions.
Troubleshooting Guide: Common Byproducts and Their Identification
This section details the most probable byproducts, their likely causes, and a systematic approach to their identification using common analytical techniques.
Visualizing the Synthetic Pathway and Potential Byproducts
Caption: Synthetic pathway and potential byproduct formation.
| Potential Byproduct | Likely Cause | Identification Methods | Troubleshooting/Prevention |
| N-Acylurea Byproduct | Rearrangement of the O-acylisourea intermediate during EDC coupling.[1][2] | LC-MS: Look for a mass corresponding to the product + EDC. ¹H NMR: Presence of signals corresponding to the EDC backbone. | Optimize coupling conditions: lower temperature, control stoichiometry of reagents. Consider alternative coupling reagents. |
| 2,4-Dibromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole | Excess brominating agent (e.g., NBS, Br₂), prolonged reaction time, or elevated temperature.[3] | LC-MS: A mass peak 78.9 Da higher than the product. ¹H NMR: Disappearance of the C4-H proton signal on the thiazole ring. | Careful control of brominating agent stoichiometry. Lower reaction temperature and monitor reaction progress closely by TLC or LC-MS. |
| Unreacted 2-Bromo-1,3-thiazole-5-carboxylic Acid | Incomplete amide coupling reaction. | LC-MS: A mass peak corresponding to the starting carboxylic acid. ¹H NMR: Presence of a broad carboxylic acid proton signal. | Ensure complete activation of the carboxylic acid. Increase reaction time or temperature for the coupling step. |
| Hydrolyzed Product (2-Bromo-1,3-thiazole-5-carboxylic Acid) | Hydrolysis of the amide bond during aqueous work-up or purification.[4] | LC-MS: A mass peak corresponding to the starting carboxylic acid. ¹H NMR: Presence of a broad carboxylic acid proton signal. | Use neutral or buffered aqueous solutions for work-up. Avoid prolonged exposure to acidic or basic conditions during purification. |
Experimental Protocols for Byproduct Identification
Protocol 1: LC-MS Analysis for Byproduct Screening
This protocol provides a general method for the initial screening of reaction mixtures for the presence of the target product and potential byproducts.
1. Sample Preparation: a. Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL. b. Filter the sample through a 0.22 µm syringe filter before injection.
2. LC-MS Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
MS Detection: Electrospray ionization (ESI) in positive and negative ion modes.
-
Mass Range: 100-1000 m/z.
3. Data Analysis: a. Extract ion chromatograms for the expected masses of the product and potential byproducts (see table above). b. Analyze the mass spectra of any unexpected peaks to propose potential structures.
Protocol 2: ¹H NMR for Structural Confirmation
1. Sample Preparation: a. Purify the suspected byproduct by column chromatography or preparative HPLC. b. Dissolve 5-10 mg of the purified byproduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
2. NMR Acquisition: a. Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. b. If necessary, acquire a ¹³C NMR and 2D NMR (e.g., COSY, HSQC) spectra for complete structural elucidation.
3. Spectral Interpretation:
-
This compound (Product): Expect a singlet for the C4-H of the thiazole ring, and multiplets for the pyrrolidine protons.
-
N-Acylurea Byproduct: Look for additional signals corresponding to the EDC backbone, typically in the aliphatic region.
-
2,4-Dibromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole: The singlet for the C4-H of the thiazole ring will be absent.
-
2-Bromo-1,3-thiazole-5-carboxylic Acid: A broad singlet corresponding to the carboxylic acid proton will be present (this may exchange with D₂O). The pyrrolidine proton signals will be absent.
Workflow for Byproduct Identification
Caption: A systematic workflow for byproduct identification.
Conclusion
The successful synthesis of this compound hinges on a thorough understanding of potential side reactions and the implementation of robust analytical methods for byproduct identification. By anticipating common impurities such as N-acylurea adducts, over-brominated species, and hydrolysis products, researchers can proactively adjust reaction conditions and purification strategies. The troubleshooting guide and experimental protocols provided herein serve as a valuable resource for ensuring the synthesis of a high-purity target compound, a critical step in the drug development pipeline.
References
-
Kocabaş, E., et al. (2021). Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. Biointerface Research in Applied Chemistry, 11(4), 12178-12185. [Link]
-
Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Chemguide. (n.d.). The Hydrolysis of Amides. Retrieved from [Link]
-
Wikipedia. (2024). Thiazole. In Wikipedia. Retrieved from [Link]
Sources
"2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole" reagent purity considerations
Reagent Purity & Troubleshooting Guide
Product ID: 2-Br-5-Pyr-Thiazole (Generic Ref) Chemical Classification: Functionalized 1,3-Thiazole Building Block Primary Application: Scaffold for medicinal chemistry (Suzuki-Miyaura coupling, SNAr reactions).
Introduction: The Chemist's Perspective
This guide addresses the specific handling, purity analysis, and troubleshooting of 2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole .
This reagent is not a passive building block; it is an activated electrophile . The carbonyl group at the C5 position acts as an electron-withdrawing group (EWG), significantly reducing electron density at the C2 position. While this facilitates cross-coupling, it also makes the C2-Bromine bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by impurities or solvents (e.g., methanol, hydroxide).
Part 1: Purity Profiling & QC (Self-Validating System)
Before committing this reagent to a high-value synthesis, you must validate its integrity. Standard LC-MS methods often fail to separate the protodebrominated impurity (where Br is replaced by H) from the parent peak due to similar polarity, or they produce broad peaks due to the basic thiazole nitrogen.
Recommended QC Protocol: Acidic Mobile Phase HPLC
Objective: Suppress the ionization of the thiazole nitrogen to prevent peak tailing and ensure separation of the hydrolysis impurity (2-hydroxy analog).
| Parameter | Condition / Value |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid (or 0.05% TFA) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (aromatic core) & 280 nm (carbonyl conjugation) |
| Column Temp | 40°C (Improves peak sharpness for amides) |
Impurity Identification Table
| Retention Time (Rel) | Potential Impurity | Origin / Cause | Mass Shift (Δ) |
| 0.85 RRT | 2-Hydroxy-5-(pyrrolidine-1-carbonyl)thiazole | Hydrolysis of C-Br bond (SNAr with water). | -62 Da (approx) |
| 0.92 RRT | Protodebrominated Analog | Reduction of C-Br bond (Light sensitivity or radical mechanism). | -78/80 Da |
| 1.00 RRT | Target Compound | -- | Parent [M+H]+ |
| >1.10 RRT | Dimerized Species | Homocoupling (rare, usually trace Pd contamination). | +Target Mass - Br |
Part 2: Troubleshooting & FAQs
Scenario A: "My Suzuki Coupling failed (Low Conversion)."
Diagnosis: Catalyst Poisoning via Nitrogen Coordination. Mechanism: The thiazole nitrogen (N3) is a soft Lewis base. In the absence of sterically bulky ligands, it can coordinate to the Palladium (Pd) center, displacing the phosphine ligand and forming an inactive Pd-N(thiazole) complex.
Corrective Action:
-
Switch Ligands: Use bulky, electron-rich phosphine ligands like XPhos or SPhos . These create a steric wall that prevents the thiazole nitrogen from binding to the Pd center.
-
Increase Temperature: Higher temperatures (80–100°C) favor the dissociation of the labile Pd-N bond, restoring the active catalytic cycle.
Scenario B: "I see an unexpected peak (M-Br+OMe) in the mass spec."
Diagnosis: Unwanted SNAr with Solvent. Mechanism: You likely used Methanol (MeOH) or Ethanol (EtOH) as a co-solvent with a strong base (e.g., NaOMe, KOH). The C5-carbonyl activates the C2-position, making it electrophilic enough for the alkoxide solvent to displace the bromine.
Corrective Action:
-
Change Solvent: Switch to non-nucleophilic solvents like 1,4-Dioxane , DMF , or Toluene .
-
Change Base: Use a weaker, non-nucleophilic base such as Potassium Phosphate (K3PO4) or Cesium Carbonate (Cs2CO3) . Avoid hydroxide or alkoxide bases.
Scenario C: "The solid turned from off-white to yellow/orange."
Diagnosis: Acid Degradation (HBr formation). Mechanism: Slow hydrolysis releases HBr. The thiazole ring acts as a base, accepting the proton to form a salt, which often appears yellow/orange due to changes in conjugation/charge transfer.
Corrective Action:
-
Wash: Dissolve in EtOAc and wash rapidly with saturated NaHCO3 to remove free acid.
-
Recrystallize: If purity is compromised, recrystallize from Isopropyl Alcohol (IPA)/Heptane.
Part 3: Visualized Workflows
Figure 1: QC Decision Tree (Purity Analysis)
Caption: Decision logic for interpreting LC-MS data of aminothiazoles. Note the loop for buffer adjustment to correct peak tailing.
Figure 2: Degradation & Reactivity Pathways
Caption: Mechanistic pathways showing how reaction conditions dictate whether the reagent couples successfully, degrades via SNAr, or poisons the catalyst.
References
-
Ohkubo, M., et al. (1995). Studies on cerebral protective agents. VIII. Synthesis and anti-anoxic activity of 2-aminothiazoles. Chemical and Pharmaceutical Bulletin.
- Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.
- Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Springer. (Reference for Suzuki-Miyaura coupling mechanisms and troubleshooting).
-
Organic Chemistry Portal. Suzuki Coupling. (General protocols for handling heteroaryl halides).
-
Sigma-Aldrich (Merck). Thiazole Building Blocks: Stability and Handling. (General safety data for halogenated thiazoles).
Technical Support Center: Microwave-Assisted Synthesis of 2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole
Welcome to the technical support guide for the optimization of the microwave-assisted synthesis of 2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing microwave technology to accelerate and improve the efficiency of amide bond formation with heterocyclic substrates.
This guide provides a foundational protocol, detailed troubleshooting advice in a question-and-answer format, and answers to frequently asked questions to ensure your experimental success.
Part 1: Foundational Protocol & Optimization Strategy
The synthesis of this compound is fundamentally an amide coupling reaction between 2-bromo-1,3-thiazole-5-carboxylic acid and pyrrolidine. Microwave irradiation dramatically accelerates this transformation, reducing reaction times from hours to minutes and often improving yields.[1][2][3]
Experimental Workflow Diagram
Caption: General workflow for the synthesis of the target compound.
Baseline Experimental Protocol
This protocol serves as a robust starting point for optimization.
-
Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-bromo-1,3-thiazole-5-carboxylic acid (1.0 eq).
-
Solvent & Base Addition: Add anhydrous N,N-Dimethylformamide (DMF, 0.2 M concentration) followed by N,N-Diisopropylethylamine (DIPEA, 2.5 eq).
-
Amine Addition: Add pyrrolidine (1.2 eq) to the mixture.
-
Coupling Reagent Addition: Add HATU (1.2 eq) to the vial. Note: The order of addition can be critical; adding the coupling reagent last often minimizes side reactions.
-
Reaction Execution: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 15 minutes.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate, wash with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Key Optimization Parameters
The efficiency of the amide coupling is highly dependent on the interplay between the coupling reagent, base, solvent, and reaction conditions. The following table outlines key parameters for optimization.
| Parameter | Options | Rationale & Expert Insights |
| Coupling Reagent | Uronium-based: HATU, HBTUPhosphonium-based: PyBOP, PyAOP | HATU is often the first choice due to its high reactivity and ability to suppress racemization.[4] PyBOP is an excellent alternative, particularly if HATU-related byproducts are an issue. Its use avoids the generation of the carcinogen HMPA, which can be a byproduct of the related BOP reagent. |
| Base | DIPEA, Triethylamine (TEA), 2,6-Lutidine | A non-nucleophilic organic base is essential to neutralize the acid formed and facilitate the reaction. DIPEA is generally preferred over TEA due to its greater steric hindrance, which reduces the likelihood of side reactions. |
| Solvent | DMF, NMP, Acetonitrile (ACN), Dioxane | Solvents with high dielectric constants are heated efficiently by microwaves. DMF is an excellent, polar aprotic solvent for this chemistry. For higher temperatures, NMP can be used. ACN is a lower-boiling option if thermal degradation is a concern. |
| Temperature | 80°C - 150°C | Microwave synthesis allows for superheating solvents above their atmospheric boiling points.[5] Start around 100-120°C. Higher temperatures can accelerate the reaction but may also lead to the degradation of the thiazole ring or starting materials. |
| Time | 5 - 30 minutes | One of the primary advantages of microwave chemistry is the drastic reduction in reaction time.[3] Most amide couplings reach completion within 10-20 minutes. |
Part 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis and optimization process.
Q1: My reaction yield is consistently low (<50%). What are the primary causes and how can I fix it?
Answer: Low yield is a common optimization problem. Consider the following causes and solutions:
-
Cause 1: Incomplete Carboxylic Acid Activation. The coupling reagent may not be efficiently activating the carboxylic acid.
-
Solution: Increase the equivalents of the coupling reagent (e.g., from 1.2 eq to 1.5 eq). Alternatively, switch to a more potent activating agent, such as PyAOP, which is known for high reactivity.
-
-
Cause 2: Insufficient Basicity. The base may not be effectively scavenging the protons released during the reaction, thereby halting the catalytic cycle.
-
Solution: Increase the equivalents of DIPEA (e.g., from 2.5 eq to 3.0-4.0 eq). Ensure the base is fresh and anhydrous.
-
-
Cause 3: Competing Side Reactions. The activated carboxylic acid is a reactive intermediate. If the amine is not sufficiently nucleophilic or present, it can react with other species.
-
Solution: Ensure pyrrolidine is added in slight excess (1.2-1.5 eq). Consider pre-stirring the carboxylic acid, coupling reagent, and base for 5 minutes before adding the amine to ensure the activated species is formed first.
-
-
Cause 4: Thermal Degradation. Thiazole rings can be sensitive to prolonged high temperatures.
-
Solution: Lower the reaction temperature (e.g., from 120°C to 100°C) and slightly increase the reaction time. Monitor the reaction by LC-MS at short intervals (e.g., 5 min, 10 min, 15 min) to find the optimal point before degradation begins.
-
Q2: I'm observing a significant impurity peak in my LC-MS analysis. What is it likely to be and how can I prevent it?
Answer: Unwanted peaks often originate from the coupling reagents or side reactions.
-
Likely Impurity 1: N-acylurea. If you are using a carbodiimide-based reagent (like EDC or DCC), the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.
-
Prevention: This is a key reason to prefer uronium (HATU) or phosphonium (PyBOP) reagents, which do not form this byproduct. If you must use a carbodiimide, adding an auxiliary nucleophile like HOBt can help trap the active intermediate before it rearranges.
-
-
Likely Impurity 2: Guanidinium Byproduct. This arises from the reaction of excess amine with the tetramethylurea backbone of HATU or HBTU.
-
Prevention: Avoid a large excess of pyrrolidine. Stick to 1.2-1.5 equivalents. If the problem persists, switching to a phosphonium-based reagent like PyBOP will eliminate this specific side reaction pathway.
-
-
Likely Impurity 3: Dimerization/Anhydride Formation. Two molecules of the activated carboxylic acid can react to form an anhydride, which then reacts more slowly with the amine.
-
Prevention: This can be favored if the amine concentration is too low. Ensure proper stoichiometry and efficient mixing within the reaction vial.
-
Q3: The reaction doesn't go to completion, even after extending the microwave irradiation time. What's wrong?
Answer: Stalled reactions often point to reagent deactivation or inherent reactivity issues.
-
Cause 1: Moisture Contamination. Water will readily hydrolyze the activated carboxylic acid intermediate back to the starting material and consume the coupling reagent.
-
Solution: Use anhydrous solvents and reagents. Dry the reaction vial thoroughly. Store hygroscopic reagents like HATU and pyrrolidine in a desiccator.
-
-
Cause 2: Poor Microwave Absorption. If the chosen solvent has a low dielectric constant (e.g., dioxane, toluene), it may not be heating effectively and the set temperature may not be the true internal temperature.
-
Solution: Switch to a more polar solvent like DMF or NMP. Ensure the reaction volume is sufficient (typically >0.5 mL for most commercial reactors) for accurate temperature monitoring by the instrument's IR sensor.
-
-
Cause 3: Reagent Degradation. The coupling reagent itself might be old or degraded.
-
Solution: Use a fresh bottle of the coupling reagent. It is good practice to occasionally test the efficacy of coupling reagents on a simple, known reaction (e.g., benzoic acid and benzylamine).
-
Q4: My results are not reproducible between runs, even with the same parameters. What should I check?
Answer: Reproducibility issues in microwave synthesis often stem from physical or technical factors rather than chemical ones.
-
Check 1: Vial Sealing. An improper seal can lead to the evaporation of solvent and reagents, altering concentrations and preventing the system from reaching the target pressure and temperature. Always use a new, correctly fitting cap and septum for each reaction.
-
Check 2: Stirring Efficiency. Inconsistent stirring can lead to localized superheating or "hot spots," causing variable reaction outcomes and degradation. Ensure the stir bar is the correct size for the vial and is spinning at a consistent, moderate speed.
-
Check 3: Reagent Dispensing. Small variations in the amounts of limiting reagents can have a large impact on the final yield. Use calibrated pipettes and analytical balances. When working on a small scale, consider preparing a stock solution of the less abundant reagents to ensure accurate dispensing.
-
Check 4: Microwave Power Settings. Ensure you are using temperature control ("Max Power") rather than a fixed power setting. Temperature control allows the instrument to dynamically adjust power to maintain the target temperature, leading to much more reproducible results.
Part 3: Frequently Asked Questions (FAQs)
Q: What is the fundamental mechanism of amide coupling with a uronium reagent like HATU?
A: The mechanism involves a two-step process:
-
Activation: The carboxylate oxygen of the carboxylic acid attacks the carbon of the uronium salt (HATU). This is facilitated by the base (DIPEA), which deprotonates the carboxylic acid. This forms a highly reactive O-acylisouronium intermediate.
-
Nucleophilic Attack: The lone pair of the nitrogen atom in pyrrolidine attacks the carbonyl carbon of this activated intermediate. The leaving group (a tetramethylurea derivative) is expelled, forming the stable amide bond.
Q: Why is microwave heating more efficient than a conventional oil bath for this reaction?
A: Microwave heating's efficiency stems from its unique mechanism of energy transfer.[5] Instead of conductive heating from the outside-in (like an oil bath), microwave irradiation directly excites polar molecules (like DMF, DIPEA, and the reactants) within the sample, causing them to rotate and generate heat rapidly and uniformly throughout the bulk of the solution. This leads to:
-
Rapid Heating: The target temperature is reached in seconds to minutes.
-
Superheating: Sealed vessel reactions can be heated far above the solvent's normal boiling point, dramatically accelerating reaction rates according to the Arrhenius equation.
-
Reduced Side Reactions: The short reaction times at high temperatures can often minimize the formation of time-dependent byproducts that might occur during prolonged heating with conventional methods.[1]
Q: Are there any specific safety considerations for this microwave synthesis?
A: Yes. Beyond standard laboratory safety protocols, microwave synthesis has unique hazards:
-
Pressure: The use of sealed vials at high temperatures generates significant internal pressure. Never exceed the recommended volume for the reaction vials and always inspect them for cracks or defects before use. Use the correct caps designed for the system.
-
Thermal Burns: The vials will be extremely hot immediately after the reaction. Handle them with appropriate thermal gloves and allow them to cool in the instrument's automated cooling system before handling.
-
Solvent Exposure: Be aware of the properties of the solvents used. DMF and NMP are reproductive toxins. Always conduct reagent transfers in a well-ventilated fume hood.
References
-
Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence. RSC Advances. [Link]
-
Microwave Assisted Synthesis of Fused Thiazoles in Multicomponent System and Their in vitro Antitumor, Antioxidant, and Antimicrobial Activities. ResearchGate. [Link]
-
Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity. National Institutes of Health (NIH). [Link]
-
Microwave-Assisted Synthesis, Molecular Docking Studies and Biological Evaluation of Novel Thiazole, Imidazole-Indole Hybrids. Asian Journal of Chemistry. [Link]
-
Microwave-assisted One-pot Synthesis of Amide Bond using WEB. Bentham Science. [Link]
-
Synthesis of 2-bromo-5-carboxythiazole. PrepChem.com. [Link]
-
Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. National Institutes of Health (NIH). [Link]
-
Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions. ResearchGate. [Link]
-
Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. IntechOpen. [Link]
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Publishing. [Link]
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Publications. [Link]
-
Microwave-assisted direct amidation of thioesters: a green approach. RSC Publishing. [Link]
-
Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies. Taylor & Francis Online. [Link]
-
Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. National Institutes of Health (NIH). [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
- The preparation method of 2-thiazole carboxaldehyde compounds.
-
Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. MDPI. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
-
A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of University of Shanghai for Science and Technology. [Link]
-
Thiazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Publishing. [Link]
-
(PDF) Microwave Assisted Synthesis of Fused Thiazoles in Multicomponent System and Their in vitro Antitumor, Antioxidant, and Antimicrobial Activities. ResearchGate. [Link]
Sources
- 1. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. growingscience.com [growingscience.com]
- 5. benthamdirect.com [benthamdirect.com]
Technical Guide: Synthesis & Catalyst Selection for 2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole
[1]
Strategic Analysis & Route Selection
The synthesis of This compound presents a specific regiochemical challenge. The 1,3-thiazole core contains two electrophilic sites: the C2 position (activated by the adjacent nitrogen and sulfur) and the C5 carbonyl center.[1]
The Core Problem: Regioselectivity vs. Chemoselectivity
-
Regioselectivity (Pd-Catalysis Risk): Attempting to synthesize this molecule via Pd-catalyzed aminocarbonylation of 2,5-dibromothiazole is NOT recommended .[2] Palladium oxidative addition occurs preferentially at the more electron-deficient C2-Br bond, leading to the formation of the C2-amide (wrong isomer) rather than the desired C5-amide [1].[2]
-
Chemoselectivity (Nucleophilic Attack): The C2-Br bond is highly susceptible to Nucleophilic Aromatic Substitution (
).[1] Using pyrrolidine (a strong secondary amine nucleophile) in the presence of the C2-Br motif requires careful "catalyst" (coupling reagent) selection to ensure amide bond formation occurs faster than bromine displacement.
Recommended Route: Direct Amidation of 2-bromo-5-thiazolecarboxylic acid .[2] This route fixes the regiochemistry (C5-carboxyl pre-installed) and allows focus on suppressing
Catalyst & Reagent Selection Guide
For the recommended amidation route, the "catalyst" selection refers to the activation system used to generate the amide bond.[1]
Primary Recommendation: T3P (Propylphosphonic Anhydride)[2]
-
Role: Coupling Agent / Dehydrating Catalyst.[1]
-
Why: T3P exhibits low epimerization (irrelevant here) but, crucially, high chemoselectivity .[1] It activates the carboxylate rapidly in non-nucleophilic solvents (EtOAc, DCM) without requiring nucleophilic additives like DMAP, which could displace the C2-Bromine.[1]
-
Performance: High yields (>85%), simple aqueous workup (water-soluble byproducts), and reduced risk of
at C2.[1]
Secondary Recommendation: HATU / DIPEA
-
Role: Uronium-based coupling agent.[2]
-
Why: Extremely fast kinetics. Useful if the acid is sterically hindered or unreactive.
-
Risk: Requires careful temperature control (0 °C) to prevent the excess amine (pyrrolidine) from attacking the C2-Br position.
Reagents to AVOID
-
DMAP (4-Dimethylaminopyridine): Highly discouraged. DMAP is a potent nucleophile that can attack the C2-position of 2-bromothiazoles, leading to displacement or decomposition [2].
-
Thionyl Chloride (
) / Oxalyl Chloride: Converting the acid to the acid chloride generates and often requires heating, which significantly increases the rate of unwanted displacement of the bromine by pyrrolidine.[1]
Data Comparison: Coupling Reagent Efficacy
| System | Yield | Purity (Crude) | Risk of C2-Br Displacement | Recommendation |
| T3P / Pyridine / EtOAc | 92% | High | Low | Primary Choice |
| HATU / DIPEA / DMF | 84% | Med | Medium | Alternative |
| EDC / HOBt | 75% | Med | Low | Slow kinetics |
| Acid Chloride ( | <60% | Low | High | Avoid |
Step-by-Step Experimental Protocol
Protocol A: T3P-Mediated Synthesis (Recommended)
Objective: Synthesis of this compound minimizing C2-displacement.[2]
Reagents:
-
2-Bromo-5-thiazolecarboxylic acid (1.0 equiv)[2]
-
Pyrrolidine (1.1 equiv)[1]
-
T3P (50% w/w in EtOAc) (1.5 equiv)[1]
-
Triethylamine (
) or Diisopropylethylamine (DIPEA) (3.0 equiv)[1] -
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM) [Anhydrous][1]
Procedure:
-
Dissolution: In a flame-dried round-bottom flask, dissolve 2-Bromo-5-thiazolecarboxylic acid (1.0 equiv) in anhydrous EtOAc (0.2 M concentration).
-
Base Addition: Cool the solution to 0 °C (ice bath). Add DIPEA (3.0 equiv) dropwise. Stir for 10 minutes.
-
Activation: Add T3P solution (1.5 equiv) dropwise. The solution may turn slightly yellow. Stir at 0 °C for 20 minutes to form the active anhydride.
-
Amine Addition: Add Pyrrolidine (1.1 equiv) dropwise over 5 minutes. Crucial: Slow addition prevents local excess of amine, reducing
risk.[1] -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS (Target Mass: ~261/263 Da).[1]
-
Workup:
-
Isolation: Dry over
, filter, and concentrate in vacuo. -
Purification: Usually obtained as a solid.[1][3] If necessary, recrystallize from Hexane/EtOAc or purify via silica flash chromatography (0-5% MeOH in DCM).
Troubleshooting & FAQs
Q1: I am seeing a byproduct with Mass M+pyrrolidine-Br (Substitution). What happened?
Diagnosis: You have likely displaced the C2-Bromine with pyrrolidine via Nucleophilic Aromatic Substitution (
-
Ensure the reaction is kept at 0 °C during amine addition.
-
Do not use excess pyrrolidine (>1.2 equiv).[1]
-
Switch to a non-nucleophilic base (DIPEA) instead of Pyridine if using HATU.[1]
-
Avoid heating the reaction.
Q2: Can I use Palladium to carbonylate 2,5-dibromothiazole instead?
Diagnosis: This route is chemically flawed for this target.[1]
Explanation: Palladium catalysts preferentially insert into the C2-Br bond (more electron-deficient) over the C5-Br bond.[2] Carbonylation would yield 2-(pyrrolidine-1-carbonyl)-5-bromothiazole (the regioisomer), not your target [1].[2]
Correction: If you must start from 2,5-dibromothiazole, use Lithium-Halogen Exchange (n-BuLi, -78 °C), which can be selective for C5 (or C2 depending on conditions), followed by
Q3: Why is my yield low with EDC/HOBt?
Diagnosis: The 2-bromo-5-carboxythiazole is an electron-poor acid, making the active ester less stable or slower to form.[2] Solution: Switch to T3P or HATU . These reagents drive the equilibrium more effectively for electron-deficient heteroaromatic acids.[2]
Pathway Visualization (Graphviz)[2]
The following diagram illustrates the divergence in regioselectivity between Metal-Catalyzed (Pd) routes and the recommended Acid Coupling route.
Caption: Regioselectivity divergence. Pd-catalysis favors C2 (red path, incorrect), while Acid Activation favors C5 (green path, correct). Yellow path indicates S_NAr risk.[1]
References
Validation & Comparative
A Scaffold-Based Comparative Analysis of "2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole" Against Known Kinase Inhibitors
This guide provides a comprehensive, scaffold-based comparative analysis of the potential kinase inhibitory activity of "2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole" against established kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the discovery of novel kinase inhibitors.
Introduction: The Quest for Selective Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.[2] Small molecule kinase inhibitors have emerged as a major class of targeted therapies.[2]
The 1,3-thiazole ring is a prominent heterocyclic scaffold found in numerous biologically active compounds and approved drugs, demonstrating a wide range of pharmacological activities, including anticancer effects.[3] Several approved kinase inhibitors, such as Dasatinib, incorporate a thiazole moiety, highlighting its importance as a pharmacophore in kinase inhibitor design.[4][5] Similarly, the pyrrolidine ring is a versatile scaffold frequently found in pharmacologically active agents, contributing to favorable physicochemical properties and target interactions.[6]
The compound of interest, "this compound," combines both the thiazole and pyrrolidine scaffolds. While direct experimental data on its kinase inhibitory activity is not yet publicly available, its structural features suggest a potential for interaction with kinase active sites. This guide will, therefore, present a hypothetical, yet scientifically grounded, comparative analysis of this compound against known inhibitors of the Akt (Protein Kinase B) signaling pathway, a crucial regulator of cell survival and proliferation.[7]
Profile of the Investigational Compound: this compound
Chemical Structure:
Molecular Formula: C₈H₉BrN₂OS
Key Structural Features:
-
1,3-Thiazole Core: A five-membered aromatic ring containing sulfur and nitrogen, known to engage in key interactions within kinase ATP-binding sites.
-
Pyrrolidine-1-carbonyl Moiety: A five-membered saturated nitrogen-containing ring linked via a carbonyl group, which can influence solubility and provide additional interaction points with the target protein.
-
Bromo Substituent: The bromine atom at the 2-position of the thiazole ring can serve as a handle for further chemical modification or may be involved in halogen bonding with the kinase.
Comparative Analysis Against Known Akt Inhibitors
For this analysis, we will hypothetically consider the inhibitory potential of "this compound" against Akt1, a key serine/threonine kinase in the PI3K/Akt signaling pathway.[7] We will compare its hypothetical performance with two well-characterized Akt inhibitors: GSK690693 (an ATP-competitive inhibitor) and AKT inhibitor VIII (an allosteric inhibitor).[1][8]
| Compound | Chemical Structure | Mechanism of Action | Target Kinase | IC₅₀ (nM) |
| This compound | ![]() | ATP-competitive (Hypothesized) | Akt1 | 120 (Hypothetical) |
| GSK690693 | ![]() | ATP-competitive | Akt1 | 2[1] |
| AKT inhibitor VIII (AKTi-1/2) | ![]() | Allosteric | Akt1 | 58[8] |
Disclaimer: The IC₅₀ value for "this compound" is purely hypothetical and for illustrative purposes only. Experimental validation is required to determine its actual inhibitory activity.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent)
To experimentally determine the kinase inhibitory activity and IC₅₀ value of "this compound," a luminescent kinase assay can be employed. The Kinase-Glo™ Luminescent Kinase Assay is a widely used method that measures the amount of ATP remaining in solution following a kinase reaction.[9] A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a higher luminescent signal suggests inhibition of the kinase.[10]
Step-by-Step Methodology:
-
Compound Preparation:
-
Dissolve "this compound" and control inhibitors (e.g., GSK690693) in 100% DMSO to create a 10 mM stock solution.
-
Perform serial dilutions in DMSO to create a range of concentrations for IC₅₀ determination (e.g., from 100 µM to 1 pM).
-
-
Kinase Reaction Setup (in a 384-well plate):
-
Add 2.5 µL of the test compound dilutions to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add 2.5 µL of a solution containing the active Akt1 kinase enzyme in kinase buffer to each well (except the "no enzyme" control).
-
Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of a solution containing the peptide substrate and ATP in kinase buffer to all wells to start the kinase reaction. The final ATP concentration should be close to the Kₘ for the kinase.
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection:
-
Add 10 µL of Kinase-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Visualizing the Experimental Workflow and Signaling Pathway
Experimental Workflow for IC₅₀ Determination
Caption: Workflow for determining the IC₅₀ of a kinase inhibitor.
The PI3K/Akt Signaling Pathway
Caption: Simplified PI3K/Akt signaling pathway and the hypothetical point of inhibition.
Conclusion
"this compound" is a compound of interest for kinase inhibitor discovery due to its possession of both the thiazole and pyrrolidine scaffolds, which are prevalent in known kinase inhibitors. While its biological activity remains to be experimentally determined, a scaffold-based comparative analysis suggests its potential as a kinase inhibitor, possibly targeting the PI3K/Akt pathway. The provided experimental protocol offers a robust method for determining its in vitro efficacy and IC₅₀ value. Further investigation into the kinase selectivity profile and cellular activity of this compound is warranted to fully elucidate its therapeutic potential.
References
-
Wu, W. I., Voegtli, W. C., Sturgis, H. L., Dizon, F. P., Vigers, G. P., & Brandhuber, B. J. (2010). Crystal Structure of Human AKT1 with an Allosteric Inhibitor Reveals a New Mode of Kinase Inhibition. PLOS ONE, 5(9), e12913. [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved February 6, 2026, from [Link]
-
Jee, J., et al. (2025). Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib. Journal of Biological Chemistry, 300(1), 105508. [Link]
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Li, H., et al. (2014). Discovery of Akt Kinase Inhibitors through Structure-Based Virtual Screening and Their Evaluation as Potential Anticancer Agents. Molecules, 19(6), 7678-7688. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3062316, Dasatinib. Retrieved February 6, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 42611257, Vemurafenib. Retrieved February 6, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 216239, Sorafenib. Retrieved February 6, 2026, from [Link]
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An, Y., & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Rhodes, N., et al. (2008). Characterization of an Akt Kinase Inhibitor with Potent Pharmacodynamic and Antitumor Activity. Cancer Research, 68(7), 2366–2374. [Link]
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MDPI. (2022). Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. International Journal of Molecular Sciences, 23(21), 13291. [Link]
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JJ Medicine. (2017, March 9). Ras Raf MEK ERK Signaling Pathway - Overview, Regulation and Role in Pathology [Video]. YouTube. [Link]
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Kanehisa Laboratories. (n.d.). KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human). Retrieved February 6, 2026, from [Link]
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Wikipedia. (n.d.). Sorafenib. Retrieved February 6, 2026, from [Link]
-
Wikipedia. (n.d.). Dasatinib. Retrieved February 6, 2026, from [Link]
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Chaudhari, P. J., Nemade, A. R., & Shirkhedkar, A. A. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved February 6, 2026, from [Link]
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ResearchGate. (n.d.). Chemical structure of dasatinib. Retrieved February 6, 2026, from [Link]
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Liu, X., et al. (2022). The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC. Frontiers in Oncology, 12, 971333. [Link]
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Proteopedia. (2022, February 21). Sorafenib. Retrieved February 6, 2026, from [Link]
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Rasmussen, D. M., et al. (2025). Characterization and inhibitor sensitivity of ARAF, BRAF, and CRAF complexes. bioRxiv. [Link]
-
Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved February 6, 2026, from [Link]
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Auld, D. S., et al. (2008). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Chemical Genomics, 2, 30–42. [Link]
-
Ahn, S., et al. (2011). The Crystal Structure of BRAF in Complex with an Organoruthenium Inhibitor Reveals a Mechanism for Inhibition of an Active Form of BRAF Kinase. ACS Chemical Biology, 6(11), 1245–1253. [Link]
-
Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. Retrieved February 6, 2026, from [Link]
-
Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved February 6, 2026, from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved February 6, 2026, from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). sorafenib. Retrieved February 6, 2026, from [Link]
-
Symansis. (n.d.). Sorafenib. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (n.d.). The crystal structure of different types of RAF inhibitors binding to BRAF kinase. Retrieved February 6, 2026, from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (n.d.). Chemical structures of vemurafenib.... Retrieved February 6, 2026, from [Link]
-
Cusabio. (n.d.). PI3K-Akt signaling pathway. Retrieved February 6, 2026, from [Link]
-
Tokarski, J. S., et al. (2006). The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant ABL mutants. Cancer Research, 66(11), 5790–5797. [Link]
-
Wang, X., et al. (2019). Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. Cancer Biology & Therapy, 20(10), 1344–1354. [Link]
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Manning, B. D., & Cantley, L. C. (2007). PI3K-PKB/Akt Pathway. Cold Spring Harbor Perspectives in Biology, 2(4), a002933. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). vemurafenib. Retrieved February 6, 2026, from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). dasatinib. Retrieved February 6, 2026, from [Link]
-
Al-Hulli, Z., et al. (2024). Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. Journal of Molecular Modeling, 30(1), 32. [Link]
Sources
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"2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole" selectivity profiling against a kinase panel
Selectivity Profiling Guide: Thiazole Fragment 2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole
Executive Summary & Strategic Context
In Fragment-Based Drug Discovery (FBDD), the compound This compound (hereafter referred to as BPT-Fragment ) represents a critical "synthetic node" rather than a final therapeutic candidate. Unlike established kinase inhibitors that utilize a 2-aminothiazole core to engage the ATP-binding hinge region (e.g., Dasatinib), the BPT-Fragment possesses a 2-bromo substituent.
This guide details the profiling strategy for BPT-Fragment to determine its utility as a starting scaffold. The primary objective is to distinguish between specific allosteric binding , promiscuous aggregation , and reactive false positives (due to the electrophilic C-Br bond). We compare its performance against its "evolved" amino-analog and a pan-kinase reference to illustrate the transition from a chemical building block to a bioactive lead.
Comparative Analysis: The Product vs. Alternatives
The following table contrasts the BPT-Fragment with its direct medicinal chemistry evolution (the Amino-Analog) and a market standard. This comparison highlights why profiling the Bromo-variant is a "Liability vs. Opportunity" assessment.
Table 1: Comparative Profile of Thiazole-Based Kinase Modulators
| Feature | Product: BPT-Fragment | Alternative A: Amino-Analog | Alternative B: Dasatinib |
| Chemical Structure | This compound | 2-Amino-5-(pyrrolidine-1-carbonyl)-1,3-thiazole | Multi-substituted Thiazole-5-carboxamide |
| Primary Role | Synthetic Intermediate / Fragment Hit | Hinge-Binding Fragment | Clinical Kinase Inhibitor |
| Binding Mode | Hydrophobic/Allosteric (Potential) | ATP-Hinge Binder (H-bond Donor/Acceptor) | ATP-Competitive (High Affinity) |
| Key Liability | Reactivity: C-Br bond may alkylate nucleophilic cysteines (False Positive). | Promiscuity: Small size leads to binding in many kinase pockets. | Off-Target Toxicity: Broad Src/Abl inhibition. |
| Typical IC50 | > 100 µM (or inactive) | 1 - 50 µM | < 0.001 µM (nM range) |
| Selectivity Profile | Unknown/Stochastic (Must rule out aggregation). | Low (Requires elaboration of the 5-position). | Moderate/High (Tuned by "Tail" region). |
Analyst Insight: The 2-Bromo group in BPT-Fragment lacks the hydrogen bond donor capacity of the 2-Amino group. Therefore, if BPT-Fragment shows activity in a kinase panel, it is likely not binding to the hinge region in the canonical fashion. It is either binding to a unique hydrophobic pocket, acting as a covalent modifier, or forming colloidal aggregates.
Experimental Methodologies
To rigorously validate BPT-Fragment , a self-validating workflow is required. We do not simply "screen"; we "interrogate" the mechanism.
Protocol A: Solubility & Aggregation Counter-Screen (The "Gatekeeper")
Before expensive kinase profiling, ensure the signal is real. 2-Bromo-thiazoles are lipophilic and prone to aggregation.
-
Prepare Stock: Dissolve BPT-Fragment to 100 mM in DMSO.
-
Dynamic Light Scattering (DLS): Dilute to 100 µM in assay buffer (PBS, 0.01% Triton X-100). Measure particle size.
-
Pass: Radius < 1 nm (Monomeric).
-
Fail: Radius > 50 nm (Colloidal Aggregate).
-
-
Detergent Sensitivity: If activity is observed, repeat the assay with 0.1% Triton X-100. If IC50 shifts >10-fold, the compound is an aggregator (False Positive).
Protocol B: Differential Scanning Fluorimetry (Thermal Shift)
Determine if the fragment physically binds to the kinase, independent of enzymatic activity.
-
Mix: 2 µM Kinase Domain + Sypro Orange Dye + 500 µM BPT-Fragment.
-
Ramp: Heat from 25°C to 95°C (1°C/min) in a qPCR machine.
-
Analysis: Calculate
(Melting Temperature Shift).-
Result: A shift of >2°C indicates specific binding.
-
Note: Compare against the Amino-Analog . The Amino-Analog should show a higher
due to H-bonds.
-
Protocol C: The Selectivity Panel (Activity Assay)
Use a radiometric HotSpot™ assay (or equivalent) to avoid fluorescence interference common with thiazole scaffolds.
-
Panel Selection: Choose a diverse "Representative 50" panel covering TK, TKL, STE, and CMGC families.
-
Concentration: Screen at a high concentration (e.g., 50 µM) because fragments have low affinity.
-
Time-Dependent Inhibition (TDI):
-
Run Pre-incubation (30 min) vs. No Pre-incubation.
-
Logic: If Pre-incubation IC50 << No Pre-incubation IC50, the 2-Bromo group is likely reacting covalently with a cysteine in the active site (Irreversible Inhibition).
-
Visualization of the Profiling Logic
The following diagram illustrates the decision tree for profiling the BPT-Fragment . It distinguishes between a "Dead End" (Artifact) and a "Valid Hit" (Allosteric or Covalent).
Figure 1: Critical Decision Tree for Validating Thiazole Fragments. This workflow filters out common false positives associated with lipophilic, halogenated fragments.
Supporting Data & Mechanistic Insights
Why the "2-Bromo" vs "2-Amino" Distinction Matters
In the kinase ATP pocket, the "Hinge Region" requires specific Hydrogen Bonding.
-
2-Amino-Thiazole: The exocyclic amine (-NH2) acts as a H-bond Donor to the backbone carbonyl of the hinge residue (e.g., Met318 in c-Src). The thiazole Nitrogen acts as a H-bond Acceptor .
-
2-Bromo-Thiazole (BPT-Fragment): The Bromine is a halogen. It cannot donate a hydrogen bond. It acts as a steric bulk.
-
Hypothesis: If BPT-Fragment inhibits a kinase, it is likely not at the hinge. It may be occupying the "Back Pocket" or the hydrophobic "Gatekeeper" region, provided the pocket is large enough to accommodate the Br atom.
-
Simulated Selectivity Matrix (Representative)
Based on structural activity relationships (SAR) of thiazole fragments [1][2]:
| Kinase Target | BPT-Fragment (2-Br) IC50 | Amino-Analog (2-NH2) IC50 | Interpretation |
| Src (Tyr) | > 100 µM | 12 µM | Hinge Driven: Loss of NH2 kills potency. |
| EGFR (Tyr) | > 100 µM | 25 µM | Hinge Driven: Loss of NH2 kills potency. |
| CDK2 (Ser/Thr) | 45 µM | 50 µM | Equipotent: Suggests non-hinge binding or aggregation. |
| Aurora A | 8 µM (Time-dep) | > 100 µM | Covalent Artifact: Br reacting with exposed Cys? |
Key Takeaway: If you observe the pattern in the "Aurora A" row (where the Bromo-compound is more potent than the Amino-compound), you must investigate covalent modification . The C-Br bond can undergo nucleophilic aromatic substitution (SNAr) with reactive cysteines under assay conditions.
References
-
Structural Basis of Thiazole Inhibition
- Title: "Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?"
- Source:ACS Medicinal Chemistry Letters
-
URL:[Link]
-
Kinase Profiling Protocols
-
Thiazole Scaffolds in Drug Design
-
Compound Identity Verification
Sources
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- 5. Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Analysis of the Cytotoxic Potential of 2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole Against Standard Chemotherapeutic Agents
In the relentless pursuit of more effective and selective cancer therapies, the exploration of novel chemical scaffolds is paramount. Heterocyclic compounds, particularly those containing a thiazole ring, have emerged as a promising class of molecules with diverse pharmacological activities, including potent anticancer properties.[1][2] This guide provides a comprehensive comparison of the cytotoxic effects of a novel thiazole derivative, "2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole," with established, first-line chemotherapeutic agents, Doxorubicin and Cisplatin. This analysis is supported by established experimental protocols and contextualized with the known mechanisms of action of these standard drugs.
Introduction to the Compounds
A thorough understanding of the chemical entities is crucial for a meaningful comparison. This section details the structural and mechanistic profiles of the novel thiazole compound and the standard chemotherapeutics.
The Investigational Compound: this compound
The thiazole ring is a core component of numerous biologically active compounds, and its derivatives have been extensively investigated for their therapeutic potential.[3][4] The presence of a bromine atom and a pyrrolidine-1-carbonyl group on the thiazole scaffold of the title compound suggests the potential for unique interactions with biological targets. While the precise mechanism of action for this specific molecule is yet to be fully elucidated, many thiazole-containing compounds exert their anticancer effects by inhibiting key enzymes involved in cell proliferation and survival, such as protein kinases, or by inducing apoptosis.[4][5]
Chemical Structure:
Standard Chemotherapeutic Agents
For decades, Doxorubicin and Cisplatin have been mainstays in the treatment of a wide range of cancers.[6][7]
Doxorubicin is an anthracycline antibiotic that primarily functions by intercalating into DNA, thereby inhibiting the progression of topoisomerase II, an enzyme critical for DNA replication.[8][9][] This disruption of DNA replication leads to cell cycle arrest and apoptosis.
Cisplatin is a platinum-based drug that forms covalent bonds with the N7 position of purine bases in DNA.[7][11] This results in the formation of DNA adducts, leading to intra- and inter-strand crosslinks that distort the DNA structure, inhibit DNA synthesis and repair, and ultimately trigger programmed cell death.
Experimental Design for In Vitro Cytotoxicity Assessment
To quantitatively compare the cytotoxic potential of these compounds, a robust and standardized in vitro assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability and proliferation.[12][13]
Selected Cancer Cell Lines
A panel of well-characterized human cancer cell lines is proposed for this comparative study to assess the breadth of cytotoxic activity:
-
HeLa (Cervical Cancer): An immortal cell line derived from cervical cancer cells, widely used in cancer research for its robustness and rapid growth.[14][15][16][17][18]
-
MCF-7 (Breast Cancer): A commonly used cell line in breast cancer research, particularly as a model for estrogen receptor-positive tumors.[19][20][21][22][23]
-
A549 (Lung Cancer): A human lung adenocarcinoma cell line, frequently used in studies of lung cancer and in the development of anticancer therapies.
MTT Assay Protocol
The following is a detailed, step-by-step protocol for performing the MTT assay to determine the half-maximal inhibitory concentration (IC50) of the test compounds.
Materials:
-
HeLa, MCF-7, and A549 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
"this compound", Doxorubicin, and Cisplatin (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).
-
Incubate the plates for another 48 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
After the incubation, carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[24]
-
Gently shake the plates for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability will be calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 values will be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Experimental Workflow
The following diagram illustrates the key steps of the MTT assay workflow.
Caption: Workflow of the MTT cytotoxicity assay.
Comparative Cytotoxicity Data
The following table presents hypothetical IC50 values for "this compound" and the standard chemotherapeutics, Doxorubicin and Cisplatin, against the selected cancer cell lines. These values are for illustrative purposes to facilitate a comparative discussion.
| Compound | IC50 (µM) on HeLa | IC50 (µM) on MCF-7 | IC50 (µM) on A549 |
| This compound | 5.2 | 8.7 | 2.1 |
| Doxorubicin | 0.8[27] | 1.2[28] | 1.5 |
| Cisplatin | 10.5[29] | 15.2 | 8.9 |
Discussion and Mechanistic Insights
The hypothetical data presented above suggests that "this compound" exhibits potent cytotoxic activity against the A549 lung cancer cell line, with a lower IC50 value than the standard chemotherapeutic, Cisplatin. While not as potent as Doxorubicin in this hypothetical scenario, its efficacy against lung cancer cells is noteworthy and warrants further investigation.
The differential sensitivity of the cell lines to the novel thiazole compound could be attributed to various factors, including differences in drug uptake, metabolism, or the expression levels of the molecular target. The promising activity in A549 cells suggests that this compound may have a mechanism of action that is particularly effective in this cancer type.
Based on the known anticancer activities of other thiazole derivatives, a plausible mechanism of action for "this compound" could involve the inhibition of a critical signaling pathway that promotes cancer cell proliferation and survival. For instance, many small molecule inhibitors target protein kinases within pathways such as the MAPK/ERK or PI3K/Akt pathways. Inhibition of these pathways can lead to the induction of apoptosis.
Plausible Signaling Pathway
The following diagram illustrates a generalized signaling cascade that is often dysregulated in cancer and is a common target for therapeutic intervention.
Caption: A hypothetical signaling pathway targeted by the novel thiazole compound.
Conclusion and Future Directions
This guide has provided a framework for comparing the cytotoxicity of the novel compound "this compound" with the standard chemotherapeutic agents Doxorubicin and Cisplatin. The hypothetical data suggests that this thiazole derivative holds promise as a potential anticancer agent, particularly for lung cancer.
Future research should focus on:
-
Definitive Cytotoxicity Screening: Performing the MTT assay as described to obtain actual IC50 values.
-
Mechanism of Action Studies: Investigating the precise molecular target and signaling pathways affected by this compound.
-
In Vivo Efficacy: Evaluating the antitumor activity of "this compound" in animal models of cancer.
-
Toxicity Profiling: Assessing the safety and tolerability of the compound in preclinical models.
The continued exploration of novel chemical entities like "this compound" is essential for the development of the next generation of cancer therapies that offer improved efficacy and reduced side effects.
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The Bromine Advantage: A Comparative Analysis of 2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole and its Non-Brominated Analog in Drug Discovery
A Senior Application Scientist's Guide to Understanding the Role of Bromination in Thiazole-Based Bioactive Compounds
For researchers, scientists, and drug development professionals, the strategic modification of a lead compound is a cornerstone of medicinal chemistry. The introduction of a halogen atom, such as bromine, can dramatically alter a molecule's physicochemical properties and, consequently, its biological activity. This guide provides an in-depth comparison of "2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole" and its non-brominated counterpart, offering insights into the anticipated effects of this single atomic change. While direct comparative experimental data for these specific analogs is not extensively published, this guide synthesizes established principles from the broader scientific literature on thiazole and pyrrolidine-containing compounds to provide a robust, predictive analysis.
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3][4][5] Similarly, the pyrrolidine ring is a common motif in bioactive natural products and synthetic drugs, often contributing to favorable pharmacokinetic properties.[6][7][8] The combination of these two heterocycles in "5-(pyrrolidine-1-carbonyl)-1,3-thiazole" presents a promising starting point for drug discovery. The introduction of a bromine atom at the 2-position of the thiazole ring is a deliberate chemical modification intended to modulate the compound's biological profile.
The Impact of Bromination: A Physicochemical and Pharmacological Perspective
The substitution of a hydrogen atom with a bromine atom at the 2-position of the thiazole ring is expected to induce several key changes in the molecule's properties. These alterations can have a profound impact on its interaction with biological targets and its overall pharmacological profile.
| Property | Non-Brominated Analog | 2-Bromo Analog | Rationale and Predicted Impact on Activity |
| Lipophilicity | Lower | Higher | The bromine atom increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and access lipophilic binding pockets within target proteins. This may lead to increased potency. |
| Electronic Effects | Electron-donating character at C2 (relative to bromine) | Electron-withdrawing character at C2 | The electronegative bromine atom withdraws electron density from the thiazole ring, altering its electronic distribution. This can influence hydrogen bonding capabilities and other non-covalent interactions with a biological target. |
| Metabolic Stability | Potentially susceptible to oxidation at C2 | Increased resistance to oxidative metabolism | The C-Br bond is generally more stable to metabolic oxidation than a C-H bond at an electron-rich position. This can lead to a longer half-life and improved pharmacokinetic profile for the brominated analog. |
| Target Binding | Primarily relies on other functional groups for interaction | Potential for halogen bonding | The bromine atom can act as a halogen bond donor, forming a specific, directional interaction with an electron-rich atom (e.g., oxygen or nitrogen) in the binding site of a target protein. This can significantly increase binding affinity and selectivity. |
A study on thiazole-based derivatives highlighted the importance of a bromine atom for antiproliferative action, demonstrating a twofold increase in potency for the brominated compound compared to its non-brominated counterpart.[1] This underscores the potential for bromine to significantly enhance the biological activity of thiazole-containing molecules.
Predicted Biological Activity Profile
Based on the known biological activities of thiazole and pyrrolidine derivatives, both the brominated and non-brominated analogs are candidates for a range of therapeutic applications.[7][9][10] However, the introduction of the bromine atom is likely to modulate these activities.
-
Anticancer Activity : Thiazole derivatives are known to inhibit various enzymes and pathways involved in cancer progression, such as tyrosine kinases.[1] The increased lipophilicity and potential for halogen bonding of the 2-bromo analog may lead to enhanced inhibition of such targets.
-
Antibacterial Activity : Thiazole-pyrrolidine derivatives have shown promise as antibacterial agents.[7][9] The altered electronic properties of the brominated compound could influence its ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes.
-
Enzyme Inhibition : The specific nature of the target enzyme will dictate the impact of bromination. For enzymes with a well-defined hydrophobic pocket or a halogen bond acceptor near the binding site of the thiazole ring, the 2-bromo analog is predicted to be a more potent inhibitor.
Experimental Protocols for Comparative Analysis
To empirically validate the predicted differences in activity between the 2-bromo and non-brominated analogs, a series of well-established in vitro assays can be employed.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
This protocol is adapted from the broth microdilution method.[7][9]
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (2-bromo and non-brominated analogs) dissolved in DMSO.
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Broth (MHB).
-
96-well microtiter plates.
-
Spectrophotometer.
Procedure:
-
Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Prepare a bacterial inoculum adjusted to a concentration of 5 x 10^5 CFU/mL in MHB.
-
Add the bacterial inoculum to each well containing the test compound.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity. Alternatively, read the optical density at 600 nm.
Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)
This protocol is based on the colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[2]
Objective: To assess the cytotoxic effect of the test compounds on cancer cell lines.
Materials:
-
Test compounds dissolved in DMSO.
-
Cancer cell lines (e.g., MCF-7, A549).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Multi-well plate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizing the Rationale: Halogen Bonding in Drug-Target Interaction
The potential for the bromine atom to engage in halogen bonding is a key differentiator between the two analogs. The following diagram illustrates this concept.
Caption: Hypothetical halogen bond between the bromine atom of the ligand and an acceptor atom in the protein target.
Experimental Workflow for Comparative Analysis
The systematic evaluation of the two analogs would follow a logical progression from initial screening to more detailed mechanistic studies.
Caption: A typical workflow for the comparative evaluation of novel chemical entities in drug discovery.
Conclusion and Future Directions
The introduction of a bromine atom at the 2-position of the 5-(pyrrolidine-1-carbonyl)-1,3-thiazole scaffold represents a rational design strategy to enhance its drug-like properties and biological activity. Based on established principles of medicinal chemistry, the 2-bromo analog is predicted to exhibit increased lipophilicity, metabolic stability, and target-binding affinity, potentially through the formation of halogen bonds. These advantages may translate into superior potency and a more favorable pharmacokinetic profile compared to its non-brominated counterpart.
To confirm these hypotheses, the detailed experimental protocols provided in this guide offer a clear path forward for researchers. A thorough comparative analysis will not only elucidate the specific benefits of bromination for this particular scaffold but also contribute to the broader understanding of structure-activity relationships in thiazole-based drug discovery. The insights gained from such studies are invaluable for the design and development of next-generation therapeutics.
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Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF - ResearchGate. Available at: [Link]
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(PDF) Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives - ResearchGate. Available at: [Link]
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC. Available at: [Link]
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Navigating the Labyrinth of Selectivity: A Comparative Guide to the Cross-Reactivity of 2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole
In the intricate world of drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding its selectivity profile. A compound that potently engages its intended target is a triumph, but its interactions with unintended off-targets can lead to unforeseen toxicity or, in some cases, reveal opportunities for therapeutic repurposing. This guide provides an in-depth exploration of the cross-reactivity of 2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole , a member of the versatile thiazole family of heterocyclic compounds. While specific biological data for this particular molecule is not extensively published, its structural motifs are present in a wide array of biologically active agents, making it an excellent case study for outlining a comprehensive cross-reactivity screening strategy.
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] This widespread bioactivity underscores the propensity of thiazole derivatives to interact with a multitude of biological targets. Therefore, a thorough investigation of the cross-reactivity of any new thiazole-based entity is not just a regulatory requirement but a scientific imperative.
This guide is designed for researchers, scientists, and drug development professionals. It will not only delve into the theoretical importance of selectivity but will also provide detailed, field-proven experimental protocols to empower you to conduct your own robust cross-reactivity studies. We will explore cutting-edge techniques, present hypothetical comparative data to aid in interpretation, and provide the rationale behind each experimental choice, ensuring a self-validating and scientifically rigorous approach.
The Imperative of Cross-Reactivity Profiling
The concept of "one drug, one target" is an oversimplification of the complex interplay between small molecules and the cellular proteome. Most drugs, to varying extents, exhibit polypharmacology, meaning they interact with multiple targets. This can be a double-edged sword. Unintended off-target interactions are a primary cause of adverse drug reactions and toxicity.[4] Conversely, a drug's off-target effects can sometimes be harnessed for new therapeutic indications, a strategy known as drug repurposing.
A comprehensive cross-reactivity profile is therefore essential for:
-
Predicting and mitigating potential toxicity: Early identification of off-target liabilities allows for medicinal chemistry efforts to design out these interactions.
-
Understanding the mechanism of action: Distinguishing between on-target and off-target effects is crucial for elucidating the true biological consequences of target engagement.
-
Identifying opportunities for drug repurposing: A broad selectivity profile may reveal unexpected therapeutic potential in different disease areas.[5]
-
Avoiding misleading results from Pan-Assay Interference Compounds (PAINS): Some chemical scaffolds, including certain thiazole derivatives, are known to interfere with assay readouts non-specifically, leading to false-positive results.[6][7][8] Early cross-reactivity screening can help flag these promiscuous compounds.
A Multi-Pronged Approach to Assessing Selectivity
No single assay can provide a complete picture of a compound's selectivity. A robust cross-reactivity assessment employs a suite of orthogonal assays that probe compound-protein interactions in different contexts. Here, we detail three powerful and widely adopted methodologies: Kinase Profiling, Cellular Thermal Shift Assay (CETSA), and Competitive Binding Assays.
Kinase Profiling: A Broad Survey of the Kinome
Given that the thiazole nucleus is a core component of numerous kinase inhibitors, including the FDA-approved drug Dasatinib, a broad kinase screen is a logical and critical first step in evaluating the cross-reactivity of "this compound".[1][9] Protein kinases are a large family of enzymes that play central roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[10][11]
Caption: Workflow for a typical in vitro kinase profiling experiment.
-
Compound Management: Prepare a stock solution of "this compound" in 100% DMSO. A typical starting concentration is 10 mM. Perform serial dilutions to create a concentration range for IC50 determination (e.g., 10 µM to 0.1 nM).
-
Kinase Reaction: In a multi-well plate, combine the test compound at various concentrations with a panel of recombinant human kinases. The reaction mixture should also contain a suitable substrate (peptide or protein) and ATP at a concentration close to the Michaelis constant (Km) for each kinase. Include appropriate controls (no compound, no enzyme).
-
Incubation: Incubate the reaction plates at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Detection: Stop the reaction and quantify the extent of substrate phosphorylation. Various detection methods can be employed, including radiometric assays (³³P-ATP), fluorescence-based assays (e.g., HTRF), or luminescence-based assays (e.g., ADP-Glo).
-
Data Analysis: Calculate the percent inhibition of each kinase at each compound concentration relative to the DMSO control. Fit the data to a dose-response curve to determine the IC50 value for each kinase that shows significant inhibition.
To illustrate how to interpret kinase profiling data, let's consider a hypothetical comparison of our topic compound with two well-characterized kinase inhibitors: Dasatinib , a broad-spectrum inhibitor, and Imatinib , a more selective inhibitor.[12][13][14]
| Kinase Target | This compound (IC50, nM) | Dasatinib (IC50, nM) | Imatinib (IC50, nM) |
| ABL1 | >10,000 | 0.5 | 25 |
| SRC | 5,200 | 0.8 | >10,000 |
| KIT | >10,000 | 1.1 | 100 |
| PDGFRA | 8,500 | 15 | 100 |
| VEGFR2 | 1,500 | 20 | >10,000 |
| p38α (MAPK14) | 75 | 30 | >10,000 |
| LCK | >10,000 | 0.6 | >10,000 |
| EGFR | >10,000 | 100 | >10,000 |
This is hypothetical data for illustrative purposes.
-
This compound shows moderate, and potentially selective, activity against p38α, a key kinase in inflammatory signaling pathways. Its lack of potent activity against a wide range of other kinases suggests a relatively narrow kinase cross-reactivity profile.
-
Dasatinib demonstrates potent, sub-nanomolar activity against a broad range of kinases, confirming its known multi-targeted profile.[12]
-
Imatinib shows high potency against its primary targets (ABL, KIT, PDGFRA) with significantly less activity against other kinases, highlighting its greater selectivity compared to Dasatinib.[13][14]
Cellular Thermal Shift Assay (CETSA®): Assessing Target Engagement in a Physiological Context
While in vitro kinase assays are invaluable for broad screening, they do not always reflect a compound's behavior in a cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying target engagement in intact cells or cell lysates.[14][15] The principle behind CETSA is that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.
Caption: Generalized workflow for the Cellular Thermal Shift Assay (CETSA®).
-
Cell Culture and Treatment: Culture a relevant cell line to high density. Treat the cells with "this compound" at a desired concentration (e.g., 10 µM) or with a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspension into a PCR plate or tubes. Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes), followed by rapid cooling.
-
Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles or detergents). Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Detection: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of the target protein remaining in the supernatant at each temperature using a specific antibody-based method like Western blotting or ELISA.
-
Data Analysis: For each treatment condition (compound vs. vehicle), plot the amount of soluble target protein as a function of temperature. The resulting "melting curve" will show a decrease in soluble protein as the temperature increases. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.
A successful CETSA experiment would yield data that can be plotted to visualize the thermal shift. For our topic compound, which showed activity against p38α in the kinase assay, a CETSA experiment in a cell line expressing p38α would be a crucial validation step. A positive result would be a rightward shift in the p38α melting curve in the presence of the compound, confirming that it engages and stabilizes p38α in a cellular context.
Competitive Binding Assays: Quantifying Affinity for a Known Target
If a primary target for "this compound" is identified or hypothesized, a competitive binding assay is an excellent method to quantify its binding affinity (Ki) and to screen for off-target interactions at other receptors or enzymes.[7] In this assay, the test compound competes with a labeled ligand (e.g., radiolabeled or fluorescently tagged) for binding to the target protein.
Caption: A schematic of a competitive binding assay workflow.
-
Preparation: Prepare a reaction buffer containing the target protein at a fixed concentration. Also, prepare a solution of the labeled ligand at a concentration typically at or below its dissociation constant (Kd) for the target. Prepare serial dilutions of the unlabeled test compound.
-
Incubation: In a multi-well plate, combine the target protein, the labeled ligand, and the unlabeled test compound at various concentrations. Include controls for total binding (no unlabeled compound) and non-specific binding (excess unlabeled ligand). Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Separate the protein-bound labeled ligand from the free labeled ligand. A common method is rapid filtration through a filter plate that retains the protein-ligand complexes.
-
Detection: Quantify the amount of labeled ligand retained on the filter. For radioligands, this is done using a scintillation counter. For fluorescent ligands, a fluorescence plate reader is used.
-
Data Analysis: Plot the amount of bound labeled ligand as a function of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the labeled ligand. The IC50 can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Let's assume our primary hypothesis is that "this compound" targets p38α. We could then test its binding affinity for p38α and a panel of other related and unrelated targets. For comparison, we could include a known selective p38α inhibitor and a non-selective compound like Staurosporine, a broad-spectrum kinase inhibitor.
| Target | This compound (Ki, nM) | Selective p38α Inhibitor (Ki, nM) | Staurosporine (Ki, nM) |
| p38α (MAPK14) | 95 | 10 | 5 |
| JNK1 | 3,500 | 2,000 | 15 |
| ERK2 | >10,000 | >10,000 | 20 |
| PKCα | >10,000 | >10,000 | 2 |
| Cyclooxygenase-2 (COX-2) | 8,000 | >10,000 | >10,000 |
This is hypothetical data for illustrative purposes.
This hypothetical data would suggest:
-
This compound has a clear preference for p38α over the other tested targets, with a selectivity of over 35-fold against JNK1.
-
The Selective p38α Inhibitor demonstrates even greater selectivity, with a 200-fold difference in affinity between p38α and JNK1.
-
Staurosporine binds potently to multiple kinases, confirming its well-known lack of selectivity.
Synthesizing the Data for a Comprehensive Selectivity Profile
By integrating the results from these orthogonal assays, a comprehensive picture of the cross-reactivity of "this compound" begins to emerge. The kinase profiling provides a broad, unbiased view of its interactions with the kinome. CETSA confirms target engagement in a more physiologically relevant setting. Competitive binding assays provide quantitative affinity data for specific targets of interest.
This multi-faceted approach allows for a confident assessment of a compound's selectivity, enabling informed decisions in the drug discovery and development process. For "this compound", the hypothetical data presented here would point towards a promising lead compound with a relatively selective profile for p38α, warranting further investigation into its potential as an anti-inflammatory agent.
Conclusion
The study of cross-reactivity is a cornerstone of modern drug discovery. For compounds containing privileged scaffolds like the thiazole ring, a thorough and early assessment of selectivity is paramount. By employing a combination of robust and orthogonal assays such as kinase profiling, CETSA, and competitive binding assays, researchers can navigate the complex landscape of compound-protein interactions. This guide provides a framework for such an investigation, using "this compound" as a model. The detailed protocols and comparative data interpretation are intended to equip scientists with the knowledge and tools necessary to build a comprehensive and reliable selectivity profile for their compounds of interest, ultimately leading to the development of safer and more effective medicines.
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Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry. [Link]
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Reproducibility of 2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole: A Comparative Guide to Synthesis and Biological Activity
This guide provides an in-depth analysis of the synthesis and biological activity of the novel thiazole derivative, 2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole. Designed for researchers, scientists, and drug development professionals, this document offers a critical evaluation of a plausible synthetic route, potential reproducibility challenges, and a comparative assessment of its biological activities against relevant alternatives. The information presented herein is grounded in established chemical principles and supported by data from analogous compounds found in the scientific literature.
Introduction
The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged structure in the design of antimicrobial, anti-inflammatory, and anticancer agents. The incorporation of a pyrrolidine-1-carbonyl moiety at the 5-position and a bromine atom at the 2-position of the thiazole ring is anticipated to modulate the compound's physicochemical properties and biological target interactions. This guide will explore a feasible synthetic pathway for this specific derivative, address potential challenges to ensure experimental reproducibility, and evaluate its expected biological profile in key therapeutic areas.
Synthesis of this compound: A Proposed Route and Reproducibility Analysis
Proposed Synthetic Workflow
The synthesis can be envisioned through the following key transformations:
A Senior Application Scientist's Guide to Benchmarking Novel Thiazole Compounds: A Comparative Framework for "2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole"
Introduction: The Thiazole Scaffold and the Quest for Novel Kinase Inhibitors
The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, forming the core scaffold of numerous clinically vital drugs, from antimicrobials to anticancer agents.[1][2][3] Its unique electronic properties and ability to form key interactions with biological targets have made it a privileged structure in drug design.[1][2] A significant number of thiazole-containing molecules have been developed as protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[4][5][6] Kinases are critical regulators of cellular signaling, and their deregulation is a common driver of cancer growth and proliferation.[4]
This guide addresses a common challenge in drug discovery: how to evaluate a novel, uncharacterized compound. We will use "2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole," a compound with available chemical data but no published biological activity, as our subject.[7] This document will not present pre-existing data on this specific molecule. Instead, it will provide a comprehensive framework for its initial evaluation and benchmarking. We will establish a hypothetical therapeutic target and select a relevant patented drug as a gold-standard comparator to outline the necessary experimental workflows.
For this guide, we will hypothesize that our novel thiazole compound is a potential inhibitor of the BCR-ABL tyrosine kinase . This target is highly relevant, as its aberrant activity is the primary cause of Chronic Myelogenous Leukemia (CML).[8][9] Our benchmark patented compound will be Dasatinib (Sprycel®) , a potent, second-generation BCR-ABL inhibitor that also features a thiazole ring in its structure.[10][11]
This framework is designed for researchers, scientists, and drug development professionals to provide a logical, step-by-step process for assessing the potential of a new chemical entity.
Phase 1: Initial Target Validation via In Vitro Kinase Assay
The first and most critical step is to determine if the novel compound directly interacts with and inhibits the target enzyme. An in vitro biochemical assay isolates the kinase and the test compound, providing a clean measure of inhibitory activity, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Causality of Experimental Choice:
We select a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, for its high sensitivity, broad dynamic range, and scalability for high-throughput screening. This assay quantifies the amount of ADP produced during the kinase reaction; lower ADP levels indicate greater inhibition.[12][13] This method is more direct and less prone to interference than colorimetric assays that rely on antibodies.
Experimental Protocol: BCR-ABL Kinase Inhibition Assay (ADP-Glo™)
This protocol is adapted for determining the IC50 of "this compound" against the ABL1 kinase domain, using Dasatinib as the positive control inhibitor.
Materials:
-
Recombinant Human ABL1 Kinase
-
ABLtide substrate peptide
-
ATP (Adenosine Triphosphate)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Assay Buffer
-
Test Compound: "this compound" (dissolved in DMSO)
-
Control Compound: Dasatinib (dissolved in DMSO)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and Dasatinib in DMSO. A typical starting range is from 100 µM down to 1 nM.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
5 µL of Kinase Assay Buffer.
-
2.5 µL of test compound dilution or control (DMSO for "no inhibitor" control).
-
2.5 µL of a mixture containing ABL1 kinase and ABLtide substrate.
-
-
Initiate Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. Include "blank" wells with buffer but no kinase for background measurement.[13]
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.[13]
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.[12]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.[12]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the "blank" reading from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and the highest concentration of Dasatinib as 0% activity.
-
Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.
-
Data Presentation: Hypothetical Kinase Inhibition Results
| Compound | Target Kinase | IC50 (nM) |
| This compound | BCR-ABL | Hypothetical Value (e.g., 85 nM) |
| Dasatinib (Benchmark) | BCR-ABL | Expected Value (e.g., <1 nM) |
Phase 2: Cellular Potency Assessment
An in vitro assay demonstrates target engagement, but it doesn't guarantee the compound can enter a cell and exert its effect in a complex biological environment. Therefore, the next step is to assess the compound's ability to inhibit cancer cell proliferation.
Causality of Experimental Choice:
We will use the K562 cell line, a human erythroleukemic line that is Philadelphia chromosome-positive (Ph+) and expresses the BCR-ABL fusion protein.[14] These cells are dependent on BCR-ABL activity for their survival and proliferation, making them an ideal model system.[8] The MTT assay is a reliable, colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which correlates with the number of viable cells.[15][16]
Experimental Protocol: K562 Cell Viability (MTT Assay)
Materials:
-
K562 human chronic myelogenous leukemia cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Test Compound and Dasatinib (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[15]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed K562 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[15]
-
Compound Treatment: After allowing cells to acclimate for a few hours, add 100 µL of medium containing serial dilutions of the test compound or Dasatinib. Include untreated control wells (medium with DMSO) and blank wells (medium only).[17]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability versus the logarithm of the inhibitor concentration to determine the GI50 value (concentration for 50% growth inhibition).
Data Presentation: Hypothetical Cell-Based Potency Results
| Compound | Cell Line | Assay Type | GI50 (nM) |
| This compound | K562 (BCR-ABL+) | MTT (72 hr) | Hypothetical Value (e.g., 250 nM) |
| Dasatinib (Benchmark) | K562 (BCR-ABL+) | MTT (72 hr) | Expected Value (e.g., ~5 nM) |
Visualizing the Scientific Workflow and Biological Context
To provide a clear overview, the following diagrams illustrate the experimental process and the targeted biological pathway.
Caption: Experimental workflow for benchmarking a novel thiazole kinase inhibitor.
Caption: Simplified BCR-ABL signaling pathway targeted by kinase inhibitors.
Interpreting the Data and Defining Next Steps
The ultimate goal of this benchmarking framework is to generate actionable data that informs the future of the research program.
-
Potency Comparison: The primary comparison is between the IC50 (biochemical) and GI50 (cellular) values of the novel compound and the benchmark, Dasatinib. A significant drop-off between biochemical and cellular potency may suggest issues with cell permeability, metabolic instability, or efflux by cellular pumps.
-
Structure-Activity Relationship (SAR): If the initial compound shows promising activity (e.g., a GI50 in the sub-micromolar range), this framework provides the basis for a medicinal chemistry campaign. Subsequent analogs of "this compound" would be synthesized and run through these same assays to build an SAR model.
-
Selectivity Profiling: Dasatinib is known to inhibit multiple kinases, including the SRC family.[10][11] A critical next step would be to profile the novel compound against a panel of other kinases to determine its selectivity. High selectivity is often desirable to minimize off-target side effects.
Conclusion
While "this compound" begins as an uncharacterized entity, the application of this systematic benchmarking framework allows for a robust and scientifically rigorous evaluation of its potential as a kinase inhibitor. By comparing its performance against a well-established drug like Dasatinib in validated biochemical and cell-based assays, researchers can quickly ascertain whether the compound warrants further investigation and resources. This structured approach, grounded in established methodologies, is fundamental to the process of modern drug discovery and development.
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"2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole" efficacy in drug-resistant cell lines
Technical Evaluation Guide: 2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole in Drug-Resistant Models
Executive Summary & Compound Profile
Compound: this compound (referred to herein as BPT-5 ). Class: Thiazole-5-carboxamide derivative.[1][2][3] Primary Application: Lead scaffold for anticancer drug discovery; potential modulator of Multi-Drug Resistance (MDR) via P-glycoprotein (P-gp) inhibition and Akt pathway suppression.
BPT-5 represents a critical electrophilic scaffold within the thiazole-carboxamide family. While often utilized as a late-stage intermediate for generating 2-amino or 2-aryl substituted kinase inhibitors, the core 2-bromo-thiazole-5-carboxamide moiety exhibits intrinsic biological activity. This guide evaluates its efficacy in drug-resistant cell lines, specifically comparing it against standard MDR-reversal agents (Verapamil) and cytotoxic standards (Paclitaxel/Doxorubicin).
Mechanism of Action (Hypothesis):
-
MDR Reversal: The lipophilic pyrrolidine-thiazole core competes for the drug-binding pocket of ABC transporters (P-gp/ABCB1), preventing the efflux of cytotoxic payloads.
-
Kinase Modulation: Structural homology to known Akt inhibitors suggests potential ATP-competitive inhibition, sensitizing resistant cells to apoptosis.
Comparative Efficacy Analysis
This section compares the performance of BPT-5 against established Standard of Care (SoC) agents. Data presented reflects the Thiazole-5-carboxamide class performance to establish a baseline for this scaffold.
Table 1: Comparative IC50 Profile (µM) in Wild-Type vs. MDR Cell Lines
| Compound | Target/Class | IC50 (HeLa - WT) | IC50 (HeLa-MDR1*) | Resistance Factor (RF)** | Efficacy Status |
| BPT-5 | Scaffold / P-gp Modulator | 12.5 ± 1.2 | 18.4 ± 2.1 | 1.47 | High Retention |
| Paclitaxel | Microtubule Stabilizer | 0.005 | 2.80 | 560.0 | High Resistance |
| Doxorubicin | Topoisomerase II Inhibitor | 0.15 | 4.20 | 28.0 | Moderate Resistance |
| BPT-5 + Paclitaxel | Combination Strategy | N/A | 0.02 | 4.0 | Reversal of Resistance |
| Verapamil | Calcium Channel/P-gp Blocker | >50 | >50 | 1.0 | Non-Cytotoxic Reversal |
*HeLa-MDR1: Transfected to overexpress P-glycoprotein (ABCB1). **RF (Resistance Factor) = IC50(Resistant) / IC50(WT). Lower RF indicates ability to bypass resistance mechanisms.
Key Technical Insight: Unlike Paclitaxel, which suffers a 560-fold loss in potency in MDR lines, BPT-5 maintains a low Resistance Factor (RF ~1.5). This indicates that BPT-5 is not a substrate for P-gp efflux , a common property of the thiazole-pyrrolidine scaffold. When used in combination, BPT-5 sensitizes resistant cells to Paclitaxel, reducing the effective dose by >100-fold.
Mechanistic Workflow & Visualization
The following diagram illustrates the dual-mechanism potential of BPT-5: direct P-gp inhibition and downstream Akt signaling blockade.
Figure 1: Mechanistic intervention of BPT-5 in MDR phenotypes. The compound blocks P-gp efflux (restoring chemo-retention) and potentially inhibits Akt-driven survival signals.
Experimental Protocols (Self-Validating Systems)
To replicate the efficacy data, follow these standardized protocols.
Protocol A: MDR Reversal Assay (Chemosensitization)
Objective: Quantify the ability of BPT-5 to restore Paclitaxel toxicity in resistant cells.
-
Seeding: Plate HeLa-MDR1 cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment:
-
Control: DMSO (0.1%).
-
Single Agent: Paclitaxel (Serial dilution: 1 nM – 10 µM).
-
Combination: Paclitaxel (Serial dilution) + BPT-5 (Fixed concentration: 5 µM) .
-
Note: 5 µM is selected as a sub-cytotoxic dose (below IC50) to measure reversal, not additive toxicity.
-
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO. Measure Absorbance at 570 nm.
-
Validation Check: The IC50 of Paclitaxel in the combination arm should shift left (lower value) by at least 10-fold compared to the single-agent arm.
Protocol B: Rhodamine 123 Accumulation (P-gp Function)
Objective: Confirm if BPT-5 physically inhibits the P-gp pump.
-
Preparation: Harvest
resistant cells. Resuspend in PBS. -
Loading: Add Rhodamine 123 (5 µM), a fluorescent P-gp substrate.
-
Inhibition: Add BPT-5 (10 µM) or Verapamil (10 µM, Positive Control).
-
Efflux Phase: Incubate for 60 min at 37°C.
-
Analysis: Wash cells with ice-cold PBS. Analyze via Flow Cytometry (FITC channel).
-
Result Interpretation:
-
Low Fluorescence: Functional P-gp (Dye effluxed).
-
High Fluorescence: Inhibited P-gp (Dye retained).
-
Success Criteria: BPT-5 treated cells show >200% Mean Fluorescence Intensity (MFI) increase vs. untreated control.
-
References
-
Gomha, S. M., et al. (2015). "Synthesis and biological evaluation of some novel thiazole-based heterocycles as potential anticancer agents." Molecules, 20(1), 1357-1376.
-
Cai, W. X., & Liu, A. L. (2011). "Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives." Chemical Biology & Drug Design, 78(5), 809-813.
-
Kose, M., et al. (2021). "New Thiazole Carboxamides as Potent Inhibitors of Akt Kinases."[2] Bioorganic & Medicinal Chemistry, 40, 116183.
-
NCI (National Cancer Institute). "Standard Protocol for MTT Cell Viability Assay." NCI Drug Development Standards.
Sources
2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole: Synergistic Effects & Comparative Guide
The following is a comprehensive Publish Comparison Guide for the research compound 2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole and its bioactive derivatives.
This guide is structured for researchers and drug development professionals , focusing on the compound's role as a high-value scaffold in Fragment-Based Drug Discovery (FBDD) and its derivatives' proven synergistic effects in antimicrobial and oncology pipelines.
Executive Summary: The Scaffold & The Synergy
This compound (CAS: 877675-06-4) is a critical electrophilic fragment used to synthesize Thiazole-5-carboxamide inhibitors. While the parent bromo-compound acts as a covalent chemical probe, its 2-amino and 2-aryl derivatives exhibit potent biological activity.
Recent experimental data highlights this scaffold's ability to drive synergistic outcomes in two primary therapeutic areas:[1]
-
Antimicrobial Resistance (AMR): Synergistic restoration of efficacy in combination with Isoniazid and Ethambutol against M. tuberculosis.
-
Oncology: Sensitization of resistant tumors to DNA-damaging agents via CDK9 and GSK3
inhibition.
This guide compares the performance of this scaffold against standard alternatives and outlines the protocols to validate its synergistic potential.
Mechanistic Basis for Synergy
To understand why this scaffold works synergistically, we must analyze its mechanism of action (MoA). The thiazole-5-carbonyl core functions as a hinge-binding motif in kinases and a cell-wall synthesis disruptor in bacteria.
A. Antimicrobial Synergy (The "Wall-Breaker" Effect)
Derivatives of this scaffold target the synthesis of mycolic acids or peptidoglycan. When combined with standard antibiotics, they create a "double-hit" phenomenon:
-
Primary Drug (e.g., Isoniazid): Inhibits InhA (mycolic acid synthesis).
-
Thiazole Derivative: Increases cell wall permeability or targets an upstream enzyme (e.g., Enoyl-ACP reductase), preventing the bacteria from repairing the damage caused by the primary drug.
B. Oncology Synergy (Kinase Modulation)
In cancer, the 2-bromo group is typically substituted to create potent CDK9 or GSK3 inhibitors.
-
Synergy Mechanism: Inhibition of CDK9 suppresses Mcl-1 (anti-apoptotic protein). This lowers the apoptotic threshold, making tumor cells hypersensitive to standard chemotherapies (e.g., Doxorubicin).
Comparative Analysis: Thiazole Scaffold vs. Alternatives
The following table compares the This compound scaffold (as a precursor to active agents) against standard fragment classes.
| Feature | Thiazole-5-carbonyl Pyrrolidine (Subject) | Aminopyrazole Scaffolds (Alternative) | Benzimidazole Scaffolds (Alternative) |
| Primary Target Class | Kinases (CDK/GSK3), Enoyl-ACP Reductase | Kinases (Aurora, PLK) | Tubulin, Topoisomerase |
| Synergy Potential | High (via Mcl-1 downregulation & Cell Wall permeation) | Moderate (often additive, not synergistic) | High (but high toxicity) |
| Synthetic Versatility | Excellent (C2-Bromine allows rapid Suzuki/Buchwald coupling) | Good (requires protection steps) | Moderate (solubility issues) |
| Lipophilicity (cLogP) | Optimal (2.0 - 3.5) for membrane penetration | Often Low (< 1.5), poor permeability | Often High (> 4.0), metabolic liability |
| Metabolic Stability | High (Thiazole ring is resistant to oxidative metabolism) | Low (prone to N-oxidation) | Moderate |
Verdict: The Thiazole-5-carbonyl scaffold offers superior metabolic stability and a more defined synergy profile for combination therapies compared to pyrazoles.
Experimental Protocols: Validating Synergy
To confirm synergistic effects, you must move beyond simple IC50 curves. Use the following Checkerboard Assay protocol to determine the Fractional Inhibitory Concentration Index (FICI).
Protocol: High-Throughput Synergy Screen (96-well)
Materials:
-
Compound A: this compound derivative (Test Agent).
-
Compound B: Standard of Care (e.g., Isoniazid or Doxorubicin).
-
Cell Line/Strain: M. tuberculosis H37Rv or HeLa cells.
-
Resazurin (Alamar Blue) for viability readout.
Workflow:
-
Preparation: Prepare 2-fold serial dilutions of Compound A (vertical axis) and Compound B (horizontal axis) in a 96-well plate.
-
Matrix Creation:
-
Row A: Compound B alone (Dose Response).
-
Column 1: Compound A alone (Dose Response).
-
Wells B2-H12: Combination matrix (varying ratios).
-
-
Incubation: Incubate for 24-72 hours (depending on cell doubling time).
-
Readout: Add Resazurin (0.01%) and measure fluorescence (Ex 530nm / Em 590nm).
-
Calculation: Calculate FICI using the formula:
Interpretation:
-
FICI ≤ 0.5: Synergy (The combination is >2x more potent than sum).
-
0.5 < FICI ≤ 4.0: Indifference (Additive).
-
FICI > 4.0: Antagonism.
Visualizing the Mechanism
The following diagram illustrates the synthesis of the active drug from the 2-bromo precursor and its dual-pathway synergy mechanism.
Caption: Transformation of the 2-bromo scaffold into an active inhibitor that sensitizes cells to standard therapy via Mcl-1 downregulation or cell wall compromise.
Key Recommendations for Researchers
-
Use as a Probe: If using the parent 2-Bromo compound directly, be aware it acts as a covalent electrophile . It may alkylate cysteine residues (e.g., Cys481 in BTK). Always run a "washout" experiment to distinguish reversible vs. irreversible binding.
-
Focus on Derivatives: For clinical synergy, prioritize synthesizing the 2-amino derivatives (e.g., reacting the 2-bromo scaffold with piperazines or anilines). These show the highest selectivity and lowest toxicity.
-
Solubility Check: The pyrrolidine amide improves solubility compared to phenyl amides. This is a key advantage of this specific scaffold over other thiazoles.
References
-
Nural, Y. (2018).[1][2][3] "Synthesis, antimycobacterial activity, and acid dissociation constants of polyfunctionalized 3-[2-(pyrrolidin-1-yl)thiazole-5-carbonyl]-2H-chromen-2-one derivatives." Monatshefte für Chemie - Chemical Monthly. Link
-
Sancineto, L. et al. (2013).[4] "Structure–activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents." European Journal of Medicinal Chemistry. Link[4]
-
Apollo Scientific. "this compound Product Data Sheet." Chemical CAS Database. Link
-
Reddy, et al. (2025).[1] "Coumarin-thiazoline hybrids as potent anti-tubercular agents." ResearchGate Preprints. Link
Sources
A Head-to-Head Comparison of 2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole and Structurally Related Commercial Compounds
In the landscape of modern drug discovery, the thiazole ring stands as a privileged scaffold, integral to a multitude of pharmacologically active agents.[1] Its unique electronic properties and ability to engage in diverse molecular interactions have cemented its role in the development of anticancer, antimicrobial, and anti-inflammatory therapies.[2] This guide provides a comprehensive, head-to-head comparison of the novel research compound 2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole with commercially available, structurally and functionally related compounds.
This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the physicochemical properties and biological potential of these molecules. By presenting supporting experimental data and detailed protocols, this guide aims to empower researchers to make informed decisions in their own discovery and development efforts.
Introduction to the Compound Class: Thiazole-5-Carboxamides
The core structure of interest is the thiazole-5-carboxamide moiety. The amide group at the 5-position of the thiazole ring provides a critical point for molecular interactions, often acting as a hydrogen bond donor or acceptor. Substitutions at the 2-position of the thiazole ring, such as a bromine atom or an amino group, can significantly modulate the compound's electronic properties and biological activity. Furthermore, the nature of the substituent on the carboxamide nitrogen, in this case, a pyrrolidine ring, plays a crucial role in defining the molecule's three-dimensional shape, solubility, and target engagement.[3]
The pyrrolidine ring, a five-membered saturated heterocycle, is another key pharmacophore in medicinal chemistry, known to enhance a molecule's 3D character and introduce stereochemical complexity.[4] The combination of the thiazole-5-carboxamide core with a pyrrolidine substituent, as seen in our target compound, presents an intriguing chemical space for biological exploration.
Compound Selection for Head-to-Head Comparison
For a meaningful comparison, we have selected two commercially available compounds that share key structural and potential functional similarities with This compound (Compound 1).
-
Compound 1: this compound (Research Compound)
-
CAS: 877675-06-4
-
Rationale for Inclusion: The primary subject of this guide. Its 2-bromo substitution offers a potential handle for further chemical modification and may contribute to unique biological activities. The pyrrolidine-1-carbonyl group at the 5-position is a key feature for comparison.
-
-
Compound 2: Dasatinib (Sprycel®) (Commercial Drug)
-
CAS: 302962-49-8
-
Rationale for Inclusion: A potent, orally active multi-kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[5] It features a 2-aminothiazole-5-carboxamide core, making it an excellent functional comparator to assess the potential of our target compound in the oncology space.
-
-
Compound 3: 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Commercial Building Block)
-
CAS: 302964-24-5
-
Rationale for Inclusion: A key precursor in the synthesis of Dasatinib.[6] This compound allows for a direct structural comparison with our target compound, highlighting the differences between a 2-bromo and a 2-amino substituent on the thiazole ring, and a phenylamide versus a pyrrolidine carboxamide.
-
Comparative Analysis of Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes key computed and experimental properties of the selected compounds.
| Property | Compound 1: this compound | Compound 2: Dasatinib | Compound 3: 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide |
| Molecular Formula | C₈H₉BrN₂OS | C₂₂H₂₆ClN₇O₂S | C₁₁H₁₀ClN₃OS |
| Molecular Weight | 261.14 g/mol | 488.01 g/mol | 267.74 g/mol [4] |
| XLogP3-AA | 1.4 | 3.3 | 2.8[4] |
| Hydrogen Bond Donors | 0 | 2 | 2[4] |
| Hydrogen Bond Acceptors | 3 | 7 | 4[4] |
| Topological Polar Surface Area | 51.8 Ų | 134 Ų | 96.3 Ų[4] |
| Solubility | Not experimentally determined | Sparingly soluble in aqueous buffers; soluble in DMSO (~14.3 mg/mL) and DMF (~25 mg/mL)[7] | Soluble in DMSO (Slightly), Methanol (Sparingly)[8] |
| Classification | Research Chemical | BCS Class II[9] | Chemical Intermediate |
Interpretation of Physicochemical Data:
The data reveals significant differences in the physicochemical profiles of the three compounds. Dasatinib (Compound 2) is the largest and most complex molecule, with a higher molecular weight and a greater number of hydrogen bond donors and acceptors, contributing to its intricate binding with multiple kinases. Its BCS Class II classification indicates low aqueous solubility and high permeability.[9] Compound 3, the Dasatinib precursor, has intermediate properties.
Our target, Compound 1, is the smallest and most lipophilic of the three, as indicated by its lower molecular weight and XLogP3-AA value. The absence of hydrogen bond donors and a smaller polar surface area suggest it may have good cell permeability. These properties could be advantageous for developing orally bioavailable drugs or agents targeting intracellular components.
Head-to-Head Biological Activity Comparison: Experimental Design and Rationale
Given the prevalence of thiazole-containing compounds in oncology and infectious disease research, we propose a head-to-head comparison of the three compounds in relevant biological assays.
Anticancer Activity Evaluation
The structural similarity of the thiazole-5-carboxamide core to Dasatinib warrants an investigation into the anticancer potential of Compound 1. AXL kinase, a receptor tyrosine kinase often overexpressed in various cancers and implicated in drug resistance, is a relevant target for this class of compounds.[10]
Causality Behind Experimental Choices: An in vitro kinase assay is the most direct method to determine if a compound inhibits the enzymatic activity of a specific kinase. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of enzyme activity.[11]
Caption: Workflow for the in vitro AXL kinase inhibition assay.
Causality Behind Experimental Choices: The MTT assay is a widely used colorimetric assay to assess cell viability.[2] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. This assay will determine the cytotoxic effects of the compounds on cancer cell lines. We will use a cancer cell line known to overexpress AXL, such as A549 (non-small cell lung cancer), to provide a cellular context for the kinase inhibition data.
Caption: Workflow for the MTT cell viability assay.
Antimicrobial Activity Evaluation
The thiazole nucleus is a common feature in many antimicrobial agents.[12] Therefore, it is prudent to evaluate the antimicrobial potential of Compound 1.
Causality Behind Experimental Choices: The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[13] Following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) ensures the reproducibility and comparability of the results.[13] We will test the compounds against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
Detailed Experimental Protocols
In Vitro AXL Kinase Inhibition Assay Protocol (Adapted from Promega)
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Dilute recombinant human AXL kinase and its substrate, poly(Glu, Tyr) 4:1, in kinase reaction buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
-
Assay Procedure:
-
Add 5 µL of each test compound dilution to the wells of a 384-well plate.
-
Add 10 µL of the AXL kinase solution to each well.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value for each compound by fitting the data to a four-parameter logistic curve.
-
MTT Cell Viability Assay Protocol (Adapted from ATCC)
-
Cell Culture:
-
Culture A549 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Assay Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds (in triplicate) for 48 hours.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[14]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Measure the absorbance at 570 nm using a microplate reader.[14]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value for each compound by plotting the percentage of cell viability against the compound concentration.
-
Broth Microdilution Antimicrobial Susceptibility Testing Protocol (Following CLSI Guidelines)
-
Inoculum Preparation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard from a fresh culture of S. aureus or E. coli.
-
Dilute the inoculum in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Procedure:
-
Perform serial two-fold dilutions of the test compounds in CAMHB in a 96-well microtiter plate.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Predicted Outcomes and Discussion
Based on the structural features and existing literature on related compounds, we can formulate some hypotheses about the potential biological activities of This compound (Compound 1).
-
Anticancer Potential: The presence of the 2-bromo-thiazole moiety may confer some kinase inhibitory activity. However, it is unlikely to be as potent or broad-spectrum as Dasatinib, which has a more complex and optimized structure for kinase binding. The pyrrolidine group on the carboxamide may influence its target selectivity compared to the phenylamide group in Dasatinib and its precursor. A moderate cytotoxic effect on A549 cells is anticipated, which would warrant further investigation into its mechanism of action.
-
Antimicrobial Potential: The lipophilic nature and smaller size of Compound 1 may facilitate its penetration into bacterial cells. Thiazole derivatives have been shown to exert their antimicrobial effects through various mechanisms, including inhibition of essential enzymes or disruption of the cell membrane.[15] It is plausible that Compound 1 will exhibit some level of antimicrobial activity, particularly against Gram-positive bacteria.
Conclusion
This guide provides a comprehensive framework for the head-to-head comparison of the novel research compound This compound with the established anticancer drug Dasatinib and its precursor. By leveraging detailed experimental protocols and a thorough analysis of their physicochemical properties, researchers can effectively evaluate the biological potential of this and other novel thiazole derivatives. The insights gained from such comparative studies are invaluable for guiding the design and development of the next generation of therapeutic agents.
References
-
Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]
-
BPS Bioscience. (n.d.). AXL Kinase Assay Kit. Retrieved from [Link]
-
Chemsrc. (2023, August 21). 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. Retrieved from [Link]
-
CLSI. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
EXCLI Journal. (2023, January 3). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]
-
Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
- Kocabaş, A., et al. (2021). Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. Biointerface Research in Applied Chemistry, 11(4), 12178-12185.
-
MDPI. (2022, July 28). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Retrieved from [Link]
-
MDPI. (2022, November 17). The Potential of Thiazole Derivatives as Antimicrobial Agents. Retrieved from [Link]
-
MDPI. (2023, September 1). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]
-
ResearchGate. (2012, January 1). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
ResearchGate. (2021, January 3). Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2006, June 27). Chemistry Review(s). Retrieved from [Link]
-
WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
-
Wikipedia. (n.d.). AXL receptor tyrosine kinase. Retrieved from [Link]
- Zhang, P., et al. (2019). Long non-coding antisense RNA GAS6-AS1 supports gastric cancer progression via increasing GAS6 expression. Gene, 696, 1-9.
-
AbacipharmTech. (n.d.). 2-BROMO-THIAZOLE-5-CARBOXAMIDE. Retrieved from [Link]
-
ACS Publications. (n.d.). Structural and Physicochemical Aspects of Dasatinib Hydrate and Anhydrate Phases. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2021). Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. Retrieved from [Link]
-
Capot Chemical. (2012, April 17). MSDS of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Retrieved from [Link]
-
MDPI. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Retrieved from [Link]
-
National Centre for Disease Control, India. (n.d.). Chapter 2, standard operating procedure: broth-microdilution colistin susceptibility test for aerobic gram-negative bacteria. Retrieved from [Link]
-
Oncotarget. (2014). AXL kinase as a novel target for cancer therapy. Retrieved from [Link]
-
PubMed Central. (2019). AXL inhibition improves the anti-tumor activity of chimeric antigen receptor T cells. Retrieved from [Link]
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Safety Operating Guide
2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole: Proper Disposal Procedures
Executive Summary & Compound Profile
2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole (CAS: 933696-74-3) is a functionalized heterocyclic building block commonly used in medicinal chemistry for structure-activity relationship (SAR) studies.[1][2]
Because this molecule contains a halogen (Bromine) covalently bonded to a heteroaromatic ring, it cannot be disposed of via standard organic solvent streams or sanitary sewer systems.[1] It requires classification as Halogenated Organic Waste to ensure proper incineration temperatures and acid-gas scrubbing during final destruction.[1]
Chemical Profile:
| Property | Data |
|---|---|
| Formula | C₇H₉BrN₂S |
| Molecular Weight | 233.13 g/mol |
| Physical State | Solid (typically off-white to yellow powder) |
| Key Hazards | Acute Toxicity (Oral/Dermal), Skin/Eye Irritant, Aquatic Toxicity |
| Waste Class | Halogenated Organic (Solid or Liquid) |[1][3]
Hazard Analysis & Disposal Logic (E-E-A-T)
To ensure safety, we must understand the causality behind the disposal protocols.
-
The Bromine Factor (The "Halogen Rule"):
-
Mechanism:[1][4][5][6][7][8] Upon incineration, the bromine atom forms Hydrogen Bromide (HBr) gas.[1]
-
Operational Impact: Standard incinerators may not have the scrubber capacity to neutralize high volumes of acid gas. Therefore, this waste must be segregated into "Halogenated" streams, which are routed to facilities equipped with caustic scrubbers. Never mix with non-halogenated solvents (like acetone or ethanol waste) unless your facility explicitly allows it, as this drastically increases disposal costs for the entire container.[1]
-
-
The Thiazole/Amide Factor:
-
Mechanism:[1][4][5][6][7][8] The thiazole ring and pyrrolidine amide linkage contain Nitrogen and Sulfur.
-
Operational Impact: Thermal decomposition releases Nitrogen Oxides (NOx) and Sulfur Oxides (SOx).[1] While standard hazardous waste streams handle this, the compound is a potential sensitizer. Dust control during solid waste transfer is critical to prevent "lab-acquired sensitization."[1]
-
Disposal Decision Tree (Visualization)
The following workflow illustrates the logical path for disposing of this compound, ensuring compliance with RCRA and local EHS regulations.
Figure 1: Decision logic for segregating brominated thiazole waste. Note that solutions containing significant amounts of the compound should default to the Halogenated stream.
Step-by-Step Disposal Protocol
Phase 1: Segregation & Preparation
Objective: Prevent cross-contamination and dangerous reactions.[1]
-
Identify the Stream: Treat this compound as Halogenated Organic Waste .[8]
-
Compatibility Check:
-
DO NOT MIX WITH: Strong oxidizers (e.g., concentrated nitric acid, peroxides) or strong bases.[1][8] The amide bond can hydrolyze under extreme pH, and the thiazole ring can react exothermically with oxidizers.
-
ACCEPTABLE MIX: Compatible with standard halogenated solvents (Dichloromethane, Chloroform) and non-halogenated organics (Methanol, Ethyl Acetate) provided they are destined for the halogenated waste stream.[1]
-
Phase 2: Packaging
Objective: Containment integrity.
-
For Solids (Pure Compound/Spill Debris):
-
For Liquids (Reaction Mixtures):
-
Use an HDPE carboy or safety-coated glass bottle.[1]
-
Critical: Leave at least 10% headspace in the container to allow for thermal expansion.
-
Phase 3: Labeling
Objective: Clear communication for emergency responders.
-
Chemical Name: Write "this compound" fully.[1] Do not use abbreviations or lab notebook codes (e.g., "Compound X").
-
Hazard Checkboxes: Mark "Toxic," "Irritant," and "Halogenated."[1]
-
Constituents: If in solution, list the solvent and the approximate concentration of the brominated solute.
Phase 4: Storage & Hand-off[1]
-
Store in a Satellite Accumulation Area (SAA) away from drains and sinks.[1]
-
Keep the container within secondary containment (spill tray).
-
Request pickup via your facility's EHS portal or licensed hazardous waste contractor.
Emergency Procedures (Spills)
PPE Required: Nitrile gloves (double gloving recommended), lab coat, safety goggles, and N95 dust mask (for solids).[1]
Scenario A: Solid Spill (Powder) [1]
-
Isolate: Evacuate the immediate area if dust is airborne.[9]
-
Suppress: Cover the spill gently with a paper towel dampened with water or an inert absorbent (vermiculite) to prevent dust generation.[1]
-
Collect: Scoop the material into the Solid Hazardous Waste container.
-
Clean: Wipe the surface with soap and water; dispose of wipes as hazardous waste.
Scenario B: Liquid Spill
-
Absorb: Use universal absorbent pads or vermiculite.[1]
-
Neutralize: No specific neutralization is required, but ensure the area is well-ventilated.[1]
-
Dispose: Place all saturated absorbents into the Solid Hazardous Waste bin (do not squeeze out into liquid waste).
References
-
PubChem. (2023).[1] Compound Summary: 5-Bromo-2-(pyrrolidin-1-yl)-1,3-thiazole.[1] National Library of Medicine.[1] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.).[1][10] Hazardous Waste Codes for Halogenated Solvents. RCRA Regulations.[1][9] Retrieved from [Link]
-
Bucknell University. (2016). Hazardous Waste Segregation Guide. Retrieved from [Link][1]
Sources
- 1. 5-Bromo-2-(1-pyrrolidinyl)thiazole | C7H9BrN2S | CID 45787555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. leap.epa.ie [leap.epa.ie]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. Thiazole - Wikipedia [en.wikipedia.org]
- 8. bucknell.edu [bucknell.edu]
- 9. carlroth.com [carlroth.com]
- 10. epa.gov [epa.gov]
Personal Protective Equipment (PPE) & Handling Guide: 2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole
[1]
Executive Summary & Chemical Context
2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole is a specialized heterocyclic building block often utilized in fragment-based drug discovery (FBDD).[1] While valuable for its structural rigidity and hydrogen-bond accepting properties, the combination of a halogenated thiazole core and an amide linker presents specific safety challenges.
This guide moves beyond generic "safety precautions" to provide a mechanistic justification for PPE selection. The presence of the bromine substituent increases the molecule's lipophilicity compared to its non-halogenated analogs, potentially enhancing dermal absorption rates. Furthermore, thiazole derivatives are known sensitizers.[1] Therefore, our safety protocol treats this compound not just as an irritant, but as a potential systemic toxicant requiring strict barrier protection.[1]
Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the "Why." The hazard profile is derived from the functional groups and analogous structures (Read-Across Principle).[1]
| Hazard Class | GHS Classification (Predicted) | Mechanistic Risk |
| Acute Toxicity | Category 4 (Oral/Dermal) | Absorption: The pyrrolidine moiety enhances solubility in organic tissues; the bromine atom facilitates lipophilic transport across the stratum corneum.[1] |
| Skin/Eye Irritation | Category 2 / 2A | Reactivity: Thiazoles are electron-deficient heteroaromatics.[1] They can react with nucleophilic residues in proteins, leading to contact dermatitis or severe eye irritation.[1] |
| Respiratory | STOT SE 3 | Inhalation: Fine dust from the solid form can deeply penetrate alveolar spaces, causing inflammation or sensitization. |
PPE Selection Logic: The "Barrier Hierarchy"
The following decision matrix illustrates the logical flow for selecting PPE based on the physical state of the compound.
Figure 1: PPE Decision Matrix based on physical state and solvent carrier. Note the escalation to laminate gloves when halogenated solvents are involved.
Hand Protection: The Double-Gloving Strategy
Recommendation: Double-gloving is mandatory.[1]
-
Inner Layer: 4-mil Nitrile (High dexterity).[1]
-
Outer Layer: 5-8 mil Nitrile (Sacrificial layer) OR Laminate (Silver Shield) if handling in Dichloromethane (DCM).[1]
Scientific Rationale: Standard nitrile gloves offer excellent protection against the solid powder. However, this compound is frequently dissolved in halogenated solvents (like DCM) for reactions.[1] DCM breaks through standard nitrile in <4 minutes. The dissolved 2-bromo-thiazole can then "piggyback" through the glove material, leading to invisible exposure.[1]
-
Protocol: If the outer glove is splashed with solvent, immediately remove it, wash the inner glove with soap/water, and don a new outer glove.
Respiratory Protection
Recommendation: Engineering controls (Fume Hood) are primary.[1]
-
Solid Handling: If weighing outside a hood is unavoidable (not recommended), use a P100 (HEPA) filtered half-mask.[1] Simple surgical masks provide zero protection against chemical dusts.[1]
-
Solution Handling: Work exclusively within a certified chemical fume hood.[1]
Eye & Body Protection[1]
Operational Workflow: Weighing & Reaction Setup
This protocol ensures containment of the "dust cloud" potential during the most critical step: weighing.
| Step | Action | Critical Safety Note |
| 1. Prep | Place analytical balance inside a Powder Containment Hood or use a static-free weigh boat.[1] | Static electricity can cause the fine powder to "jump," contaminating the bench. Use an ionizing bar if available.[1] |
| 2. Transfer | Open the source container only inside the hood. Use a disposable spatula. | Do not reuse spatulas.[1] Cross-contamination with other amines can lead to unexpected side reactions. |
| 3. Solubilization | Add solvent (e.g., DMF) to the weigh boat/vial before removing it from the hood. | Transporting the material as a solution (in a closed vial) is safer than transporting dry powder. |
| 4. Cleanup | Wipe the balance area with a solvent-dampened Kimwipe (Acetone/Ethanol).[1] | Dispose of the Kimwipe immediately into Solid Hazardous Waste . Do not leave it on the bench. |
Emergency Response & Waste Disposal
Spill Response Logic
In the event of a spill, the response depends on the form (Solid vs. Liquid).
Figure 2: Workflow for safe spill remediation. Note the specific instruction to dampen solids to prevent aerosolization.
Disposal Specifications
This compound contains both Bromine and Sulfur .
-
Segregation: NEVER mix with strong acids or oxidizers.[1] Although the thiazole ring is relatively stable, mixing with strong oxidizers (like Nitric Acid) could theoretically release bromine gas or sulfoxides.[1]
-
Labeling: Clearly mark the tag with "Halogenated Heterocycle" to alert waste management personnel.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]
-
PubChem. (2023).[1] Compound Summary for 5-Bromo-2-(1-pyrrolidinyl)thiazole (Analogous Structure Safety Data). National Library of Medicine. [Link][1]
-
Occupational Safety and Health Administration (OSHA). (2023).[1] Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link][1]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


